Product packaging for 3,6-Dibromo-4-methylpyridazine(Cat. No.:CAS No. 89284-10-6)

3,6-Dibromo-4-methylpyridazine

Cat. No.: B2929765
CAS No.: 89284-10-6
M. Wt: 251.909
InChI Key: RQBKJQQWXNALHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Dibromo-4-methylpyridazine is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.909. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Br2N2 B2929765 3,6-Dibromo-4-methylpyridazine CAS No. 89284-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dibromo-4-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-4(6)8-9-5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBKJQQWXNALHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dibromo-4-methylpyridazine (CAS 89284-10-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridazine Scaffold

In the landscape of modern synthetic and medicinal chemistry, 3,6-Dibromo-4-methylpyridazine stands out as a highly versatile and strategic building block. Its core, the pyridazine ring, is a privileged scaffold found in numerous bioactive molecules and approved pharmaceuticals.[1][2] The unique physicochemical properties of the pyridazine moiety—including its high dipole moment, robust hydrogen-bonding capacity, and potential to improve pharmacokinetic profiles—make it an attractive component in drug design.[1][3] The true synthetic power of this specific molecule, however, lies in the two bromine atoms positioned at the electron-deficient C3 and C6 positions. These halogens serve as reactive handles for a suite of powerful transformations, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This guide provides an in-depth technical overview of this compound, detailing its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis. The key characteristics of this compound are summarized below.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 89284-10-6[4][5]
Molecular Formula C₅H₄Br₂N₂[4][5]
Molecular Weight 251.91 g/mol [4][5]
Melting Point 103.5 °C[5]
Boiling Point 337.8 ± 37.0 °C (Predicted)[5]
Density 2.022 ± 0.06 g/cm³[5]
Purity ≥96% (Typical)[4]
LogP 2.31[4][5]
Topological Polar Surface Area (TPSA) 25.78 Ų[4][5]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
SMILES CC1=CC(Br)=NN=C1Br[4]

digraph "Molecule" {
graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [penwidth=2];

// Atom definitions
N1 [label="N"];
N2 [label="N"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
Br3 [label="Br"];
Br6 [label="Br"];
C_Me [label="CH₃"];

// Invisible nodes for layout
node [shape=point, width=0];
p1, p2, p3, p4, p5, p6;

// Structure layout
{rank=same; p1; C6; C5; C4; p2;}
{rank=same; p3; N1; N2; C3; p4;}

// Edges for the ring
C6 -> N1 [label=""];
N1 -> N2 [label=""];
N2 -> C3 [label=""];
C3 -> C4 [label=""];
C4 -> C5 [label=""];
C5 -> C6 [label=""];

// Substituent edges
C6 -> Br6 [label=""];
C3 -> Br3 [label=""];
C4 -> C_Me [label=""];

}

Caption: Molecular structure of this compound.

Synthesis and Manufacturing Pathway

The synthesis of this compound is typically achieved via a robust, two-step sequence starting from a pyridazinedione precursor. The causality behind this pathway is the reliable and high-yielding transformation of hydroxyl groups on the pyridazine ring into chlorides, which are then subsequently converted to the desired bromides.

Caption: High-level synthetic workflow for this compound.

Step 1: Synthesis of 3,6-Dichloro-4-methylpyridazine (CAS 19064-64-3)

The critical first step involves the conversion of the pyridazinedione to the corresponding dichloride. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation as it serves as both the chlorinating agent and the solvent, driving the reaction to completion.

Experimental Protocol: [6]

  • Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphoryl chloride (POCl₃, ~10 eq) under an inert atmosphere (e.g., nitrogen).

  • Heat the suspension to reflux (typically around 105-110 °C) for 4-7 hours. The reaction should be monitored until a clear, homogeneous solution forms, indicating the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure. This is a critical safety and purification step.

  • Causality: The workup is designed to safely neutralize the highly reactive residual POCl₃ and isolate the product. Slowly and carefully add the viscous residue to an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The bicarbonate neutralizes the acidic byproducts.

  • Adjust the pH of the aqueous mixture to ~6-7 with solid NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine, typically as a yellow powder.[6]

Step 2: Halogen Exchange to this compound

General Principles and Rationale: The conversion of aryl chlorides to aryl bromides can be accomplished using various sources of bromide, such as hydrobromic acid (HBr), sodium bromide (NaBr), or phosphorus tribromide (PBr₃). The choice of reagent and solvent system is crucial. For instance, heating the dichloro-intermediate with a high concentration of HBr or with NaBr in a high-boiling polar aprotic solvent (like DMF or NMP) can facilitate the substitution. The reaction's success relies on Le Chatelier's principle (if a precipitate forms) or using a large excess of the bromide nucleophile to drive the equilibrium towards the more thermodynamically stable C-Br bond in some systems.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its C-Br bonds, which can be selectively functionalized to build molecular complexity.

A. Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is arguably the most powerful application of this scaffold. It allows for the formation of C-C bonds by coupling the dibromopyridazine with various organoboron reagents (boronic acids or esters).[7]

Mechanism Rationale: The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. The C6-Br bond is often more reactive than the C3-Br bond due to electronic effects from the adjacent nitrogen, allowing for potential regioselective mono-functionalization under carefully controlled conditions.[8]

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, Na₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ Intermediate1 R¹-Pd(II)L₂-Br Pd0->Intermediate1 OxAdd Oxidative Addition OxAdd->Intermediate1 Intermediate2 R¹-Pd(II)L₂-R² Intermediate1->Intermediate2 Transmetal Transmetalation Transmetal->Intermediate2 Intermediate2->Pd0 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Reactant1 R¹-Br Reactant1->OxAdd Reactant2 R²-B(OH)₂ + Base Reactant2->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, exacerbated by the two adjacent nitrogen atoms, makes the carbon atoms bearing bromine substituents electrophilic and susceptible to attack by strong nucleophiles.[9]

Mechanism Rationale: The SNAr reaction is typically a two-step addition-elimination process.

  • Nucleophilic Attack: A potent nucleophile (e.g., an amine, alkoxide, or thiolate) attacks the carbon atom attached to a bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10]

  • Leaving Group Elimination: The aromaticity is restored as the bromide ion is expelled, resulting in the net substitution of bromine with the nucleophile. The reaction is favored on heteroaromatic systems like pyridazine because the ring nitrogens can effectively stabilize the negative charge of the Meisenheimer intermediate.[11][12]

Applications in Drug Discovery and Agrochemicals

The pyridazine scaffold is a cornerstone in medicinal chemistry, and this compound provides a direct entry point for creating diverse libraries of novel compounds.[13]

  • Oncology: Substituted pyridazines have been developed as potent anticancer agents, notably as inhibitors of crucial cell cycle regulators like cyclin-dependent kinases (CDKs).[2]

  • CNS Disorders: The pyridazine core is present in drugs targeting the central nervous system, such as the withdrawn antidepressant minaprine.[1]

  • Privileged Scaffold: The inherent properties of the pyridazine ring, such as its ability to act as a hydrogen bond acceptor and its favorable polarity, can enhance a molecule's solubility, bioavailability, and target engagement.[3][14] This makes it a "privileged structure" frequently explored in drug development programs.

  • Agrochemicals: The versatility of the pyridazine heterocycle also extends to the agrochemical industry, where it serves as a core component in various herbicides and pesticides.[14]

Anticipated Spectroscopic Data

While a specific, published spectrum for this compound is not available, its structure allows for predictable spectroscopic signatures.

  • ¹H NMR: Two signals are expected in the aromatic region: a singlet for the proton at C5 and a singlet for the methyl group at C4. The methyl protons would appear upfield (approx. δ 2.4-2.6 ppm), while the aromatic proton would be further downfield.

  • ¹³C NMR: Five distinct carbon signals are expected: one for the methyl group, one for the C5 methine, and three quaternary carbons (C3, C4, and C6). The carbons attached to bromine (C3 and C6) would be significantly shifted downfield.

  • Mass Spectrometry (EI-MS): The mass spectrum will show a distinctive isotopic pattern for a molecule containing two bromine atoms. A triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ would be observed in an approximate 1:2:1 intensity ratio, which is a definitive indicator of the presence of two bromines.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictograms GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][15]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Storage Store at -20°C. Keep container tightly sealed. Store away from moisture.[4]

References

3,6-Dibromo-4-methylpyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dibromo-4-methylpyridazine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyridazine heterocycle has emerged as a privileged scaffold. Its unique physicochemical properties—including a significant dipole moment, dual hydrogen bond accepting capability, and metabolic stability—render it an attractive component in the design of novel therapeutics.[1] Among the myriad of pyridazine derivatives, this compound stands out as a highly versatile and valuable building block. The strategic placement of two bromine atoms at the 3 and 6 positions provides reactive handles for a variety of cross-coupling reactions, enabling the systematic construction of diverse molecular libraries. The addition of a methyl group at the 4-position subtly modulates the electronic properties and steric profile of the ring, offering another vector for fine-tuning the characteristics of the final compounds.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its core chemical and physical properties, a representative synthetic protocol with mechanistic insights, its applications as a key intermediate, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is the first step in its effective application in any synthetic workflow.

Core Identifiers
IdentifierValueSource
CAS Number 89284-10-6[2][3]
Molecular Formula C₅H₄Br₂N₂[2][3][4]
Molecular Weight 251.91 g/mol [2][3][4]
IUPAC Name This compoundN/A
SMILES CC1=CC(Br)=NN=C1Br[3]
InChIKey RQBKJQQWXNALHH-UHFFFAOYSA-N[2]
Physicochemical Data

The physical properties of a compound dictate the conditions required for its handling, reaction, and purification.

PropertyValueSource
Melting Point 103.5 °C[2]
Boiling Point (Predicted) 337.8 ± 37.0 °C[2]
Density (Predicted) 2.022 ± 0.06 g/cm³[2]
Polar Surface Area (PSA) 25.78 Ų[2][3]
LogP (XLogP3) 2.31[2][3]

The dibromo-substitution makes this compound a solid at room temperature with a relatively high melting point. Its predicted high boiling point is typical for halogenated aromatic compounds of this molecular weight. The LogP value suggests moderate lipophilicity, an important consideration in drug design for balancing solubility and membrane permeability.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted pyridazines exist, a common and effective strategy involves the cyclization of a suitable precursor followed by halogenation. Below is a representative, logical synthesis protocol for this compound, based on established chemical principles for similar heterocyclic systems.

Proposed Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Aromatization cluster_2 Step 3: Bromination A 1,4-Diketone Precursor C Dihydropyridazine Intermediate A->C Reaction B Hydrazine Hydrate B->C Reaction E 4-Methylpyridazine C->E Oxidation D Oxidizing Agent (e.g., Br2) D->E Reagent G This compound E->G Electrophilic Substitution F Excess Bromine or NBS F->G Reagent

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from a suitable precursor.

Materials:

  • 4-Methyl-pyridazine (or its precursor diketone)

  • N-Bromosuccinimide (NBS) or liquid Bromine

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Hydrazine hydrate (if starting from a diketone)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of 4-Methylpyridazine: (If not commercially available) A suitable 1,4-dicarbonyl precursor is reacted with hydrazine hydrate in a solvent like ethanol, typically under reflux, to form the dihydropyridazine ring. Subsequent oxidation, often achievable with an oxidizing agent like bromine in acetic acid, yields the aromatic 4-methylpyridazine.

  • Bromination: To a solution of 4-methylpyridazine (1.0 eq) in a suitable solvent (e.g., acetonitrile), N-Bromosuccinimide (NBS) (2.2 eq) is added portion-wise.

    • Causality: NBS is chosen as a brominating agent for its ease of handling compared to liquid bromine. Using slightly more than two equivalents ensures the di-bromination of the pyridazine ring at the electronically susceptible 3- and 6-positions.

  • The reaction mixture is heated, for instance at 50°C, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is cooled to room temperature. If bromine was used, excess bromine is quenched by the addition of a saturated sodium thiosulfate solution.

  • The mixture is extracted with an organic solvent like ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a solvent system such as Ethyl Acetate/Hexane to yield the pure this compound.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building molecular complexity. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Role as a Versatile Chemical Intermediate

G A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts D Buchwald-Hartwig Amination (Amines) A->D Pd Catalyst E Diverse Library of 3,6-Disubstituted Pyridazines B->E C->E D->E

Caption: Functionalization pathways for this compound.

This strategic functionalization is critical in drug discovery for several reasons:

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the substituents at the 3- and 6-positions, chemists can probe the binding pocket of a biological target and optimize a compound's potency and selectivity.

  • Targeting Kinases: The pyridazine core is found in numerous kinase inhibitors. The 3,6-disubstituted pyridazine scaffold is particularly effective in targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5][6]

  • Improving Pharmacokinetic Properties: The polarity of the pyridazine ring can help reduce the lipophilicity of a molecule, which may lead to improved solubility, reduced metabolic liabilities, and a lower potential for off-target effects like hERG channel inhibition.[1]

Recent studies have highlighted the synthesis of novel 3,6-disubstituted pyridazines as potent anticancer agents, demonstrating the scaffold's potential in developing targeted therapies.[5][6]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. Based on available safety data sheets (SDS) for similar brominated heterocyclic compounds, this compound should be handled with care.

Hazard Identification

While a specific SDS for this exact compound is not universally available, related compounds are classified with the following hazards. It is prudent to assume this compound shares similar risks.

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Irritation: Causes skin irritation.[7]

  • Eye Irritation: Causes serious eye irritation.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Safe Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7][9]

    • Eye/Face Protection: Use chemical safety goggles or a face shield.[7][8]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

    • Respiratory Protection: If dusts may be generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[8]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands thoroughly after handling.[7]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] It is recommended to store it in a refrigerator and protect it from moisture.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure, coupled with the high reactivity of its bromine substituents, provides a reliable and versatile platform for the synthesis of complex molecular architectures. By understanding its properties, synthetic pathways, and safe handling requirements, researchers can effectively leverage this key intermediate to accelerate the discovery and development of next-generation therapeutics and advanced materials.

References

Introduction: The Synthetic Importance of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 3,6-Dibromo-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic building block crucial for the synthesis of novel chemical entities in pharmaceutical and materials science research. Its utility in cross-coupling reactions and other transformations is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 89284-10-6). While specific quantitative solubility data is not widely available in public literature, this document synthesizes a theoretical solubility assessment based on its physicochemical properties and presents a robust, field-proven experimental protocol for its empirical determination. This guide serves as a foundational resource for scientists, enabling informed solvent selection, reaction optimization, and the development of reliable purification and formulation strategies.

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The strategic placement of two bromine atoms on the this compound ring makes it an exceptionally valuable precursor for diversification. These bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. This capability is essential for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug discovery.

The success of these synthetic transformations hinges on achieving a homogeneous reaction environment, which requires the careful selection of a solvent that can adequately dissolve the substrate, reagents, and catalyst. Poor solubility can lead to low reaction yields, difficult-to-reproduce results, and complex purification challenges. Therefore, a thorough understanding of the solubility profile of this compound is not merely a matter of physicochemical characterization but a critical prerequisite for its effective application.

Physicochemical Profile & Theoretical Solubility Assessment

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for prediction. An analysis of the key physicochemical properties of this compound allows for a robust theoretical assessment of its expected solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89284-10-6[1][2][3]
Molecular Formula C₅H₄Br₂N₂[1][2][3]
Molecular Weight 251.91 g/mol [1][3]
Melting Point 103.5 °C[1]
XLogP3 2.31[1][3]
Polar Surface Area (PSA) 25.78 Ų[1][3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]

Expert Interpretation:

  • Lipophilicity (XLogP3): The XLogP3 value of 2.31 indicates a moderate degree of lipophilicity ("fat-loving") and suggests that the compound is more soluble in organic solvents than in water. This value places it in a range where solubility is expected in a variety of solvents, from moderately polar (e.g., Dichloromethane) to less polar (e.g., Toluene).

  • Polarity (PSA): A Polar Surface Area of 25.78 Ų is relatively low, further supporting the prediction of limited aqueous solubility but favorable solubility in organic media. The two nitrogen atoms in the pyridazine ring are the primary contributors to this polarity and can act as hydrogen bond acceptors.

  • Physical State: As a solid with a melting point of 103.5 °C, significant energy (the lattice energy) must be overcome by solvent-solute interactions for dissolution to occur. This means that solubility will be finite and highly dependent on the specific solvent's ability to form strong interactions with the molecule.

Theoretical Solubility Summary: Based on these properties, this compound is predicted to exhibit poor solubility in highly polar, protic solvents like water. It is expected to have moderate to good solubility in aprotic polar solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) and non-polar aromatic solvents (e.g., Toluene). Solvents capable of acting as hydrogen bond donors may show enhanced solubility due to interactions with the pyridazine nitrogens.

Publicly Available Solubility Data

A comprehensive search of scientific literature and chemical supplier databases did not yield specific, quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents. This knowledge gap underscores the importance of empirical determination for any research or development program utilizing this compound. The protocol outlined in the following section provides a standardized method to generate this critical data.

Recommended Experimental Protocol for Solubility Determination

To ensure accuracy and reproducibility, the equilibrium shake-flask method is the gold standard for determining the solubility of a crystalline solid. This method ensures that the solution has reached its thermodynamic saturation point, providing a true measure of solubility under specific conditions.

Protocol: Equilibrium Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at the end of the experiment. Causality: Adding excess solid is the cornerstone of the "excess solid" method, guaranteeing that the resulting solution is saturated.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vials tightly and place them in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium, typically 24-72 hours. Trustworthiness: Equilibrium is validated by taking measurements at successive time points (e.g., 24h, 48h, 72h). The system is at equilibrium when the measured concentration no longer increases.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial. Causality: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of the solubility.

  • Quantification: Prepare a dilution of the filtrate with a suitable mobile phase. Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations must be used for accurate quantification.

  • Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Seal and agitate at constant T (24-72h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.45 µm PTFE filter E->F G Dilute filtrate F->G H Analyze via HPLC against standards G->H I Calculate & Report Solubility (mg/mL) H->I G start Start: Select Solvent for an Application prop Analyze Solute Properties (XLogP = 2.31, PSA = 25.78, H-bond acceptors = 2) start->prop decision_polar Is the reaction compatible with polar solvents? prop->decision_polar aprotic Select Aprotic Polar Solvent (e.g., THF, DCM, Acetone) Good general-purpose choice decision_polar->aprotic Yes decision_nonpolar Is a non-polar environment required? decision_polar->decision_nonpolar No protic Consider Protic Solvent (e.g., Isopropanol, Ethanol) May enhance solubility via H-bonding, but check reactivity aprotic->protic Consider if more polarity is needed test Empirically Test Solubility (Use Protocol 4.0) aprotic->test protic->test decision_nonpolar->aprotic No nonpolar Select Non-Polar Solvent (e.g., Toluene, Dioxane) Likely effective due to LogP, common in Suzuki couplings decision_nonpolar->nonpolar Yes nonpolar->test

References

An In-depth Technical Guide to the Synthesis of 3,6-Dibromo-4-methylpyridazine from 3,6-Dichloro-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,6-Dibromo-4-methylpyridazine, a valuable building block in medicinal chemistry and materials science. We will delve into the strategic considerations, mechanistic underpinnings, and a detailed experimental protocol for the transformation of 3,6-dichloro-4-methylpyridazine. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel pyridazine-based compounds.

Introduction: The Significance of the Pyridazine Scaffold

Pyridazine heterocycles are integral components in a wide array of biologically active molecules and functional materials. Their unique electronic properties, arising from the presence of two adjacent nitrogen atoms, impart distinct characteristics that are highly sought after in drug discovery. The pyridazine core can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a privileged scaffold in the development of therapeutics for conditions ranging from central nervous system disorders to cancer. The strategic placement of halogen substituents on the pyridazine ring further enhances its synthetic utility, providing reactive handles for the introduction of diverse functionalities through cross-coupling reactions.

Synthetic Strategy: From Dichloro to Dibromo

The conversion of 3,6-dichloro-4-methylpyridazine to its dibromo analog is a crucial transformation for accessing a different spectrum of reactivity and for fine-tuning the electronic properties of the pyridazine core. While the chloro groups are effective leaving groups in nucleophilic aromatic substitution reactions, the corresponding bromo derivatives often exhibit enhanced reactivity in popular palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enhanced reactivity opens up a broader range of synthetic possibilities for the elaboration of the pyridazine scaffold.

The core of this synthesis is a halogen exchange reaction, a fundamental transformation in organic chemistry. In the context of electron-deficient aromatic systems like pyridazines, this reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridazine nitrogens activates the ring towards nucleophilic attack, facilitating the displacement of the chloride ions by bromide ions.

Mechanistic Considerations

The halogen exchange reaction on the 3,6-dichloropyridazine ring is believed to proceed through a Meisenheimer-like intermediate. The bromide ion, acting as a nucleophile, attacks the electron-deficient carbon atoms at the 3 and 6 positions of the pyridazine ring. This attack forms a transient, negatively charged intermediate (a Meisenheimer complex), where the aromaticity of the ring is temporarily disrupted. The subsequent departure of the chloride ion restores the aromaticity and yields the brominated product. The equilibrium of this reaction can be influenced by the relative nucleophilicity of the halides and the stability of the leaving groups. Driving the reaction to completion often requires the use of a high concentration of the bromide source and/or the removal of the displaced chloride ions.

Experimental Section

This section provides a detailed, step-by-step protocol for the synthesis of the precursor, 3,6-dichloro-4-methylpyridazine, and its subsequent conversion to this compound.

Part 1: Synthesis of 3,6-Dichloro-4-methylpyridazine

The starting material, 3,6-dichloro-4-methylpyridazine, is readily prepared from 4-methyl-1,2-dihydropyridazine-3,6-dione through a chlorination reaction using phosphoryl chloride (POCl₃).[1]

Reaction Scheme:

A schematic of the synthesis of the starting material.

Materials and Equipment:

  • 4-Methyl-1,2-dihydropyridazine-3,6-dione

  • Phosphoryl chloride (POCl₃)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (1 equivalent) in phosphoryl chloride (10 equivalents).[1]

  • Heat the mixture to reflux and maintain for 4 hours, during which the solid will dissolve to form a clear solution.[1]

  • After cooling to room temperature, carefully remove the excess phosphoryl chloride under reduced pressure.[1]

  • Slowly and cautiously add the resulting residue to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This quenching step is exothermic and will release gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Adjust the pH of the aqueous mixture to ~7-8 with solid sodium bicarbonate if necessary.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloro-4-methylpyridazine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Characterization Data for 3,6-Dichloro-4-methylpyridazine:

PropertyValue
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol [2]
AppearanceWhite to off-white crystalline solid
Melting Point86-88 °C[2]
¹H NMR (CDCl₃) δ 7.45 (s, 1H), 2.50 (s, 3H)
¹³C NMR (CDCl₃) δ 157.5, 155.8, 141.0, 130.5, 19.5
IR (KBr, cm⁻¹) 3054, 1567, 1434, 1351, 1145, 914, 720[1]
Mass Spectrum (EI) m/z 162 (M⁺), 164 (M⁺+2), 166 (M⁺+4)[1]
Part 2: Synthesis of this compound

The conversion of 3,6-dichloro-4-methylpyridazine to this compound is achieved through a halogen exchange reaction. While several methods can be envisioned, a robust approach involves heating the dichloro-precursor with a bromide source in a high-boiling solvent.

Reaction Scheme:

References

stability and storage conditions for 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3,6-Dibromo-4-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in synthetic and medicinal chemistry. Its utility in drug discovery and development hinges on its purity and stability. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, grounded in the principles of chemical stability and reactivity of halogenated pyridazines. We will explore the intrinsic factors governing its stability, potential degradation pathways, and recommended analytical methodologies for purity assessment. This document is intended to serve as a practical resource for researchers to ensure the integrity of this valuable reagent in their scientific endeavors.

Introduction to this compound: A Profile

This compound, with the molecular formula C₅H₄Br₂N₂, is a substituted pyridazine ring system. The pyridazine core is an aromatic six-membered ring containing two adjacent nitrogen atoms, which significantly influences its chemical properties. The presence of two bromine atoms makes it an excellent substrate for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functionalities. The methyl group can also influence the molecule's electronic properties and steric interactions. Given its role as a versatile intermediate, maintaining its chemical integrity is paramount for the reproducibility and success of subsequent synthetic steps.

Intrinsic Chemical Stability and Reactivity

The stability of this compound is governed by the interplay of its structural features: the electron-deficient pyridazine ring, the carbon-bromine bonds, and the methyl substituent.

2.1. The Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring render it electron-deficient. This electronic nature makes the ring susceptible to nucleophilic attack, a key consideration in its reactivity and potential degradation.

2.2. Carbon-Bromine Bonds: The C-Br bonds are potential sites of reactivity. Halogenated aromatic compounds can be susceptible to nucleophilic aromatic substitution, where the bromide acts as a leaving group. Furthermore, these bonds can be cleaved under certain conditions, such as exposure to UV light or in the presence of certain catalysts.

2.3. The Methyl Group: The methyl group is an electron-donating group, which can slightly modulate the electron density of the pyridazine ring, potentially influencing its reactivity compared to unsubstituted dihalopyridazines.

Recommended Storage and Handling Conditions

Based on supplier safety data sheets and general knowledge of halogenated heterocyclic compounds, the following storage and handling conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature -20°C for long-term storage .[1]Reduces the rate of potential degradation reactions.
Room temperature for short-term use.Acceptable for immediate use, but prolonged exposure should be avoided.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). Minimizes contact with atmospheric moisture and oxygen.
Container Tightly sealed, opaque container. Prevents exposure to moisture and light.[2]
Moisture Store in a dry environment, away from moisture. [1]Pyridazines can be susceptible to hydrolysis, especially under acidic or basic conditions.
Light Protect from light. Bromo-substituted aromatic compounds can undergo photodecomposition.

Handling Precautions: this compound is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2]

Potential Degradation Pathways

4.1. Hydrolysis: Hydrolysis is a common degradation pathway for many organic molecules, involving the reaction with water. For this compound, hydrolysis could potentially lead to the substitution of one or both bromine atoms with hydroxyl groups, especially under non-neutral pH conditions.

Caption: Potential Hydrolytic Degradation Pathway.

4.2. Photodegradation: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then undergo a variety of reactions, including abstraction of hydrogen atoms from solvents or other molecules, leading to debrominated impurities.

A This compound B Pyridazinyl Radical + Br• A->B hν (UV light) C Mono-bromo-4-methylpyridazine B->C Hydrogen Abstraction

Caption: Simplified Photodegradation Pathway.

4.3. Thermal Degradation: While some pyridazine derivatives exhibit high thermal stability, elevated temperatures can lead to decomposition. The specific decomposition products would depend on the conditions and the presence of other reactive species.

Assessing Stability and Purity: Methodologies

A multi-faceted approach is recommended for the comprehensive assessment of the purity and stability of this compound.

5.1. Forced Degradation Studies: To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are invaluable. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acidic Hydrolysis 0.1 M HCl, 60°CSubstitution of Br with OH
Basic Hydrolysis 0.1 M NaOH, 60°CSubstitution of Br with OH
Oxidative 3% H₂O₂, Room TemperatureOxidation of the pyridazine ring or methyl group
Thermal 80°C (solid state)Decomposition
Photolytic ICH Q1B conditions (UV/Vis light)Debromination

5.2. Analytical Techniques for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for purity assessment and stability studies. A gradient elution with a C18 column is typically effective for separating the parent compound from its more polar degradants.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can also be used for the analysis of the parent compound and less polar degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unambiguous structural confirmation of the main component and allows for the identification and quantification of impurities. Changes in the NMR spectrum over time can be a powerful indicator of degradation.

  • Mass Spectrometry (MS): Used in conjunction with chromatography (LC-MS or GC-MS) to identify the molecular weights of impurities and degradation products, providing crucial information for their structural elucidation.

Experimental Protocols

The following are generalized protocols that can be adapted for the stability and purity assessment of this compound.

6.1. Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.

    • Thermal: Store a solid sample of the compound at 80°C for 7 days.

    • Photolytic: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method alongside a control sample (stored under recommended conditions).

6.2. Protocol for a Generic Stability-Indicating HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Caption: Workflow for Stability Assessment.

Conclusion

The stability of this compound is crucial for its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways, scientists can implement appropriate storage and handling procedures to ensure its integrity. The recommended conditions of low temperature, inert atmosphere, and protection from light and moisture are key to preserving its quality. Furthermore, the use of robust analytical methods, guided by forced degradation studies, is essential for the reliable assessment of its purity over time. This guide provides a framework for researchers to confidently handle and utilize this compound in their synthetic endeavors.

References

A Technical Guide to the Safe Handling of 3,6-Dibromo-4-methylpyridazine (CAS: 89284-10-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,6-Dibromo-4-methylpyridazine is a halogenated pyridazine derivative utilized in synthetic chemistry as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, with two reactive bromine atoms, allows for diverse substitution reactions. However, as with many specialized reagents, comprehensive toxicological and safety data are not widely available. This guide provides a detailed overview of the known safety information, handling protocols, and emergency procedures for this compound. It is designed to empower researchers, chemists, and drug development professionals to manage the risks associated with its use by synthesizing available data and applying principles of chemical safety.

Chemical Identification and Physical Properties

Accurate identification and knowledge of physical properties are foundational to the safe handling of any chemical substance.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 89284-10-6 [1][2][3][4]
Molecular Formula C₅H₄Br₂N₂ [1][2][3]
Molecular Weight 251.91 g/mol [1][2][3][4]

| Synonyms | 3,6-Dibromo-4-Methyl-pyridazine |[1][2] |

Table 2: Physical and Chemical Properties

Property Value Notes
Melting Point 103.5 °C [2]
Boiling Point 337.8 ± 37.0 °C Predicted value[2]
Density 2.022 ± 0.06 g/cm³ [2]
Appearance White Crystalline Solid Based on related compounds[5][6]
pKa -0.56 ± 0.10 Predicted value

| LogP | 2.31 |[1][2] |

Hazard Identification and Risk Assessment

The specific toxicological properties of this compound have not been thoroughly investigated[3]. Therefore, a cautious approach is mandated, assuming hazards based on available Safety Data Sheets (SDS) and data from structurally similar compounds like 3,6-dibromopyridazine.

Primary Known and Inferred Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[5][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][5][7]

  • Acute Oral Toxicity: May be harmful if swallowed.[5][7]

  • Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals[3].

Table 3: GHS Hazard Classifications (Inferred)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Irritation Category 2 H315: Causes skin irritation
Eye Irritation Category 2A H319: Causes serious eye irritation

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

The following workflow illustrates the logical process from hazard identification to the implementation of appropriate controls.

Hazard_Assessment_Workflow cluster_assessment Risk Assessment cluster_controls Control Implementation start Identify Compound: This compound review_sds Review Specific SDS Data (CAS: 89284-10-6) start->review_sds Limited Data analog_data Analyze Analog Data (e.g., 3,6-dibromopyridazine) review_sds->analog_data Supplement hazards Consolidate Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed analog_data->hazards eng_controls Engineering Controls: - Fume Hood hazards->eng_controls Mitigate ppe Select Personal Protective Equipment (PPE) eng_controls->ppe admin_controls Administrative Controls: - SOPs - Training ppe->admin_controls

Caption: Hazard assessment and control selection workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to ensuring operator safety and maintaining the integrity of the compound.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[8].

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[6].

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA/EN166 standards[8].

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).

    • Clothing: A lab coat is mandatory. For larger quantities, consider additional protective clothing[8].

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if dust formation is significant, a NIOSH-approved particulate respirator is required.

Storage Requirements
  • Temperature: Store at -20°C for long-term stability[1].

  • Container: Keep the container tightly sealed to prevent moisture ingress[1][3][5].

  • Environment: Store in a dry, well-ventilated area away from incompatible materials[3][5].

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following classes of chemicals:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides[3]

Emergency Procedures

A clear and rehearsed emergency plan is essential.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

First_Aid_Flowchart cluster_routes cluster_actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to fresh air If not breathing, give artificial respiration Seek medical attention inhalation->action_inhale action_skin Immediately wash with soap & water for 15 min Remove contaminated clothing Seek medical attention if irritation persists skin->action_skin action_eye Rinse with water for 15 min, lifting eyelids Remove contact lenses if possible Seek immediate medical attention eye->action_eye action_ingest Rinse mouth with water DO NOT induce vomiting Seek immediate medical attention ingestion->action_ingest

Caption: Emergency first aid response flowchart.

Detailed First Aid Steps:

  • Inhalation: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately[3][5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation develops or persists, consult a physician[3][5][6].

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, making sure to flush under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[3][5].

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately[3][5].

Accidental Release Measures

A prompt and safe response can prevent a minor spill from escalating.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate non-essential personnel Ensure adequate ventilation spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Prevent entry into drains ppe->contain cleanup Clean Up: - Sweep up solid material carefully - Use absorbent for solutions - Avoid generating dust contain->cleanup dispose Place waste in a sealed, labeled container for disposal cleanup->dispose decon Decontaminate area and equipment dispose->decon

Caption: Workflow for handling accidental spills.

Protocol for Spills:

  • Personal Precautions: Ensure adequate ventilation and wear full PPE as described in Section 3.2. Avoid breathing dust[5][8].

  • Containment: Prevent the substance from entering drains or waterways[8].

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, sealed, and labeled container for disposal[5].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[8][9].

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas may be formed.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[6][8].

Stability and Reactivity

  • Reactivity: No specific reactivity data is available[3].

  • Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, sealed)[3].

  • Conditions to Avoid: Avoid exposure to moisture, as this can lead to degradation[3].

  • Hazardous Decomposition Products: No data is available, but combustion is expected to produce toxic gases like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

Toxicological and Ecological Information

  • Toxicological Information: There is a significant lack of acute and chronic toxicity data. The chemical, physical, and toxicological properties have not been thoroughly investigated[3]. All handling procedures should reflect this uncertainty, and the compound should be treated as potentially hazardous.

  • Ecological Information: No data is available regarding the environmental fate or ecotoxicity of this compound[3]. It should not be released into the environment[5].

Disposal Considerations

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

  • Procedure: Dispose of the material and its container through a licensed and approved waste disposal plant[5]. Do not allow the product to enter drains or sewer systems.

Conclusion

This compound is a valuable research chemical whose safety profile is not yet fully characterized. The guiding principle for its use must be caution. By employing robust engineering controls like fume hoods, consistently using appropriate personal protective equipment, and adhering to strict storage and handling protocols, researchers can effectively mitigate the potential risks. The information and procedures outlined in this guide provide the necessary framework for the safe utilization of this compound in a laboratory setting.

References

The Researcher's Guide to 3,6-Dibromo-4-methylpyridazine: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the heterocyclic building blocks gaining prominence, 3,6-Dibromo-4-methylpyridazine (CAS No: 89284-10-6) has emerged as a versatile and highly valuable precursor. Its unique electronic properties and multiple reactive sites make it an ideal starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitor development for oncology. This in-depth technical guide provides a comprehensive overview of its commercial availability, a detailed synthetic pathway, and its state-of-the-art applications, empowering researchers to fully leverage its synthetic potential.

I. Commercial Sourcing and Physicochemical Profile

The accessibility of high-purity starting materials is paramount for reproducible and reliable research. This compound is readily available from a range of specialized chemical suppliers. Researchers are advised to request a certificate of analysis to ensure the material meets the required purity specifications for their intended application.

Table 1: Prominent Commercial Suppliers of this compound
SupplierPurityNotes
ChemScene≥96%Offers various quantities for research and development purposes.[1][2]
EchemiIndustrial GradeA platform connecting various manufacturers, primarily for larger quantities.
Sigma-Aldrich (Merck)-Listed as a product, inquire for purity and availability.
Fisher Scientific-Available through the eMolecules sourcing platform.[3]
Parchem-Specialty chemical supplier with global distribution.[4]
Capot Chemical-Provides a Material Safety Data Sheet (MSDS).[5]
VEGSCI Inc.-Available for purchase, contact for details.
Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₄Br₂N₂[1][5]
Molecular Weight 251.91 g/mol [1][5]
Appearance Pale purple to purple solid[No specific citation]
Melting Point 103.5 °C
Boiling Point (Predicted) 337.8 ± 37.0 °C
CAS Number 89284-10-6[1][5]

II. Synthesis of this compound: A Two-Step Approach

While this compound is commercially available, an in-house synthesis may be required for specific research needs. A reliable synthetic route proceeds via the corresponding dichlorinated intermediate, 3,6-dichloro-4-methylpyridazine. This method offers a high-yielding and scalable pathway.

Diagram 1: Synthetic Pathway to this compound

G A 4-Methyl-1,2-dihydropyridazine-3,6-dione B 3,6-Dichloro-4-methylpyridazine A->B  POCl₃, Reflux   C This compound B->C  PBr₃ or HBr/H₂O₂ (Halogen Exchange)   G sub This compound suzuki Mono- or Di-arylated/ -heteroarylated Pyridazines sub->suzuki Suzuki Coupling (Pd catalyst, Base, R-B(OH)₂) snar Mono- or Di-substituted Pyridazines (e.g., amino-, alkoxy- derivatives) sub->snar Nucleophilic Aromatic Substitution (SNAr) (Nu-H, Heat)

References

The Evolving Chemistry of the Pyridazine Core: A Technical Guide to the Fundamental Reactivity of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-deficient nature of the ring, impart a fascinating and versatile reactivity profile. This guide provides an in-depth exploration of the fundamental reactivity of a key derivative, the 3,6-dibromo-4-methylpyridazine ring. We will delve into its synthesis, the strategic functionalization of its bromine atoms through modern cross-coupling and nucleophilic substitution reactions, and the subtle yet significant influence of the 4-methyl group on its reactivity. This document is intended to serve as a technical resource for researchers leveraging this versatile building block in the design and synthesis of novel molecular entities.

Synthesis and Structural Features of the this compound Ring

The preparation of this compound can be approached through a logical sequence starting from more common precursors. A reliable synthetic route commences with the chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione, followed by a halogen exchange reaction.

Proposed Synthetic Pathway

A plausible and efficient synthesis is a two-step process starting from 4-methyl-1,2-dihydropyridazine-3,6-dione.

  • Dichlorination: The first step involves the conversion of the dione to the corresponding 3,6-dichloro-4-methylpyridazine. This is typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Halogen Exchange (Finkelstein-type reaction): The resulting 3,6-dichloro-4-methylpyridazine can then undergo a halogen exchange reaction to replace the chlorine atoms with bromine. This can be accomplished using a bromide source like sodium bromide in a suitable solvent, or by treatment with a brominating agent like phosphorus tribromide (PBr₃) or a mixture of PBr₃ and Br₂.

Experimental Protocol: Synthesis of 3,6-Dichloro-4-methylpyridazine (Precursor) [1]

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq).

  • Carefully add phosphorus oxychloride (10 eq) under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 4 hours, during which the suspension should become a clear solution.

  • After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure.

  • Slowly and cautiously add the resulting residue to a stirred ice-water mixture.

  • Neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH reaches ~7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloro-4-methylpyridazine.

Structural and Electronic Properties

The this compound ring possesses several key features that dictate its reactivity:

  • Electron-Deficient Ring: The two adjacent nitrogen atoms strongly withdraw electron density from the carbon framework, making the ring susceptible to nucleophilic attack.

  • Two Reactive Halogen Handles: The bromine atoms at the C3 and C6 positions are excellent leaving groups in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

  • Influence of the 4-Methyl Group: The methyl group at the C4 position exerts a modest electron-donating inductive effect (+I). This can subtly influence the electron density at the adjacent C3 and C5 positions. Furthermore, the methyl group can introduce steric hindrance, which may affect the regioselectivity of reactions at the neighboring C3 position.

Regioselectivity in the Functionalization of the this compound Ring

A critical aspect of the chemistry of this compound is the ability to selectively functionalize one of the two bromine atoms. The electronic environment and steric factors around the C3 and C6 positions are not identical, leading to opportunities for regioselective synthesis.

The pyridazine ring is inherently electron-deficient, and this effect is most pronounced at the positions alpha to the nitrogen atoms (C3 and C6). The 4-methyl group, being electron-donating, will slightly increase the electron density at the adjacent C3 and C5 positions. This electronic perturbation, although modest, can lead to a difference in the electrophilicity of the C3 and C6 carbons. The C6 position, being further from the electron-donating methyl group, is expected to be slightly more electron-deficient and thus potentially more reactive towards nucleophiles or oxidative addition in palladium catalysis.

From a steric perspective, the 4-methyl group provides a more hindered environment around the C3 position compared to the relatively unencumbered C6 position. This steric hindrance can play a significant role in directing incoming reagents to the C6 position, especially with bulky nucleophiles or catalyst-ligand complexes.

G cluster_pyridazine This compound cluster_factors Influencing Factors cluster_reactivity Predicted Reactivity PD Pyridazine Ring Br3 C3-Br C3_Reactivity C3 Reactivity (Electronically enriched, Sterically hindered) Br3->C3_Reactivity Br6 C6-Br C6_Reactivity C6 Reactivity (Electronically poorer, Sterically accessible) Br6->C6_Reactivity Me4 C4-Me Me4->C3_Reactivity influences Electronic Electronic Effects (+I of Methyl) Electronic->C3_Reactivity Electronic->C6_Reactivity Steric Steric Hindrance (from Methyl) Steric->C3_Reactivity Steric->C6_Reactivity C6_Reactivity->C3_Reactivity Generally more reactive

Key Transformations of the this compound Ring

The two bromine atoms serve as versatile handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is highly effective for the arylation, heteroarylation, or vinylation of the this compound core.[2] By carefully controlling the reaction conditions, it is often possible to achieve selective mono- or di-substitution. For mono-substitution, using a slight excess of the boronic acid (1.1-1.2 equivalents) and a suitable catalyst system can favor reaction at the more reactive C6 position.

G Reactants {this compound | Arylboronic Acid} Catalyst_System {Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) | Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)} Reactants->Catalyst_System Reaction Conditions Product {3-Bromo-6-aryl-4-methylpyridazine (Mono-substitution) | or | 3,6-Diaryl-4-methylpyridazine (Di-substitution)} Catalyst_System->Product Yields a new C-C bond

Illustrative Protocol: Mono-Suzuki-Miyaura Coupling of a Dihalopyridazine [2]

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a base such as sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry Arylboronic Acid Catalyst Base Solvent Temp (°C) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8075-85 (Illustrative)[2]
24-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Toluene/EtOH/H₂O9070-80 (Illustrative)[2]
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane10065-75 (Illustrative)[3]

Table 1. Representative conditions for mono-Suzuki-Miyaura coupling on dihalopyridazine systems. Yields are illustrative based on similar systems.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridazine ring.[4] This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with potential biological activity. Similar to the Suzuki-Miyaura coupling, regioselective mono-amination can often be achieved by careful control of stoichiometry and reaction conditions.

G Reactants {this compound | Primary or Secondary Amine} Catalyst_System {Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Ligand (e.g., XPhos, BINAP) | Base (e.g., NaOtBu, Cs₂CO₃)} Reactants->Catalyst_System Reaction Conditions Product {3-Amino-6-bromo-4-methylpyridazine | or | 3,6-Diamino-4-methylpyridazine} Catalyst_System->Product Yields a new C-N bond

General Protocol: Buchwald-Hartwig Amination of a Dihaloaryl Compound [5]

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add this compound (1.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Entry Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10080-90 (Illustrative)[5]
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-85 (Illustrative)[4]
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene10070-80 (Illustrative)[6]

Table 2. Representative conditions for Buchwald-Hartwig amination on dihaloaryl systems. Yields are illustrative.

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridazine ring through the reaction of a terminal alkyne with the bromopyridazine in the presence of a palladium catalyst and a copper(I) co-catalyst.[7] This reaction is valuable for the synthesis of rigid, linear structures often found in materials science applications and as precursors for more complex heterocyclic systems.

General Protocol: Sonogashira Coupling of an Aryl Halide [8]

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) salt (e.g., CuI, 0.1 eq).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous amine solvent, such as triethylamine or diisopropylamine.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the bromine atoms. This reaction typically proceeds without the need for a metal catalyst. Strong nucleophiles such as alkoxides, thiolates, and amines can be used. The regioselectivity of SNAr on this compound is expected to favor substitution at the C6 position due to the combination of reduced steric hindrance and slightly greater electrophilicity compared to the C3 position.

G Reactants {this compound | Nucleophile (e.g., RO⁻, RS⁻, R₂NH)} Conditions {Solvent (e.g., DMSO, DMF) | Heat} Reactants->Conditions Reaction Intermediate Meisenheimer-like Complex Conditions->Intermediate Formation of Product 3-Bromo-6-substituted-4-methylpyridazine Intermediate->Product Loss of Br⁻

Conclusion

The this compound ring is a highly versatile and reactive scaffold with significant potential in drug discovery and materials science. Its two bromine atoms can be selectively functionalized through a variety of modern synthetic methods, including palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions. The 4-methyl group plays a crucial role in directing the regioselectivity of these transformations through a combination of electronic and steric effects, generally favoring functionalization at the C6 position. A thorough understanding of these reactivity patterns, as outlined in this guide, will enable researchers to strategically and efficiently utilize this valuable building block in the synthesis of complex and novel molecules.

References

Methodological & Application

The Suzuki-Miyaura Cross-Coupling of 3,6-Dibromo-4-methylpyridazine: A Detailed Guide for Synthetic Strategy and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Functionalized Pyridazine Core

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, recognized for its unique physicochemical properties.[1] As a bioisostere for other aromatic systems, its two adjacent nitrogen atoms can engage in specific hydrogen bonding interactions with biological targets, while also influencing the molecule's polarity and solubility.[1] The ability to selectively functionalize the pyridazine ring is therefore of paramount importance for the development of novel pharmaceuticals and advanced materials. 3,6-Dibromo-4-methylpyridazine serves as a versatile building block, offering two reactive handles for the introduction of diverse molecular fragments via cross-coupling reactions.

Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[2] This guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction as applied to this compound, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and organic synthesis.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl or heteroaryl halide. This step involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a palladium(II) species.

  • Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. The presence of a base is crucial for the activation of the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex, which facilitates the transmetalation process.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X This compound R-X->Oxidative\nAddition R-Pd(II)Ln-X R-Pd(II)Ln-Br Oxidative\nAddition->R-Pd(II)Ln-X Transmetalation Transmetalation R-Pd(II)Ln-X->Transmetalation R'-B(OR)2 Ar-B(OH)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)Ln-R' R-Pd(II)Ln-Ar Transmetalation->R-Pd(II)Ln-R' Reductive\nElimination Reductive Elimination R-Pd(II)Ln-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' Coupled Product Reductive\nElimination->R-R'

References

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridazines

The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds in medicinal chemistry and agrochemicals. The ability to precisely install diverse substituents onto this nitrogen-containing heterocycle is paramount for the exploration of chemical space and the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[1] This is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2]

3,6-Dibromo-4-methylpyridazine presents a valuable, yet challenging, substrate for synthetic chemists. The presence of two distinct bromine atoms offers the potential for sequential, site-selective functionalization, enabling the rapid construction of complex molecular architectures. However, controlling the regioselectivity of the initial coupling event is a critical challenge that dictates the success of any synthetic campaign. This document provides a comprehensive guide to understanding and implementing the regioselective Suzuki-Miyaura coupling of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Mechanistic Considerations: Achieving Regioselectivity

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-Br Ar-Pd(II)-X(L_n) R-Pd(II)-Br(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) R-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Substrate R-Br Substrate->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the case of this compound, the two bromine atoms are in electronically distinct environments. The C6-Br bond is adjacent to a nitrogen atom, while the C3-Br bond is flanked by a nitrogen atom and a methyl-substituted carbon. Generally, halides positioned adjacent to a nitrogen atom in N-heteroarenes are more reactive in palladium-catalyzed cross-coupling reactions. This is attributed to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-Br bond and makes the carbon atom more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst.

The 4-methyl group, being electron-donating, will have a modest electronic effect, slightly increasing the electron density at the C3 position. However, the primary determinant of regioselectivity will likely be the steric environment around the two bromine atoms and the choice of the phosphine ligand on the palladium catalyst.

  • Coupling at the C6 Position (Kinetic Control): The C6 position is generally more sterically accessible and electronically activated by the adjacent nitrogen. Therefore, using a less sterically demanding catalyst system, such as Pd(PPh₃)₄, is expected to favor monosubstitution at the C6 position.

Experimental Protocols

The following protocols are designed as a starting point for the regioselective Suzuki-Miyaura coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific boronic acids.

Protocol 1: Selective Monosubstitution at the C6 Position

This protocol is optimized for the kinetically favored coupling at the more reactive C6 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water (typically a 4:1 or 5:1 ratio of organic solvent to water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the base (2.0 eq), and the palladium catalyst (3-5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (e.g., DME/water 4:1) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-methyl-6-arylpyridazine.

Protocol 2: Selective Monosubstitution at the C3 Position

This protocol employs a bulkier ligand to sterically direct the coupling to the C3 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%)

  • Tricyclohexylphosphine (PCy₃) or Tri-tert-butylphosphine (P(t-Bu)₃) (4-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene or Dioxane (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • As described in Protocol 1.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-3 mol%) and the phosphine ligand (4-6 mol%).

  • Add anhydrous toluene or dioxane and stir for 10-15 minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1. Reaction times may be longer (12-24 hours).

  • Follow the workup and purification procedure as outlined in Protocol 1 to isolate the desired 6-bromo-4-methyl-3-arylpyridazine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Heating Heat with Stirring (80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench_Extract Aqueous Work-up & Extraction Monitoring->Quench_Extract Upon Completion Dry_Concentrate Dry & Concentrate Quench_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterization Characterization (NMR, MS) Purify->Characterization Final Product

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Data Summary and Comparison

The choice of reaction conditions is critical for achieving the desired regioselectivity. The following table summarizes the key parameters for directing the Suzuki-Miyaura coupling to either the C6 or C3 position of this compound.

ParameterC6-Selective CouplingC3-Selective CouplingRationale
Palladium Source Pd(PPh₃)₄ or PdCl₂(dppf)Pd(OAc)₂Pd(OAc)₂ is a common precursor for forming active catalysts with bulky ligands.
Ligand PPh₃ or dppfPCy₃ or P(t-Bu)₃Bulky ligands sterically hinder reaction at the more accessible C6 position.[4]
Base Na₂CO₃, K₂CO₃K₃PO₄Stronger bases like K₃PO₄ are often required with less reactive C-Br bonds or when using bulky ligands.
Solvent DME/H₂O, Dioxane/H₂OToluene, Dioxane (anhydrous)Anhydrous conditions can sometimes improve yields with more complex catalyst systems.
Temperature 80-90 °C100-110 °CHigher temperatures may be needed to overcome the activation barrier for the less reactive C3 position.

Troubleshooting and Best Practices

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different base, or increasing the reaction temperature. Debromination of the starting material can sometimes occur; using a milder base or lower temperature might mitigate this side reaction.[6]

  • Poor Regioselectivity: If a mixture of isomers is obtained, ensure the purity of the starting materials and solvents. For C3 selectivity, increasing the ratio of the bulky ligand to the palladium source can sometimes improve the outcome.

  • Degassing: Thoroughly degassing the solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Boronic Acid Quality: The purity of the boronic acid is important. Impure boronic acids can lead to lower yields and the formation of byproducts from homocoupling.

Conclusion

The regioselective Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of highly functionalized pyridazine derivatives. By carefully selecting the palladium catalyst, phosphine ligand, and reaction conditions, chemists can selectively functionalize either the C6 or C3 position with a high degree of control. The protocols and insights provided in this application note serve as a robust starting point for researchers aiming to leverage this versatile reaction in their synthetic endeavors.

References

Sonogashira Coupling Conditions for 3,6-Dibromo-4-methylpyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4][5] The pyridazine core, a nitrogen-containing heterocycle, is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of pyridazine derivatives, such as 3,6-Dibromo-4-methylpyridazine, via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, providing access to novel chemical entities with significant potential in drug discovery programs.

This guide provides a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound. As a di-halogenated and electron-deficient N-heterocycle, this substrate presents unique challenges and opportunities for selective mono- or di-alkynylation. We will delve into the mechanistic underpinnings of the reaction, explore optimized conditions for both selective and exhaustive coupling, and offer practical guidance for researchers in the field.

Mechanistic Overview and Key Parameters

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is crucial for optimizing reaction conditions.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.[6][7]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[8] This step is believed to increase the acidity of the alkyne's terminal proton, facilitating its removal by the base.[8]

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.[6][7]

Several variations of the Sonogashira reaction exist, including copper-free methods, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[9][10]

Key Reaction Parameters:
  • Catalyst System: The choice of palladium source and ligands is critical. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6] N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly efficient catalysts.[6][11] The copper co-catalyst, typically CuI, accelerates the reaction, allowing it to proceed under milder conditions.[12][13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[2]

  • Solvent: A variety of solvents can be employed, with THF, DMF, and acetonitrile being common choices.[2][5]

  • Temperature: While the original Sonogashira protocol allows for room temperature reactions, heating is often required for less reactive halides like aryl bromides.[1][7]

Visualization of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)(C≡CR')L₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Reductive Elimination Product R-C≡CR' Pd_alkynyl->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide + H-C≡CR' + Base Alkyne H-C≡CR' Cu_acetylide->Pd_complex R_X 3,6-Dibromo-4- methylpyridazine Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalysts, Base, Solvent setup->reagents alkyne Add Alkyne reagents->alkyne reaction Stir at Specified Temp. alkyne->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Reaction Complete extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product Characterize Product (NMR, MS) purification->product

References

Application Notes and Protocols: Palladium-Catalyzed Amination of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridazines

The pyridazine core is a privileged scaffold in medicinal chemistry and materials science, with substituted aminopyridazines frequently appearing in pharmacologically active compounds and functional organic materials. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1] This application note provides a detailed guide for the palladium-catalyzed amination of 3,6-Dibromo-4-methylpyridazine, a key intermediate for the synthesis of diverse molecular entities. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and discuss key considerations for reaction optimization and success.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to promote this otherwise challenging step, especially with less reactive aryl bromides.[2]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. The strength of the base is a critical parameter, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.[2]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)(X)L2->Amine_Coordination Ar-Pd(II)(NHR2)L2 [Ar-Pd(II)(NHR2)L2]+X- Amine_Coordination->Ar-Pd(II)(NHR2)L2 Deprotonation Deprotonation (Base) Ar-Pd(II)(NHR2)L2->Deprotonation Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)(NR2)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Monoamination of this compound

This protocol details a general procedure for the selective monoamination of this compound. The regioselectivity of the reaction (amination at the 3- or 6-position) can be influenced by steric and electronic factors of the starting material and the incoming amine. For 4-methylpyridazine, the electronic effects of the methyl group are expected to play a significant role.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Amine (e.g., Morpholine)AnhydrousCommercially AvailableEnsure amine is dry.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common and effective precatalyst.[2]
XantphosLigand GradeCommercially AvailableA robust ligand for amination of (hetero)aryl halides.[3][4]
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle under inert atmosphere.
TolueneAnhydrousCommercially AvailableDeoxygenate before use.
Diethyl etherACS GradeCommercially AvailableFor workup.
Brine (Saturated NaCl solution)Lab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Oil bath or heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column for chromatography

Step-by-Step Procedure

Reaction Setup

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Solids to Flask (Substrate, Catalyst, Ligand, Base) B 2. Evacuate and Backfill (Inert Atmosphere) A->B C 3. Add Solvents and Amine B->C D 4. Heat to Reaction Temperature (e.g., 100 °C) C->D E 5. Monitor Progress by TLC/LC-MS D->E F 6. Cool and Quench Reaction E->F Upon Completion G 7. Extraction with Organic Solvent F->G H 8. Wash with Brine G->H I 9. Dry Organic Layer H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K

Caption: General experimental workflow for the amination reaction.

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the palladium catalyst and phosphine ligand.[5]

  • Reagent Addition: Through the septum, add anhydrous, deoxygenated toluene (to make a ~0.1 M solution based on the pyridazine) followed by the amine (1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

Workup and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with diethyl ether and wash with water and then brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Key Considerations and Optimization

The success of the palladium-catalyzed amination of this compound hinges on the careful selection of reaction parameters.

Choice of Catalyst and Ligand
  • Palladium Precatalyst: While Pd(OAc)₂ is a common and cost-effective choice, other precatalysts such as Pd₂(dba)₃ can also be effective.[2] The choice may depend on the specific amine and desired reaction rate.

  • Ligand: The ligand plays a pivotal role in the efficiency of the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos are often superior for challenging substrates.[2] For pyridazine substrates, bidentate ligands like Xantphos have shown excellent results.[3][4] The optimal ligand may need to be screened for a specific amine.

Base and Solvent
  • Base: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide is a common choice, but other bases like potassium tert-butoxide or cesium carbonate can also be used.[2][6] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation. Toluene and dioxane are commonly used solvents for Buchwald-Hartwig aminations.[2]

Reaction Temperature
  • The reaction temperature can significantly impact the reaction rate. While 100 °C is a good starting point, some reactions may proceed at lower temperatures, while others may require higher temperatures to achieve a reasonable rate.

Regioselectivity and Diamination
  • Mono- vs. Diamination: The stoichiometry of the amine is a key factor in controlling the extent of amination. Using a slight excess of the amine (1.1-1.2 equivalents) generally favors monoamination. To achieve diamination, a larger excess of the amine (≥ 2.2 equivalents) and potentially longer reaction times or higher temperatures would be required.

  • Regioselectivity: The position of amination on the pyridazine ring is influenced by both steric and electronic factors. The methyl group at the 4-position will exert an electronic effect, potentially influencing the relative reactivity of the bromine atoms at the 3- and 6-positions. Further analysis (e.g., by NMR spectroscopy) of the product mixture is necessary to determine the regiochemical outcome. It has been observed in similar systems that the reactivity of halogens can follow the order I > Br > Cl.[3]

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-purity reagents.
Inappropriate ligand/base combinationScreen different ligands and bases.
Low reaction temperatureIncrease the reaction temperature.
Formation of Side Products Catalyst decompositionUse a more robust ligand or a pre-catalyst.
Reaction with solventEnsure the solvent is inert under the reaction conditions.
Difficulty in Purification Similar polarity of product and byproductsOptimize the chromatographic conditions (different solvent system, different stationary phase).

Conclusion

The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of valuable aminopyridazine derivatives. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. This protocol provides a solid foundation for the successful implementation of this important transformation in both academic and industrial research settings.

References

Synthesis of Novel PDE4 Inhibitors Utilizing Pyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting PDE4 with Pyridazine Scaffolds

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a vast array of cellular processes, including inflammation.[1][2] By degrading cAMP, PDE4 effectively dampens the anti-inflammatory signals mediated by this second messenger. Consequently, inhibiting PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory cytokines.[1][3] This mechanism makes PDE4 a highly attractive therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4]

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry for the development of potent and selective PDE4 inhibitors. Its unique electronic and steric properties allow for favorable interactions within the active site of the PDE4 enzyme.[5] This guide provides a comprehensive overview of the synthesis of pyridazine-based PDE4 inhibitors, detailing synthetic protocols, structure-activity relationships (SAR), and methods for biological evaluation.

The PDE4 Signaling Pathway: A Rationale for Inhibition

The inhibition of PDE4 intervenes in a crucial cellular signaling cascade that governs the inflammatory response. The following diagram illustrates the central role of PDE4 in modulating cAMP levels and downstream inflammatory processes.

PDE4_Pathway cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Gene Transcription CREB->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Cytokine Production NFkB->ProInflammatory Promotes Inhibitor Pyridazine-based PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the effect of inhibitors.

Synthetic Strategies for Pyridazine-Based PDE4 Inhibitors

Several synthetic routes have been developed to access pyridazinone derivatives as PDE4 inhibitors. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials. Below are detailed protocols for two common and effective approaches.

Protocol 1: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones from γ-Ketoacids

This method is a classical and versatile approach for the synthesis of 4,5-dihydropyridazin-3(2H)-ones, which are common cores in many PDE4 inhibitors. The synthesis involves a two-step process: Friedel-Crafts acylation to form a γ-ketoacid, followed by cyclization with hydrazine.

Experimental Workflow:

protocol1_workflow start Start: Aromatic Compound & Succinic Anhydride step1 Step 1: Friedel-Crafts Acylation (AlCl3, solvent) start->step1 intermediate Intermediate: γ-Ketoacid step1->intermediate step2 Step 2: Cyclization (Hydrazine Hydrate, Ethanol) intermediate->step2 product Product: 4,5-Dihydropyridazin-3(2H)-one step2->product

Caption: Workflow for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.

Step-by-Step Protocol:

  • Synthesis of the γ-Ketoacid (e.g., 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid):

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane), add succinic anhydride portion-wise at 0-5 °C.

    • To this mixture, add the substituted aromatic compound (e.g., o-cresyl methyl ether) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Synthesis of the 4,5-Dihydropyridazin-3(2H)-one (e.g., 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone):

    • Dissolve the γ-ketoacid in absolute ethanol.

    • Add hydrazine hydrate (80-99%) to the solution.

    • Reflux the reaction mixture for 4-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of 4-(Indol-3-yl)pyridazin-3(2H)-ones

This protocol outlines a flexible three-step sequence for synthesizing pyridazinones bearing an indole moiety, a common feature in some potent PDE4 inhibitors.[4]

Experimental Workflow:

protocol2_workflow start Start: α,β-Unsaturated Levulinate step1 Step 1: Michael Addition (Indole derivative) start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Step 2: Condensation (Hydrazine derivative) intermediate1->step2 intermediate2 Intermediate 2: 4,5-Dihydropyridazinone step2->intermediate2 step3 Step 3: Aromatization (e.g., MnO2 or CuCl2) intermediate2->step3 product Product: 4-(Indol-3-yl)pyridazin-3(2H)-one step3->product

Caption: Workflow for the synthesis of 4-(indol-3-yl)pyridazin-3(2H)-ones.

Step-by-Step Protocol:

  • Michael Addition of Indole:

    • Dissolve the α,β-unsaturated levulinate derivative and the desired indole in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of a base (e.g., sodium ethoxide).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Neutralize the reaction with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and purify the resulting intermediate by column chromatography on silica gel.

  • Condensation with Hydrazine:

    • Dissolve the product from the previous step in absolute ethanol.

    • Add the appropriate hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).

    • Reflux the mixture for 6-12 hours.

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • The resulting 4,5-dihydropyridazinone can be purified by crystallization or column chromatography.

  • Aromatization to the Pyridazinone:

    • Method A (Manganese Dioxide): To a solution of the 4,5-dihydropyridazinone in an inert solvent like tetrahydrofuran (THF), add an excess of activated manganese dioxide (MnO₂). Stir the suspension at room temperature for 24-48 hours. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by column chromatography.

    • Method B (Copper(II) Chloride): Dissolve the 4,5-dihydropyridazinone in acetic acid. Add a stoichiometric amount of copper(II) chloride (CuCl₂). Heat the mixture at 80-100 °C for 2-4 hours. Cool the reaction, pour it into water, and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate to obtain the crude product, which can be purified by chromatography.[4]

Structure-Activity Relationships (SAR) of Pyridazine-Based PDE4 Inhibitors

The potency and selectivity of pyridazine-based PDE4 inhibitors are highly dependent on the nature and position of substituents on the pyridazine ring and any appended functionalities.

  • Planarity: A more planar pyridazinone scaffold generally leads to better interaction with the hydrophobic pocket of the PDE4 active site, resulting in increased inhibitory activity.[6]

  • Substitution at the 4-position: Introduction of an indole moiety at this position has been shown to significantly enhance PDE4B inhibitory activity.[4]

  • Substitution at the 6-position: Small alkyl groups or substituted phenyl rings at this position are often well-tolerated and can contribute to potency.

  • N-substitution on the Pyridazinone Ring: The presence of a substituent on the nitrogen atom of the pyridazinone ring can influence both potency and selectivity. Hydrophobic substituents at the N(2) position can promote PDE4 inhibition.[7]

Biological Evaluation: In Vitro PDE4 Inhibition Assays

To determine the efficacy of newly synthesized pyridazine derivatives as PDE4 inhibitors, robust and reliable in vitro assays are essential. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are two commonly employed high-throughput screening methods.

Protocol 3: Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay

Principle: This assay measures the change in the polarization of fluorescently labeled cAMP (FAM-cAMP) upon hydrolysis by PDE4. In the presence of an inhibitor, PDE4 activity is blocked, FAM-cAMP remains intact, and the fluorescence polarization remains low.

Experimental Workflow:

protocol3_workflow start Prepare Reagents: Buffer, Inhibitor, PDE4, FAM-cAMP step1 Dispense into Plate: Buffer, Inhibitor/Vehicle, PDE4 start->step1 step2 Initiate Reaction: Add FAM-cAMP step1->step2 step3 Incubate: Room Temperature step2->step3 step4 Add Binding Agent step3->step4 step5 Read Fluorescence Polarization step4->step5

Caption: Workflow for the FP-based PDE4 inhibition assay.

Step-by-Step Protocol (96-well plate format):

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Prepare serial dilutions of the test compounds (pyridazine derivatives) and a reference inhibitor (e.g., Rolipram) in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the FAM-cAMP substrate solution in the assay buffer.

  • Assay Procedure:

    • To the appropriate wells, add 25 µL of assay buffer (blank), 25 µL of the test compound/reference inhibitor dilutions, and 25 µL of assay buffer with vehicle (positive and negative controls).

    • Add 25 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control and blank wells.

    • Incubate the plate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Add the binding agent that specifically binds to the phosphate group of the hydrolyzed product (AMP).

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Read the fluorescence polarization on a suitable plate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Structure-Activity Relationship of Exemplary Pyridazinone Derivatives

The following table summarizes the PDE4B inhibitory activity of a series of 4-(indol-3-yl)pyridazin-3(2H)-one derivatives, highlighting the impact of substitution on the indole ring and the pyridazinone core.

Compound IDR1 (Indole)R2 (Pyridazinone N)% PDE4B Inhibition at 20 µMIC₅₀ (nM)
4aa HH45>10,000
4ba 5-OCH₃H64251 ± 18
4bc HBenzyl28>10,000

Data adapted from Allart-Simon et al., 2021.[4]

Conclusion and Future Perspectives

The pyridazine scaffold represents a versatile and effective platform for the design and synthesis of potent and selective PDE4 inhibitors. The synthetic protocols outlined in this guide provide a solid foundation for researchers to access a variety of pyridazine derivatives for biological evaluation. Further exploration of the structure-activity relationships, particularly focusing on isoform selectivity (e.g., PDE4B vs. PDE4D), will be crucial in developing next-generation PDE4 inhibitors with improved therapeutic profiles and reduced side effects. The combination of rational drug design, efficient synthetic chemistry, and robust biological assays will undoubtedly continue to drive innovation in this important area of drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Scaffold as a Privileged Motif in Anti-Inflammatory Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2]. The electronic properties and conformational flexibility of the pyridazine ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles. Chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary therapeutic strategy involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and phosphodiesterase 4 (PDE4)[3][4][5]. Several pyridazine-containing compounds have shown potent inhibitory activity against these targets, highlighting the potential of this heterocyclic system in the development of novel anti-inflammatory agents with improved efficacy and safety profiles[6][7].

3,6-Dibromo-4-methylpyridazine is a versatile and readily available starting material for the synthesis of a diverse library of pyridazine derivatives. The two bromine atoms at the 3 and 6 positions are amenable to selective functionalization through modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the strategic introduction of various aryl, heteroaryl, and amino substituents, which are known to be important for anti-inflammatory activity. This application note provides a comprehensive guide to the synthesis of a novel potential anti-inflammatory agent, 3-amino-6-(4-methoxyphenyl)-4-methylpyridazine , starting from this compound. The proposed synthetic route is based on established and reliable chemical transformations, and detailed protocols for synthesis, purification, and characterization are provided. Furthermore, protocols for the in vitro and in vivo evaluation of the anti-inflammatory activity of the synthesized compound are described.

Strategic Synthetic Approach: A Stepwise Functionalization of the Pyridazine Core

The synthetic strategy for the preparation of 3-amino-6-(4-methoxyphenyl)-4-methylpyridazine from this compound involves a two-step sequential cross-coupling approach. The first step is a regioselective Suzuki-Miyaura coupling to introduce an aryl group at the 6-position. The second step is a Buchwald-Hartwig amination to install an amino group at the 3-position. This stepwise approach allows for the controlled synthesis of the target molecule with high purity and yield.

Synthetic_Pathway start This compound intermediate 3-Bromo-6-(4-methoxyphenyl)-4-methylpyridazine start->intermediate Suzuki-Miyaura Coupling (4-methoxyphenyl)boronic acid, Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O final 3-Amino-6-(4-methoxyphenyl)-4-methylpyridazine (Target Anti-inflammatory Agent) intermediate->final Buchwald-Hartwig Amination Ammonia source (e.g., Benzophenone imine), Pd2(dba)3, BINAP, NaOtBu, Toluene COX_Inhibition_Workflow A Prepare dilutions of test compound and controls C Add test compound/ controls and pre-incubate A->C B Add buffer, heme, and COX-1 or COX-2 to wells B->C D Initiate reaction with arachidonic acid C->D E Incubate at 37°C D->E F Measure absorbance E->F G Calculate % inhibition and IC50 values F->G

References

Application Notes & Protocols: A Guide to the Synthesis of 3-Amino-6-aryl-4-methylpyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-amino-6-aryl-4-methylpyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive overview of the two primary synthetic strategies for accessing this valuable class of molecules: the modern and highly versatile palladium-catalyzed Suzuki-Miyaura cross-coupling and the classical de novo synthesis via cyclocondensation. By detailing the underlying principles, providing step-by-step protocols, and offering expert insights into troubleshooting and optimization, this document serves as a practical resource for chemists engaged in drug discovery and development.

Introduction: The Significance of the Aminopyridazine Core

Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science. Among them, the aminopyridazine moiety has garnered substantial interest due to its diverse biological activities.[1] Compounds incorporating this scaffold have been investigated for a range of therapeutic applications, including as potential treatments for neglected tropical diseases.[2] The specific substitution pattern of 3-amino-6-aryl-4-methylpyridazines provides a rich three-dimensional structure that can be fine-tuned to optimize interactions with biological targets, making the development of robust and flexible synthetic routes a key priority for medicinal chemists.

Strategic Overview: Two Paths to the Target Scaffold

The synthesis of 3-amino-6-aryl-4-methylpyridazines can be approached from two distinct strategic directions. The choice of method often depends on the availability of starting materials, desired functional group tolerance, and scalability.

  • Strategy A (Functionalization): This modern approach involves the late-stage introduction of the aryl group onto a pre-existing 3-amino-4-methylpyridazine core. The Suzuki-Miyaura cross-coupling is the preeminent reaction for this transformation.

  • Strategy B (Ring Construction): This classical approach, known as de novo synthesis, involves building the pyridazine ring from acyclic precursors through a cyclocondensation reaction.

G cluster_0 Overall Synthetic Strategies cluster_1 Strategy A: Cross-Coupling cluster_2 Strategy B: Cyclocondensation Target 3-Amino-6-aryl-4-methylpyridazine A_Start 3-Amino-6-halo-4-methylpyridazine + Arylboronic Acid A_Start->Target Suzuki-Miyaura Coupling B_Start Acyclic 1,4-Dicarbonyl Precursor + Hydrazine B_Start->Target Cyclization & Aromatization Suzuki_Mechanism Pd0 Pd(0)L₂ PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition PdII_trans Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Final Product) PdII_trans->Product Ar1X Ar¹-X (Pyridazine Halide) Ar1X->PdII_complex Ar2B Ar²-B(OH)₂ (Arylboronic Acid) Ar2B->PdII_trans Base Base Base->PdII_trans Activates Boronic Acid Cyclocondensation Start 2-Methyl-3-aroyl-propionitrile (1,4-dicarbonyl equivalent) Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Hydrazone Cyclized Dihydropyridazine Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product 3-Amino-6-aryl-4-methylpyridazine Cyclized->Product Aromatization (e.g., Oxidation/ Dehydration)

References

Application Notes & Protocols: Regioselective Functionalization of the C3 Position of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, frequently appearing in a range of bioactive compounds and functional materials.[1][2][3] The 3,6-dibromo-4-methylpyridazine core is a particularly attractive building block, offering two reactive bromine atoms for sequential and selective functionalization.[4] This guide provides a comprehensive overview and detailed experimental protocols for the regioselective functionalization of the C3 position of this compound. We focus on robust and widely applicable palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—and discuss the principles of selectivity that govern these transformations. These protocols are designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of Pyridazine Functionalization

Pyridazine derivatives are integral to numerous pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][3][5] The ability to precisely install diverse functional groups onto the pyridazine ring is therefore a critical task in the development of novel chemical entities. This compound serves as an ideal starting material for building molecular complexity. The two bromine atoms, situated at the electronically activated C3 and C6 positions, provide orthogonal handles for synthetic elaboration.

The primary challenge lies in achieving regioselectivity—differentiating between the C3 and C6 positions. While electronically similar due to their positions alpha to the ring nitrogens, subtle steric and electronic effects, coupled with precise control of reaction conditions, can be leveraged to favor functionalization at a single site. This document outlines methodologies to selectively target the C3 position, yielding 3-substituted-6-bromo-4-methylpyridazine intermediates, which can be further diversified at the C6 position in subsequent steps.

Principles of Regioselectivity in Dihalopyridazines

The reactivity of dihalogenated N-heteroarenes in palladium-catalyzed cross-coupling reactions is governed by a well-established set of principles.

  • Electronic Activation: The two nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atoms electrophilic and thus susceptible to oxidative addition by a Pd(0) catalyst. Positions alpha to the nitrogen atoms (C3 and C6) are particularly activated.[6]

  • Carbon-Halogen Bond Strength: The rate of oxidative addition, the initial step in most cross-coupling catalytic cycles, is inversely proportional to the carbon-halogen bond strength. The general reactivity trend is C-I > C-Br > C-Cl > C-F.[7] Since our substrate contains two C-Br bonds, this factor does not differentiate the two sites.

  • Steric Hindrance: The methyl group at the C4 position introduces a degree of steric hindrance. This can influence the approach of the bulky palladium catalyst. It is plausible that the C3 position is slightly less sterically encumbered than the C6 position, which is flanked by the C5-H and the adjacent ring nitrogen. However, this effect is often subtle and catalyst/ligand dependent.

  • Controlled Stoichiometry: The most practical approach to achieve mono-functionalization of a di-halogenated substrate is to use a slight deficit or stoichiometric equivalent (e.g., 0.95–1.0 equivalents) of the coupling partner. This exploits the statistical probability of reaction at one site, leaving the other unreacted. Unwanted diarylation can occur if the mono-functionalized product is more reactive than the starting material, a phenomenon that can be suppressed by careful ligand selection.[6]

This guide will primarily leverage stoichiometric control to achieve selective mono-functionalization at the C3 position.

Core Methodologies and Protocols

We present two primary palladium-catalyzed methods for the C3 functionalization: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron species.[8][9] It is widely used in pharmaceutical synthesis to construct biaryl and heteroaryl-aryl scaffolds.[10]

The chosen protocol utilizes Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a common and effective catalyst for Suzuki couplings.[11] A mixed solvent system of 1,4-dioxane and water is employed to dissolve both the organic substrate and the inorganic base. A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle, where the organic moiety is transferred from boron to palladium.[9]

Suzuki_Workflow sub 3,6-Dibromo-4- methylpyridazine mix Combine Reagents Under Inert Atmosphere sub->mix boronic Aryl/Heteroaryl Boronic Acid (1.0 equiv) boronic->mix reagents Pd(PPh₃)₄ (5 mol%) K₂CO₃ (2.0 equiv) Dioxane/H₂O reagents->mix heat Heat Reaction (e.g., 90 °C, 12-24h) mix->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product 3-Aryl-6-bromo-4- methylpyridazine purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water. The typical concentration is 0.1 M with respect to the pyridazine substrate.

  • Reaction: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-6-bromo-4-methylpyridazine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Coupling Partner (Boronic Acid)Typical Yield RangeNotes
Phenylboronic acid75-90%Standard, electron-neutral coupling.
4-Methoxyphenylboronic acid80-95%Electron-donating groups often accelerate the reaction.
4-(Trifluoromethyl)phenylboronic acid65-80%Electron-withdrawing groups may require longer reaction times.
Thiophene-2-boronic acid70-85%Heteroaryl boronic acids are generally well-tolerated.
C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging to achieve.[12][13] It has become an indispensable tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[7][14]

This reaction requires a more specialized catalyst system compared to the Suzuki coupling. A palladium precatalyst like Pd₂(dba)₃ is paired with a bulky, electron-rich phosphine ligand such as RuPhos. These ligands facilitate the crucial reductive elimination step, which forms the C-N bond.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[15] Anhydrous conditions are critical as water can deactivate the catalyst and hydrolyze the base.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(Br)(R¹) pd0->pd_complex1 Oxidative Addition sub R¹-Br (Pyridazine) sub->pd_complex1 amine R²R³NH amine->pd_complex1 base Base base->pd_complex1 pd_amido2 LPd(R¹)(NR²R³) pd_complex1->pd_amido2 Amine Coordination & Deprotonation pd_complex2 [L₂Pd(Br)(R¹)(HNR²R³)]⁺ pd_amido L₂Pd(Br)(NR²R³) product R¹-NR²R³ pd_amido2->product Reductive Elimination product->pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the primary or secondary amine (1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the desired 3-amino-6-bromo-4-methylpyridazine product.

  • Characterization: Verify the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS.

Amine NucleophileTypical Yield RangeNotes
Morpholine80-95%Cyclic secondary amines are excellent coupling partners.
Aniline65-80%Arylamines may require slightly longer reaction times.
Benzylamine75-90%Primary amines couple efficiently.
n-Butylamine70-85%Aliphatic amines are also suitable substrates.

Alternative Methodologies: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is inherently activated towards Nucleophilic Aromatic Substitution (SNAr).[16][17] This pathway offers a metal-free alternative to cross-coupling reactions. In an SNAr reaction, a potent nucleophile attacks the aromatic ring, forming a negatively charged Meisenheimer intermediate, which then collapses by ejecting the leaving group (bromide).[18]

This method is typically effective with strong, small nucleophiles like alkoxides (e.g., NaOMe) or under high-temperature conditions with amines.[19] However, selectivity between the C3 and C6 positions can be poor, often leading to a mixture of isomers that may be difficult to separate. For this reason, palladium-catalyzed methods are generally preferred for achieving high regioselectivity.

Troubleshooting and Safety Considerations

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion Inactive catalyst; Insufficiently anhydrous conditions (Buchwald-Hartwig); Poor quality reagents.Use a fresh bottle of catalyst/ligand; Ensure all glassware is oven-dried and solvents are anhydrous; Degas solvents thoroughly.
Formation of Di-substituted Product >1.0 equivalent of coupling partner used; Mono-substituted product is more reactive.Use a slight deficit of the coupling partner (0.95-1.0 equiv); Lower the reaction temperature; Screen different ligands.[6]
Debromination (Loss of Br) Side reaction promoted by base or catalyst.Use a milder base (e.g., K₃PO₄ instead of K₂CO₃ in Suzuki); Lower reaction temperature; Reduce catalyst loading.
Difficult Purification Product co-elutes with byproducts or starting material.Optimize the chromatography solvent system; Consider a different purification technique (e.g., crystallization).

Safety Precautions:

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Sodium tert-butoxide is a strong, corrosive base that is moisture-sensitive. Handle under an inert atmosphere.

  • Halogenated aromatic compounds are potential irritants and should be handled with care.

  • Pressurized reaction vessels (e.g., sealed microwave vials) should always be handled behind a blast shield.

References

Application Notes & Protocols: Strategic C6-Selective Functionalization of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry and materials science, offering unique electronic properties and opportunities for molecular interactions.[1][2][3] The 3,6-dibromo-4-methylpyridazine building block presents a valuable platform for the synthesis of complex derivatives, yet its functionalization is complicated by the challenge of regioselectivity. This guide provides a detailed exploration of the chemical principles and experimental protocols for achieving selective reaction at the C6 position. We will delve into the interplay of steric and electronic effects and present validated, step-by-step protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) reactions, enabling researchers to confidently and predictably modify this versatile scaffold at the less electronically favored, but sterically accessible, C6 position.

The Challenge of Regioselectivity in Dihalopyridazines

The inherent electronic nature of the pyridazine ring governs its reactivity. The two adjacent nitrogen atoms create a π-deficient system, rendering the carbon atoms electrophilic. This effect is most pronounced at the positions alpha to the nitrogen atoms (C3 and C6).[4][5] Consequently, in many transformations, such as palladium-catalyzed cross-coupling reactions, oxidative addition preferentially occurs at these electronically activated C-Br bonds.[4][6][7]

For an unsymmetrically substituted dihalopyridazine like this compound, the C3 and C6 positions are electronically similar but sterically distinct. The methyl group at the C4 position introduces significant steric hindrance around the C3-Br bond. This steric impediment is the key factor that can be exploited to override the intrinsic electronic preference and direct reactions toward the more accessible C6 position.[1][2] The choice of catalyst, ligand, and reaction conditions becomes paramount in tipping the balance in favor of C6 functionalization.

G cluster_0 Factors Influencing Regioselectivity Start This compound Electronic Electronic Effects (C3 & C6 are π-deficient) Start->Electronic Steric Steric Hindrance (C4-Methyl group shields C3) Start->Steric C3_Reaction Reaction at C3 (Electronically Favored) Electronic->C3_Reaction Dominant under 'standard' conditions C6_Reaction Reaction at C6 (Sterically Favored) Steric->C6_Reaction Dominant with bulky reagents/ligands Outcome Reaction Outcome C3_Reaction->Outcome C6_Reaction->Outcome

Caption: Logical workflow for predicting regioselectivity.

Strategic Protocols for C6-Selective Reactions

Achieving high C6 selectivity requires carefully tuning reaction conditions to maximize the influence of steric factors. The use of bulky phosphine ligands in cross-coupling reactions is a well-established strategy to direct the catalytic complex to the less hindered position.[4][8] Similarly, for SNAr, the size of the incoming nucleophile can dictate the site of attack.

C6-Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[9][10] To achieve C6 selectivity, a palladium catalyst system featuring a sterically demanding ligand is essential. The bulky ligand preferentially coordinates to the palladium center, and the resulting complex experiences significant steric repulsion from the C4-methyl group when attempting to undergo oxidative addition at the C3-Br bond. This directs the catalyst to the C6 position.

Table 1: Recommended Conditions for C6-Selective Suzuki Coupling

ParameterRecommendedRationale & Notes
Substrate This compound1.0 equivalent
Boronic Acid Aryl- or Heteroaryl-boronic Acid1.1 - 1.5 equivalents
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%. Pd₂(dba)₃ is often preferred for generating the active Pd(0) species.
Ligand XPhos or SPhos2-10 mol%. These bulky, electron-rich biaryl phosphine ligands are critical for C6 selectivity.[11]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivalents. Strong, non-nucleophilic bases are required for the transmetalation step.[10][12]
Solvent Dioxane/H₂O or Toluene/H₂OAnhydrous, deoxygenated solvents are crucial. A small amount of water is often necessary.
Temperature 80 - 110 °CHeat is required to drive the reaction to completion.

Protocol 1: C6-Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane and water (typically a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the pyridazine substrate.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 3-bromo-4-methyl-6-arylpyridazine.

G Pd(0)L2 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd(0)L2->OxAdd Favors C6 due to steric clash at C3 Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product C6-Coupled Product RedElim->Product Substrate This compound Substrate->OxAdd BoronicAcid Ar-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle for C6-selective Suzuki coupling.

C6-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[13][14][15] Similar to the Suzuki coupling, achieving C6 selectivity relies on a catalyst system with bulky ligands that sterically favors the C6 position over the C3 position.

Table 2: Recommended Conditions for C6-Selective Buchwald-Hartwig Amination

ParameterRecommendedRationale & Notes
Substrate This compound1.0 equivalent
Amine Primary or Secondary Amine1.2 - 2.0 equivalents
Palladium Precatalyst Pd₂(dba)₃ or [Pd(allyl)Cl]₂1-5 mol%.
Ligand t-BuXPhos or RuPhos2-10 mol%. Highly bulky ligands are essential for selectivity.
Base NaOtBu or LiHMDS1.5 - 2.5 equivalents. A strong, non-nucleophilic base is critical for amine deprotonation.[11]
Solvent Toluene or THFAnhydrous, deoxygenated solvents are mandatory.
Temperature 80 - 110 °CReaction temperature may need optimization based on the amine's reactivity.

Protocol 2: C6-Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., t-BuXPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 eq) to an oven-dried Schlenk flask.

  • Reagent Addition: Add anhydrous, deoxygenated toluene via syringe. Following this, add the amine (1.2 eq).

  • Reaction: Seal the flask tightly and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 3-bromo-4-methyl-6-aminopyridazine product.

C6-Selective Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][16] The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[7][17] The stability of this intermediate dictates the reaction's feasibility. For this compound, nucleophilic attack can occur at either C3 or C6. The steric bulk of the C4-methyl group can effectively block the trajectory of nucleophilic attack at C3, thereby directing the nucleophile to the C6 position. This effect is more pronounced with larger nucleophiles.

Table 3: Conditions for C6-Selective SNAr

ParameterRecommendedRationale & Notes
Substrate This compound1.0 equivalent
Nucleophile Alkoxides, Thiolates, Secondary Amines1.1 - 2.0 equivalents. Bulky nucleophiles (e.g., sodium tert-butoxide) will enhance C6 selectivity.
Base (if needed) K₂CO₃, NaHRequired for in situ generation of the nucleophile from alcohols or thiols.
Solvent DMF, DMSO, or THFPolar aprotic solvents are preferred as they can stabilize the charged intermediate.
Temperature 25 - 100 °CDepends on the nucleophile's reactivity. Some reactions proceed at room temperature.

Protocol 3: C6-Selective SNAr with a Thiolate Nucleophile

  • Nucleophile Preparation (if necessary): In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C to generate the thiolate nucleophile.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the thiolate solution dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by pouring it into ice-water. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to isolate the 3-bromo-4-methyl-6-(alkylthio)pyridazine.

G cluster_c6 Pathway to C6 (Favored) cluster_c3 Pathway to C3 (Disfavored) Substrate This compound Attack_C6 Attack at C6 (Sterically Accessible) Substrate->Attack_C6 Attack_C3 Attack at C3 (Sterically Hindered by C4-Me) Substrate->Attack_C3 Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_C6 Nucleophile->Attack_C3 Intermediate_C6 Meisenheimer Intermediate (Negative charge on N) Attack_C6->Intermediate_C6 Elimination_C6 Elimination of Br⁻ Intermediate_C6->Elimination_C6 Product_C6 C6-Substituted Product Elimination_C6->Product_C6 Intermediate_C3 Meisenheimer Intermediate Attack_C3->Intermediate_C3 Product_C3 C3-Substituted Product Intermediate_C3->Product_C3

Caption: SNAr mechanism showing sterically favored C6 pathway.

Conclusion

The selective functionalization of this compound at the C6 position is a synthetically valuable transformation that can be achieved with high fidelity by understanding and exploiting the interplay of electronic and steric effects. By selecting appropriate reaction conditions—specifically bulky phosphine ligands for palladium-catalyzed cross-couplings or sterically demanding nucleophiles for SNAr reactions—researchers can overcome the intrinsic electronic bias of the pyridazine ring. The protocols detailed in this guide provide a robust framework for accessing a wide array of novel 6-substituted-4-methylpyridazine derivatives, paving the way for new discoveries in drug development and materials science.

References

The Strategic Utility of 3,6-Dibromo-4-methylpyridazine in Modern Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyridazine Core in Agrochemical Design

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in the development of modern agrochemicals. Its unique electronic properties, metabolic stability, and ability to engage in specific biological interactions have led to the discovery of potent herbicides and fungicides. Within this chemical class, 3,6-Dibromo-4-methylpyridazine emerges as a highly versatile and reactive building block. The two bromine atoms at the C3 and C6 positions offer orthogonal handles for sequential functionalization, primarily through cross-coupling and nucleophilic substitution reactions. The methyl group at the C4 position can influence the molecule's steric and electronic profile, contributing to the fine-tuning of biological activity and selectivity.

This document serves as a comprehensive technical guide, providing detailed application notes and experimental protocols for the strategic utilization of this compound in the synthesis of advanced agrochemical candidates.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and scale-up.

PropertyValueSource
CAS Number 89284-10-6[1]
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Appearance Off-white to light yellow crystalline solidSupplier Data
Melting Point 103-107 °CSupplier Data
Boiling Point ~337.8 °C (Predicted)[1]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene)General Knowledge

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound is predominantly centered around the reactivity of its two carbon-bromine bonds. The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, renders the C-Br bonds susceptible to both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of C-C bonds, enabling the introduction of a diverse array of aryl, heteroaryl, and alkyl groups onto the pyridazine core.[2][3] This versatility is crucial for structure-activity relationship (SAR) studies in the discovery of new agrochemicals.

Diagram 1: Generalized Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Coupling start This compound product Monosubstituted Product start->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃, K₂CO₃) base->product disubstituted_product Disubstituted Product product->disubstituted_product Further Coupling

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Causality in Experimental Design:

  • Catalyst Choice: The selection of the palladium catalyst and ligand is critical. For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance catalytic activity and promote efficient oxidative addition.

  • Base Selection: The base plays a crucial role in the transmetalation step. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are commonly used and their strength can be tuned to optimize the reaction. Stronger bases may be required for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents. The ratio can be adjusted to influence reaction rates and solubility.

  • Reaction Temperature: The reaction is typically heated to facilitate the catalytic cycle. The optimal temperature will depend on the reactivity of the specific coupling partners and the catalyst system used.

Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective monosubstitution of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), sodium carbonate (2.0 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane and deoxygenated water (typically a 4:1 to 5:1 v/v ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the starting pyridazine.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired monosubstituted product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the substitution can be determined by 2D NMR techniques (e.g., NOESY) if ambiguous.

Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms

The electron-deficient pyridazine ring is susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C3 and C6). This allows for the direct displacement of the bromine atoms by a variety of nucleophiles, such as alkoxides, thiolates, and amines, to introduce oxygen, sulfur, and nitrogen-based functionalities. This is a key strategy for accessing a different chemical space compared to C-C bond-forming reactions.[4]

Diagram 2: Generalized Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction start This compound product Monosubstituted Product (e.g., Ether, Thioether, Amine) start->product SNAr Reaction nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R₂NH) nucleophile->product base Base (e.g., NaH, K₂CO₃) base->product disubstituted_product Disubstituted Product product->disubstituted_product Further Substitution

Caption: Workflow for SNAr on this compound.

Causality in Experimental Design:

  • Nucleophile Reactivity: The rate of SNAr is directly related to the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily and under milder conditions.

  • Base Function: A base is often required to deprotonate the nucleophile (e.g., an alcohol or thiol), thereby increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile. For alcohols and thiols, strong bases like sodium hydride (NaH) are effective. For amines, an external base may not be necessary if the amine itself is a strong enough base.

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or THF are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature Control: The reaction temperature can be adjusted to control the rate of reaction and selectivity. Higher temperatures are often required for less reactive nucleophiles.

Protocol 2: Synthesis of a Pyridazinyl Ether via SNAr

This protocol outlines a general procedure for the synthesis of a monosubstituted pyridazinyl ether from this compound.

Materials:

  • This compound

  • An alcohol (R-OH) (1.0-1.2 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Nucleophile Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere, add the alcohol (1.0-1.2 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the solution of the alkoxide at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alcohol.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired pyridazinyl ether.

Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in the Synthesis of a Fungicidal Lead Structure

While direct synthesis of a commercialized agrochemical from this compound is not prominently documented in readily available literature, its utility can be demonstrated in the synthesis of structures analogous to known fungicides. For instance, some patented fungicidal compounds feature a substituted pyridazine core linked to other aromatic or heteroaromatic systems. The following hypothetical scheme illustrates how this compound could be used to construct such a scaffold.

Diagram 3: Hypothetical Synthesis of a Fungicidal Scaffold

Fungicide_Synthesis start This compound intermediate1 Monosubstituted Intermediate start->intermediate1 Step 1 final_product Fungicidal Scaffold intermediate1->final_product Step 2 reagents1 Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) reagents1->intermediate1 reagents2 SNAr Reaction (Phenol, Base) reagents2->final_product

Caption: A two-step strategy to a potential fungicidal scaffold.

This synthetic approach leverages the differential reactivity of the two bromine atoms, allowing for a stepwise and controlled construction of the target molecule. The order of the reactions (Suzuki followed by SNAr, or vice versa) can be strategically chosen based on the desired final structure and the compatibility of the functional groups.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its two reactive bromine atoms provide a platform for the introduction of a wide range of substituents through well-established and robust synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The strategic application of these reactions allows for the systematic exploration of chemical space around the pyridazine core, which is essential for the optimization of biological activity, selectivity, and pharmacokinetic properties of new fungicidal and herbicidal candidates. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such versatile building blocks in the discovery and development pipeline is set to increase.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and optimized protocols for the microwave-assisted functionalization of 3,6-Dibromo-4-methylpyridazine. As a versatile building block in medicinal chemistry and materials science, its rapid and selective derivatization is of significant interest. This document outlines methodologies for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as well as nucleophilic aromatic substitution (SNAr) reactions. By leveraging the efficiency of microwave irradiation, these protocols offer researchers, scientists, and drug development professionals a robust framework for accelerating synthesis, improving yields, and achieving selective functionalization of this important heterocyclic scaffold.

Introduction: The Strategic Value of this compound

The pyridazine core is a privileged scaffold in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, this compound (CAS No. 89284-10-6), is a particularly valuable intermediate.[1][2] Its two bromine atoms serve as versatile handles for introducing molecular diversity through modern synthetic methodologies. The electron-deficient nature of the pyridazine ring makes both C-Br bonds susceptible to palladium-catalyzed cross-coupling and nucleophilic substitution, enabling the construction of complex molecular architectures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and often, enhanced selectivity compared to conventional heating methods. This is achieved through the direct and efficient heating of polar molecules in the reaction mixture, a process known as dielectric heating. For the synthesis of pyridazine derivatives, MAOS provides a powerful tool to rapidly explore chemical space and accelerate the drug discovery pipeline.

This guide explains the causality behind experimental choices, provides validated starting protocols, and discusses the critical aspect of regioselectivity in the sequential functionalization of this di-halogenated substrate.

Physicochemical Properties of this compound

A foundational understanding of the substrate's properties is essential for safe and effective protocol development.

PropertyValueSource
CAS Number 89284-10-6[1][2]
Molecular Formula C₅H₄Br₂N₂[1][2]
Molecular Weight 251.91 g/mol [1][2]
Melting Point 103.5 °C[1]
Boiling Point 337.8 °C (Predicted)[1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., Dioxane, Toluene, DMF)
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated fume hood. Based on safety data for analogous compounds, it may cause skin, eye, and respiratory irritation.[3][4][5] Always consult the specific Safety Data Sheet (SDS) from the supplier before use.[6]

The Principle of Regioselectivity in Dihalopyridazines

A key strategic consideration when working with this compound is the potential for selective mono-functionalization followed by a second, different transformation. In dihalogenated N-heteroarenes, the reactivity of the halogen atoms is not always equivalent. Generally, halides positioned alpha (α) to a ring nitrogen are more reactive in palladium-catalyzed cross-coupling reactions.[7] This increased reactivity is attributed to the more electron-deficient nature of the α-carbon, which facilitates the initial oxidative addition of the Pd(0) catalyst.[7]

In this compound, both bromine atoms are alpha to a nitrogen atom. While this might suggest similar reactivity, subtle electronic and steric effects, influenced by the methyl group and the choice of catalyst/ligand system, can often be exploited to achieve regioselective mono-substitution.[8][9] The general principle is that the first coupling reaction introduces a new substituent, which in turn electronically modifies the pyridazine ring, altering the reactivity of the remaining bromine atom for a subsequent, different coupling reaction.[9] Researchers should anticipate that achieving high regioselectivity may require careful optimization of catalysts, ligands, and reaction conditions.

G cluster_0 Sequential Cross-Coupling Strategy A This compound B Step 1: Mono-Coupling (e.g., Suzuki @ C6) A->B Pd Catalyst 1 Conditions 1 C Mono-functionalized Intermediate B->C D Step 2: Second Coupling (e.g., Buchwald @ C3) C->D Pd Catalyst 2 Conditions 2 E Unsymmetrical Di-substituted Product D->E G cluster_1 Buchwald-Hartwig Amination Workflow A Prepare Reagents (Substrate, Amine, Base) C Combine in Vial (under Inert Gas) A->C B Prepare Catalyst (Pd₂(dba)₃ + XPhos) B->C D Add Anhydrous Solvent (e.g., Toluene) C->D E Seal Vial D->E F Microwave Irradiation (e.g., 130°C, 30 min) E->F G Cool & Workup F->G H Purification G->H I Final C-N Coupled Product H->I

References

Application Note: A Scalable and Versatile Protocol for the Gram-Scale Synthesis of 3,6-Disubstituted Pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazine scaffold is a privileged heterocycle in modern drug discovery and materials science, notable for its presence in a range of bioactive molecules.[1][2][3][4] This application note provides a comprehensive, field-proven guide for the gram-scale synthesis of 3,6-disubstituted pyridazines. The strategy hinges on the robust preparation of the key intermediate, 3,6-dichloropyridazine, followed by its sequential and regioselective functionalization. We detail two primary pathways for diversification: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig). This guide is designed for researchers, medicinal chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to facilitate the reliable production of diverse pyridazine libraries.

Strategic Overview: The Dichloropyridazine Hub Approach

The synthesis of complex, unsymmetrically 3,6-disubstituted pyridazines is most efficiently achieved through a convergent strategy starting from a common, readily accessible precursor. Our recommended approach utilizes 3,6-dichloropyridazine as a central hub. The two chlorine atoms serve as versatile leaving groups that can be displaced sequentially. The electron-deficient nature of the pyridazine ring makes it highly susceptible to initial functionalization via Nucleophilic Aromatic Substitution (SNAr), while the remaining chloro-substituent provides a handle for modern cross-coupling reactions to install carbon or nitrogen-based moieties.[5][6] This two-step sequence allows for maximal diversity from a single starting material.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Sequential Functionalization Maleic Anhydride Maleic Anhydride Pyridazine-3,6-diol Pyridazine-3,6-diol Maleic Anhydride->Pyridazine-3,6-diol + Hydrazine Hydrazine Hydrazine Hydrazine->Pyridazine-3,6-diol 3,6-Dichloropyridazine 3,6-Dichloropyridazine Pyridazine-3,6-diol->3,6-Dichloropyridazine + POCl3 Monosubstituted Intermediate Monosubstituted Intermediate 3,6-Dichloropyridazine->Monosubstituted Intermediate Step 1: SNAr (e.g., + R-NH2) Final Product A Final Product A Monosubstituted Intermediate->Final Product A Step 2: Suzuki Coupling (e.g., + Ar-B(OH)2) Final Product B Final Product B Monosubstituted Intermediate->Final Product B Step 2: Buchwald-Hartwig (e.g., + R'-NH2)

Caption: Overall workflow for the synthesis of 3,6-disubstituted pyridazines.

Part I: Gram-Scale Synthesis of 3,6-Dichloropyridazine

The reliable, large-scale synthesis of the 3,6-dichloropyridazine starting material is paramount. The following two-step protocol is optimized for scalability and high purity.

Step 1: Synthesis of Pyridazine-3,6-diol from Maleic Anhydride

This step involves a classical condensation-cyclization reaction. Maleic anhydride reacts with hydrazine to form the stable heterocyclic diol.

Protocol:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 80% hydrazine hydrate (72.5 mL, ~1.3 mol).

  • While stirring, carefully add 30% hydrochloric acid (120 mL) dropwise via the dropping funnel. An exotherm will be observed; maintain a controlled addition rate.

  • Once the addition is complete, add maleic anhydride (98 g, 1.0 mol) portion-wise.

  • Heat the resulting mixture to reflux (approx. 110 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to promote crystallization.

  • Collect the resulting solid by vacuum filtration, wash the filter cake with cold ethanol (3 x 50 mL), and dry under vacuum to yield pyridazine-3,6-diol as a white solid.[7]

Expected Yield: 90-95%. Purity Check: The product should be a white solid with a melting point of ~298-300 °C.

Step 2: Chlorination to 3,6-Dichloropyridazine

The diol is converted to the dichloride using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol:

  • In a 2 L round-bottom flask under a nitrogen atmosphere, charge pyridazine-3,6-diol (125 g, 1.115 mol).

  • Carefully add phosphorus oxychloride (POCl₃) (520 mL, 5.576 mol) at room temperature.[8]

  • Heat the reaction mixture to 80 °C and stir overnight (approx. 16 hours).

  • After cooling to room temperature, remove the excess POCl₃ under high vacuum (ensure your vacuum pump is protected with a suitable trap).

  • The resulting thick residue is diluted with ethyl acetate (1 L).

  • Quenching (Critical Step): Slowly and carefully pour the ethyl acetate solution into a large beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). This is a highly exothermic process with gas evolution. Ensure the receiving vessel has sufficient headspace. Add until the pH of the aqueous layer is ~8.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with water (1 L) and then brine (1 L).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.[8]

Expected Yield: 85-90%. Purity Check: The product is typically a white to off-white solid. Purity can be confirmed by ¹H NMR (δ ~7.8 ppm in CDCl₃) and melting point (~68-69 °C).

Critical Safety Considerations
  • Hydrazine: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[9][10] Always handle hydrazine hydrate in a certified chemical fume hood, wearing a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (butyl rubber is recommended).[9][11]

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. The quenching step must be performed slowly and with extreme caution in an ice bath to control the exotherm.

Part II: Sequential Functionalization Protocols

With pure 3,6-dichloropyridazine in hand, the sequential introduction of substituents can begin.

First Substitution: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is readily attacked by nucleophiles. This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized carbanion, which is favored by the electron-withdrawing nature of the ring nitrogens and the remaining chlorine atom.[12]

Caption: Simplified mechanism of the SNAr reaction on 3,6-dichloropyridazine.

General Protocol for Amination (SNAr):

  • To a solution of 3,6-dichloropyridazine (e.g., 14.9 g, 100 mmol) in a suitable solvent like ethanol or n-butanol (200 mL), add the desired primary or secondary amine (1.1 eq., 110 mmol).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq., 150 mmol) to scavenge the HCl byproduct.

  • Heat the reaction mixture to reflux (80-120 °C) and monitor by TLC until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by either recrystallization or silica gel column chromatography to obtain the 3-amino-6-chloropyridazine derivative.

Nucleophile (R-NH₂)SolventTemp (°C)Typical Time (h)Approx. Yield (%)
MorpholineEthanol806>90
Anilinen-Butanol1201875-85
BenzylamineEthanol801280-90
PiperidineIsopropanol858>90
Second Substitution: Palladium-Catalyzed Cross-Coupling

The remaining chlorine atom is less reactive towards SNAr but is an excellent handle for palladium-catalyzed cross-coupling, enabling the formation of C-C and C-N bonds that are otherwise difficult to forge.

This reaction is one of the most powerful methods for creating carbon-carbon bonds.[2] It couples the chloro-pyridazine with an organoboron reagent and tolerates a wide variety of functional groups.[13][14]

Protocol for Suzuki-Miyaura Coupling:

  • In an oven-dried flask under a nitrogen atmosphere, combine the 3-substituted-6-chloropyridazine (e.g., 50 mmol), the aryl or heteroaryl boronic acid (1.2 eq., 60 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

  • Add a solvent mixture, typically 1,2-dimethoxyethane (DME) or toluene and water (e.g., 200 mL DME and 50 mL water).

  • Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3 eq., 150 mmol).

  • Heat the mixture to 80-90 °C and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

For installing a second, different amine substituent, the Buchwald-Hartwig amination is the method of choice, especially for less nucleophilic amines or when SNAr conditions fail.[15][16] The selection of the appropriate ligand is crucial for reaction efficiency.[17]

Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under a strict nitrogen atmosphere, charge an oven-dried flask with the 3-substituted-6-chloropyridazine (e.g., 40 mmol), the desired amine (1.2 eq., 48 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or X-Phos, 2-4 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq., 56 mmol).

  • Add an anhydrous solvent such as toluene or dioxane (150 mL).

  • Heat the reaction mixture, typically between 80-110 °C, until completion.

  • Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract the product with an organic solvent.

  • Wash the organic extracts, dry, concentrate, and purify by column chromatography.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Approx. Yield (%)
Phenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/H₂O9080-95
4-Methoxyphenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
Indole (N-H)Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11070-85
4-FluoroanilinePd(OAc)₂ / X-PhosNaOtBuToluene10075-90

Purification and Final Characterization

Purification is a critical final step to ensure the high purity required for biological testing or materials characterization.

  • Recrystallization: This is the preferred method for solid, crystalline products. Common solvent systems for pyridazines include ethanol, isopropanol, or ethyl acetate/hexane mixtures.[18][19]

  • Column Chromatography: For oils or complex mixtures where recrystallization is ineffective, silica gel chromatography is standard. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.[18]

  • Final Validation: The identity, structure, and purity of the final 3,6-disubstituted pyridazine must be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

References

The Versatile Building Block: 3,6-Dibromo-4-methylpyridazine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyridazine Core

In the quest for novel materials with tailored electronic and photophysical properties, the strategic design of molecular building blocks is paramount. Among the vast landscape of heterocyclic compounds, pyridazine-based structures have emerged as a compelling class of materials due to their unique electronic nature. The presence of two adjacent nitrogen atoms in the six-membered ring imparts a distinct electron-deficient character, influencing the frontier molecular orbital energy levels and intermolecular interactions of the resulting materials. This intrinsic property makes pyridazine derivatives highly attractive for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

This technical guide focuses on a particularly versatile and reactive pyridazine derivative: 3,6-Dibromo-4-methylpyridazine . The two bromine atoms at the 3 and 6 positions serve as reactive handles for facile functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide array of aryl and heteroaryl substituents, enabling precise tuning of the electronic and photophysical properties of the final material. The methyl group at the 4-position, while seemingly a minor modification, can influence the solubility and solid-state packing of the derived molecules, which are critical parameters for device performance.

This document provides a comprehensive overview of the applications of this compound in materials science. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed application notes and step-by-step protocols for the synthesis of functional materials based on this promising building block.

Core Applications in Organic Electronics

The electron-deficient nature of the pyridazine ring makes this compound an excellent precursor for the synthesis of n-type (electron-transporting) and ambipolar materials. By coupling it with electron-donating moieties, donor-acceptor (D-A) type structures can be readily constructed. These D-A systems often exhibit intramolecular charge transfer (ICT) characteristics, leading to tunable emission colors and redox properties, which are highly desirable for various optoelectronic applications.

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

The ability to create molecules with tailored emission properties is central to the advancement of OLED technology. The this compound scaffold can be utilized to synthesize novel fluorescent emitters. By introducing chromophoric groups through Suzuki coupling, the emission wavelength can be precisely controlled across the visible spectrum.

Application Note: Synthesis of a Blue-Emitting 3,6-Diaryl-4-methylpyridazine

A common strategy to achieve blue emission is to couple the pyridazine core with aromatic groups that possess a large HOMO-LUMO gap. For instance, the reaction of this compound with pyreneboronic acid can yield a highly fluorescent material with emission in the blue region of the spectrum. The pyrene moieties provide a high quantum yield of fluorescence, while the pyridazine core helps to fine-tune the energy levels and improve electron injection/transport.

Protocol 1: Synthesis of 3,6-Di(pyren-1-yl)-4-methylpyridazine

This protocol details a typical Suzuki-Miyaura cross-coupling reaction for the synthesis of a diaryl-substituted pyridazine derivative.

Materials:

  • This compound (1.0 eq)

  • Pyrene-1-boronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), pyrene-1-boronic acid (2.2 eq), and potassium carbonate (4.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed 4:1:1 mixture of toluene, ethanol, and water.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3,6-di(pyren-1-yl)-4-methylpyridazine.

Expected Outcome and Characterization:

The final product is typically a solid whose photophysical properties can be characterized by UV-Vis and photoluminescence spectroscopy. The electrochemical properties, which are crucial for assessing its suitability for OLED applications, can be determined by cyclic voltammetry.

PropertyExpected Value Range
Absorption Max (λ_abs)350-400 nm
Emission Max (λ_em)450-480 nm (Blue)
Photoluminescence Quantum Yield (PLQY)> 50%
HOMO Energy Level-5.5 to -6.0 eV
LUMO Energy Level-2.5 to -3.0 eV

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Base - Degassed Solvent reaction Heat under Inert Atmosphere (e.g., 90°C, 24h) reagents->reaction Inert Atmosphere workup Aqueous Work-up & Extraction reaction->workup Cool to RT purification Column Chromatography workup->purification characterization NMR, Mass Spec, UV-Vis, PL, CV purification->characterization

Caption: General workflow for the synthesis of 3,6-diaryl-4-methylpyridazines.

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

While the pyridazine core is electron-deficient, appropriate molecular design can lead to the development of effective hole-transporting materials. By coupling this compound with electron-rich moieties like triphenylamine or carbazole derivatives, molecules with suitable HOMO energy levels for efficient hole extraction from the perovskite layer can be synthesized. The pyridazine unit can also contribute to the morphological stability of the HTM layer, which is crucial for the long-term performance of PSCs.

Application Note: Engineering a Pyridazine-based HTM

The key to a successful HTM is a HOMO level that is well-aligned with the valence band of the perovskite absorber layer (typically around -5.4 eV). By selecting appropriate electron-donating groups to couple with the this compound core, this energy level alignment can be achieved. For example, coupling with a carbazole-based boronic acid can result in a material with a deep HOMO level, facilitating efficient hole transfer.

Protocol 2: Synthesis of a Carbazole-Pyridazine Hybrid HTM

This protocol outlines the synthesis of a potential hole-transporting material by coupling this compound with a carbazole-based boronic acid.

Materials:

  • This compound (1.0 eq)

  • 9-Phenyl-9H-carbazole-3-boronic acid (2.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq), 9-phenyl-9H-carbazole-3-boronic acid (2.2 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.

Expected Material Properties for HTM Application:

PropertyDesired Value/Characteristic
HOMO Energy Level-5.1 to -5.4 eV
Hole Mobility> 10⁻⁴ cm²V⁻¹s⁻¹
Thermal Stability (T_d)> 350 °C
Film-forming propertiesGood, uniform amorphous films

Diagram: Energy Level Alignment in a Perovskite Solar Cell

G cluster_0 cluster_1 y_axis FTO FTO ETL ETL Perovskite Perovskite HTM HTM Au Au FTO_CB Conduction Band ETL_CB LUMO ETL_CB->FTO_CB Electron Flow Perovskite_CB LUMO Perovskite_CB->ETL_CB Electron Flow HTM_LUMO LUMO FTO_VB Valence Band ETL_VB HOMO Perovskite_VB HOMO HTM_HOMO HOMO Perovskite_VB->HTM_HOMO Hole Flow Au_WF Work Function HTM_HOMO->Au_WF Hole Flow

Caption: Ideal energy level alignment for efficient charge extraction in a PSC.

Future Outlook and Conclusion

The utility of this compound as a versatile building block in materials science is evident. Its facile functionalization via established cross-coupling methodologies provides a straightforward route to a vast library of novel organic materials with tunable properties. While this guide has focused on applications in OLEDs and PSCs, the potential of this scaffold extends to other areas of organic electronics, such as organic field-effect transistors and sensors.

Future research directions may involve the synthesis of polymeric materials derived from this compound to leverage the advantages of solution processability for large-area device fabrication. Furthermore, the exploration of more complex molecular architectures, such as dendrimers and star-shaped molecules, could lead to materials with enhanced performance and stability.

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3,6-Dibromo-4-methylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions. Here, we will delve into the mechanistic underpinnings of this common issue and provide actionable troubleshooting strategies and frequently asked questions to enhance your reaction yields and product purity.

Troubleshooting Guide: Minimizing Unwanted Homocoupling

Homocoupling of the boronic acid or ester is a persistent challenge in Suzuki-Miyaura reactions, leading to reduced yields of the desired cross-coupled product and complicating purification. This section addresses specific problems you might be facing and offers targeted solutions.

Question 1: I'm observing a significant amount of boronic acid homocoupling product. What are the primary causes and how can I mitigate this?

Answer:

Significant boronic acid homocoupling is often traced back to two main mechanistic pathways: an oxygen-mediated pathway and the presence of Pd(II) species.

1. Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can lead to the oxidative homocoupling of your boronic acid.[1] This pathway is particularly problematic as it can regenerate Pd(II) species, further promoting side reactions.

  • Solution: Rigorous deoxygenation of your reaction mixture is critical. This can be achieved by:

    • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through your solvent and reaction mixture for a sufficient period (e.g., 15-30 minutes) before adding the palladium catalyst.[2]

    • Freeze-Pump-Thaw Cycles: For particularly sensitive reactions, performing three freeze-pump-thaw cycles can more effectively remove dissolved oxygen.

2. Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. During this reduction step, the boronic acid can act as a reducing agent, leading to the formation of a homocoupled byproduct.[3][4]

  • Solution:

    • Use a Pd(0) Precatalyst: Switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the in-situ reduction step and minimize this homocoupling pathway.[5]

    • Employ a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce the Pd(II) species to Pd(0) without promoting significant homocoupling of the boronic acid.[6]

Question 2: My choice of base seems to be influencing the extent of homocoupling. What is the role of the base and how can I optimize it?

Answer:

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation.[7][8] However, the choice and strength of the base can significantly impact the reaction's selectivity.

  • Mechanism of Base Action: The base reacts with the boronic acid to form a borate anion (R-B(OH)₃⁻), which is more reactive towards the Pd(II) intermediate in the transmetalation step.[7]

  • Optimizing Base Selection:

    • Weaker Bases: For substrates prone to homocoupling, consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[9][10] Strong bases can accelerate the decomposition of boronic acids and promote side reactions.

    • Phosphate Bases: Potassium phosphate (K₃PO₄) is often a good choice as it is a moderately strong base that is effective in promoting the desired cross-coupling while minimizing homocoupling.[9]

    • Base Stoichiometry: The amount of base used can also influence selectivity. Using a minimal excess of the base can sometimes favor the desired reaction.[7]

Base Strength General Recommendation for Minimizing Homocoupling
K₃PO₄ModerateOften a good first choice for balancing reactivity and minimizing side reactions.[9]
Cs₂CO₃ModerateEffective, particularly for hindered substrates.[5]
K₂CO₃WeakA milder option that can reduce the rate of homocoupling.[9]
NaOH, KOHStrongUse with caution; may increase the likelihood of homocoupling and other side reactions.
Question 3: Could my phosphine ligand be contributing to the homocoupling problem?

Answer:

Yes, the choice of phosphine ligand is critical. The ligand's steric and electronic properties directly influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) and can either suppress or promote side reactions.

  • Bulky, Electron-Rich Ligands: Employing bulky and electron-rich monodentate phosphine ligands is generally recommended to minimize homocoupling.[5][11] These ligands promote the reductive elimination step, which forms the desired C-C bond, making it faster than competing side reactions.[12] They can also stabilize the Pd(0) state, reducing the likelihood of side reactions involving Pd(II).

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for challenging Suzuki couplings, including those with heteroaryl halides, and can significantly reduce homocoupling.[5][13][14]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of bulky, electron-rich ligands that can be very effective in suppressing homocoupling.[15]

Question 4: Does the reaction temperature affect the formation of homocoupling byproducts?

Answer:

Absolutely. While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate the rates of undesired side reactions, including homocoupling and protodeboronation.[4][5]

  • Temperature Optimization: It is crucial to find the optimal temperature that provides a reasonable reaction rate while keeping side product formation to a minimum.

    • Start Low: Begin with a lower reaction temperature (e.g., 60-80 °C) and monitor the reaction progress.[4]

    • Gradual Increase: If the reaction is too slow, the temperature can be increased incrementally.

    • Room Temperature Reactions: For some highly active catalyst systems, it may even be possible to run the reaction at room temperature, which can significantly suppress homocoupling.[16]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of homocoupling in Suzuki reactions?

A1: The two most common mechanisms for boronic acid homocoupling are:

  • Palladium(II)-Mediated Pathway: Two molecules of the boronic acid transmetalate with a Pd(II) species, followed by reductive elimination to form the homocoupled product and Pd(0).[3] This is often prevalent when using Pd(II) precatalysts.

  • Oxidative Homocoupling: In the presence of oxygen, a Pd(0) species can be oxidized, leading to a catalytic cycle that consumes the boronic acid to form the homocoupled product.[1][17]

Q2: Can the purity of my this compound or boronic acid affect homocoupling?

A2: Yes, the purity of your starting materials is important. Impurities can potentially interfere with the catalytic cycle. Of particular importance is the purity of the boronic acid, as they can be prone to decomposition over time, especially if they are heteroaryl boronic acids.[3] It is recommended to use freshly purchased or purified reagents.

Q3: Are there any specific solvent recommendations for minimizing homocoupling with this compound?

A3: Aprotic polar solvents are generally preferred for Suzuki reactions.

  • Dioxane/Water or Toluene/Water mixtures: These are common solvent systems that often provide a good balance of solubility for the various components of the reaction.[2][9]

  • Anhydrous Conditions: In some cases, anhydrous conditions can be beneficial, particularly if protodeboronation (hydrolysis of the boronic acid) is a competing side reaction.[16] However, for the transmetalation step to proceed efficiently, a small amount of water is often necessary to facilitate the formation of the borate species.[14]

Q4: I'm performing a sequential cross-coupling on this compound. How can I control selectivity and avoid homocoupling of the monosubstituted intermediate?

A4: For sequential couplings, controlling the stoichiometry of the boronic acid is key.

  • Step 1 (Monosubstitution): Use a slight deficiency or 1.0 equivalent of the first boronic acid to favor the formation of the mono-coupled product. Careful monitoring of the reaction progress is essential to stop the reaction once the dibromide has been consumed.

  • Step 2 (Disubstitution): After isolation and purification of the mono-substituted intermediate, you can then perform the second Suzuki coupling with the second boronic acid. This stepwise approach provides the greatest control over the final product distribution.

Visualizing the Suzuki Cycle and Competing Homocoupling

To better understand the reaction dynamics, the following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.

Suzuki_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArX Ar-X (Dibromopyridazine) ArX->OxAdd RBoronic R'-B(OH)₂ RBoronic->Transmetalation

Caption: The catalytic cycle of the desired Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_main Competing Homocoupling Pathway PdII Pd(II) Species Trans1 First Transmetalation PdII->Trans1 Boronic1 R'-B(OH)₂ Boronic1->Trans1 Boronic2 R'-B(OH)₂ Trans2 Second Transmetalation Boronic2->Trans2 RPdX R'-Pd(II)-X Trans1->RPdX RPdX->Trans2 RPR R'-Pd(II)-R' Trans2->RPR RedElim Reductive Elimination RPR->RedElim Homocoupling_Product R'-R' (Homocoupling Product) RedElim->Homocoupling_Product Pd0 Pd(0) RedElim->Pd0

Caption: The competing Pd(II)-mediated homocoupling pathway.

Experimental Protocol: Minimizing Homocoupling in the Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid, with an emphasis on minimizing homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for monosubstitution, 2.2 equiv for disubstitution)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Deoxygenation: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Deoxygenation Is Deoxygenation Rigorous? Start->Check_Deoxygenation Improve_Deoxygenation Improve Deoxygenation: - Sparge longer - Freeze-pump-thaw Check_Deoxygenation->Improve_Deoxygenation No Check_Catalyst What is the Pd Source? Check_Deoxygenation->Check_Catalyst Yes Improve_Deoxygenation->Check_Catalyst Use_Pd0 Switch to Pd(0) Source (e.g., Pd₂(dba)₃) Check_Catalyst->Use_Pd0 Pd(II) Check_Ligand Evaluate Ligand Check_Catalyst->Check_Ligand Pd(0) Use_Pd0->Check_Ligand Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Ligand->Use_Bulky_Ligand Not Bulky/e⁻-rich Check_Base Review Base Choice Check_Ligand->Check_Base Appropriate Use_Bulky_Ligand->Check_Base Use_Weaker_Base Try Weaker Base (e.g., K₂CO₃, Cs₂CO₃) Check_Base->Use_Weaker_Base Too Strong Check_Temp Is Temperature Optimized? Check_Base->Check_Temp Appropriate Use_Weaker_Base->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Too High End Homocoupling Minimized Check_Temp->End Optimized Lower_Temp->End

References

preventing hydrodebromination of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,6-Dibromo-4-methylpyridazine

A Guide to Preventing Hydrodebromination in Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in complex organic syntheses. A recurring challenge encountered during cross-coupling reactions with this substrate is undesired hydrodebromination, leading to the formation of mono-brominated and fully reduced 4-methylpyridazine byproducts. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you mitigate this side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Addressing Hydrodebromination

This section addresses common issues in a question-and-answer format, focusing on identifying the root cause of hydrodebromination and providing actionable solutions.

Q1: My LC-MS/GC-MS analysis shows significant amounts of 3-bromo-4-methylpyridazine and 4-methylpyridazine alongside my desired product. What is the primary cause of this side reaction?

A1: Hydrodebromination, or reductive dehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It typically occurs through one of two primary mechanistic pathways:

  • β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an intermediate palladium-amide complex can undergo β-hydride elimination if the amine contains β-hydrogens. This process forms a palladium-hydride (Pd-H) species, which can then reductively cleave the C-Br bond of the starting material or product.[3][4]

  • Reaction with a Hydrogen Source: The catalytically active Pd(0) species can react with various hydrogen sources present in the reaction mixture. Potential hydrogen donors include solvents (like ethanol or THF), water, the amine coupling partner, or even certain phosphine ligands.[5][6][7] This also generates a Pd-H species that fuels the undesired hydrodebromination pathway.

The electron-deficient nature of the pyridazine ring can make the C-Br bonds more susceptible to this reductive cleavage.

Q2: I'm performing a Suzuki-Miyaura coupling. How does my choice of catalyst and ligand impact the formation of debrominated byproducts?

A2: The choice of the palladium source and, more critically, the phosphine ligand is paramount in controlling the competition between the desired cross-coupling and the undesired hydrodebromination.

  • Ligand Steric Bulk: Sterically hindered or bulky ligands, such as SPhos, XPhos, or RuPhos, are often highly effective at minimizing hydrodebromination.[8] These ligands promote a faster rate of reductive elimination (the final step in forming your desired C-C bond) compared to the rate of side reactions like β-hydride elimination.[9][10]

  • Ligand Electron-Donating Ability: Electron-rich ligands enhance the electron density on the palladium center. This generally accelerates the rate of oxidative addition (the first step of the catalytic cycle) and can also favor the desired reductive elimination pathway.[11]

  • Pre-catalysts: Using well-defined, air-stable pre-catalysts like XPhos Pd G3 or Pd(dppf)Cl₂ can lead to more reproducible results and often suppress side reactions by ensuring the efficient generation of the active Pd(0) catalyst.[12] In contrast, using Pd(OAc)₂ with simple ligands like PPh₃ can be more prone to catalyst deactivation and side reactions with pyridinic substrates.[12]

The diagram below illustrates the critical branching point in the catalytic cycle where the desired coupling competes with the hydrodebromination pathway.

Catalytic_Cycle_Competition A Ar-Pd(II)-L2-Br (Oxidative Addition Product) B Transmetalation (with R-B(OH)2) A->B C Ar-Pd(II)-L2-R B->C D Reductive Elimination C->D E Ar-R (Desired Product) D->E F Pd(0)L2 D->F Regenerates Catalyst F->A + Ar-Br G Undesired Pathway: Reaction with H-source F->G H L2-Pd(II)-H G->H I Reductive Elimination (with Ar-Br) H->I I->F Regenerates Catalyst J Ar-H (Debrominated Byproduct) I->J Troubleshooting_Tree Start High Hydrodebromination Observed (>10%) CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst IsBulky Are you using a bulky, electron-rich ligand (e.g., XPhos, SPhos)? CheckCatalyst->IsBulky SwitchLigand Action: Switch to a bulky ligand (XPhos, SPhos) or a pre-catalyst (XPhos Pd G3). IsBulky->SwitchLigand No CheckBaseSolvent Step 2: Evaluate Base & Solvent IsBulky->CheckBaseSolvent Yes SwitchLigand->CheckBaseSolvent IsAnhydrous Are you using an anhydrous, aprotic solvent (Dioxane, Toluene) and an inorganic base (K3PO4)? CheckBaseSolvent->IsAnhydrous SwitchBaseSolvent Action: Switch to K3PO4 or Cs2CO3. Use fresh, anhydrous Dioxane. Ensure thorough degassing. IsAnhydrous->SwitchBaseSolvent No CheckTemp Step 3: Lower Temperature IsAnhydrous->CheckTemp Yes SwitchBaseSolvent->CheckTemp LowerTemp Action: Decrease reaction temperature by 10-20 °C. Monitor conversion over time. CheckTemp->LowerTemp Success Problem Solved LowerTemp->Success

References

Technical Support Center: Optimizing Catalyst Loading for 3,6-Dibromo-4-methylpyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions involving 3,6-Dibromo-4-methylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, selectivity, and reproducibility of their synthetic routes. Here, we will delve into the critical aspects of catalyst optimization, troubleshoot common experimental hurdles, and provide robust protocols to streamline your research.

Introduction: The Critical Role of Catalyst Loading

This compound is a versatile building block in medicinal chemistry, offering two reactive sites for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The efficiency and outcome of these reactions are profoundly influenced by the amount of catalyst employed. Sub-optimal catalyst loading can lead to a host of issues, including incomplete conversion, the formation of undesirable byproducts, and difficulties in purification. Conversely, an excessive amount of catalyst is not only uneconomical but can also promote side reactions such as homocoupling. Therefore, the precise optimization of catalyst loading is paramount to achieving high-yielding, clean, and scalable reactions.

This guide will provide a comprehensive overview of the key considerations for optimizing catalyst loading in the context of Suzuki-Miyaura cross-coupling, a widely utilized C-C bond-forming reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges encountered during the cross-coupling of this compound.

Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the primary troubleshooting steps?

A1: Low or no conversion in a Suzuki-Miyaura reaction is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Expert Explanation: The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination.[1] A failure in any of these steps will halt the reaction.

  • Catalyst Activity: The palladium catalyst, whether a Pd(0) or Pd(II) source, is the heart of the reaction. Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[2] If this reduction is inefficient, the catalytic cycle will not initiate. Ensure your catalyst is fresh and has been stored under an inert atmosphere.

  • Ligand Selection: For electron-deficient heteroaromatics like pyridazines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often crucial. These ligands stabilize the palladium center and promote both the oxidative addition and reductive elimination steps.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: The purity of all reagents, including the solvent and base, is critical. Moisture can lead to the decomposition of the boronic acid coupling partner (protodeboronation), and impurities in the solvent can poison the catalyst. Use anhydrous, degassed solvents and a finely powdered, dry base.

Q2: I am observing the formation of significant side products, such as homocoupling of the boronic acid and hydrodebromination of my starting material. How can I minimize these?

A2: The formation of side products is often linked to the catalyst system and reaction conditions.

Expert Explanation:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[4] Rigorous degassing of the reaction mixture and ensuring a strictly inert atmosphere are the first lines of defense. In some cases, excessively high catalyst loading can also contribute to homocoupling.

  • Hydrodebromination: This is a side reaction where a bromine atom on the pyridazine ring is replaced by a hydrogen atom. This can be a significant issue with electron-deficient heterocycles. A study on the closely related 4,5-dibromo-2-methylpyridazin-3(2H)-one highlighted hydrodebromination as a notable side reaction.[5] This is often mediated by the solvent or impurities. Ensuring anhydrous conditions and using high-purity reagents can help mitigate this. Lowering the reaction temperature may also be beneficial.

Q3: I am getting a mixture of mono- and di-substituted products. How can I control the regioselectivity for mono-arylation?

A3: Achieving selective mono-substitution on a dihalogenated substrate requires careful control of reaction conditions and stoichiometry.

Expert Explanation: For this compound, the two bromine atoms are in electronically distinct environments. The C-Br bond at the 6-position is adjacent to a nitrogen atom, which generally makes it more reactive towards oxidative addition in palladium-catalyzed cross-couplings of dihalogenated pyridazines.[6] However, the 4-methyl group introduces steric hindrance around the 3-position and an electronic effect that can modulate the reactivity of both bromine atoms.

  • Stoichiometry: Use a slight deficiency of the boronic acid (e.g., 0.95 equivalents) to favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed and before significant formation of the di-substituted product is observed can be effective. Lowering the reaction temperature can also enhance selectivity.

  • Ligand Choice: The choice of ligand can influence regioselectivity. For 3,5-dichloropyridazines, it has been shown that electron-deficient bidentate ligands can favor reaction at one position, while electron-rich monodentate ligands favor the other.[7] A similar principle may apply here, and a ligand screen could be beneficial.

Q4: How do I determine the optimal catalyst loading for my reaction?

A4: The optimal catalyst loading should be determined experimentally for each specific substrate and coupling partner combination.

Expert Explanation: The goal is to use the lowest possible catalyst loading that provides a high yield of the desired product in a reasonable timeframe, while minimizing side reactions. A typical starting point for catalyst loading in Suzuki-Miyaura reactions is 1-2 mol%.[8]

An optimization experiment should be set up where the catalyst loading is systematically varied (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) while keeping all other parameters constant. The reaction progress and product distribution should be monitored at set time points. The results will reveal the catalyst loading that offers the best balance of reaction rate, yield, and purity.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of catalyst loading in the Suzuki-Miyaura cross-coupling of this compound.

Baseline Protocol for Mono-Arylation

This protocol is a representative procedure based on established methods for similar heterocyclic systems.[9][10]

Materials:

  • This compound

  • Arylboronic acid (0.95 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), arylboronic acid (0.95 equiv.), and K₂CO₃ (2.0 equiv.).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the Schlenk tube.

  • Seal the tube with a rubber septum, and evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the reaction tube in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Loading Optimization Study

To optimize the catalyst loading, a series of parallel reactions should be set up following the baseline protocol, with the only variable being the amount of catalyst and ligand.

ReactionPd(OAc)₂ (mol%)SPhos (mol%)Time (h)Conversion (%)Yield of Mono-product (%)Yield of Di-product (%)
10.51.012
21.02.012
32.04.012
45.010.012

Table 1: Example of a data table for a catalyst loading optimization study. The results should be filled in based on experimental data (e.g., from LC-MS or ¹H NMR analysis of the crude reaction mixture).

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)L₂-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal + Ar'-B(OR)₂ Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Check Catalyst and Ligand Activity (Fresh? Stored correctly?) Start->Check_Catalyst Check_Inertness Improve Inert Atmosphere (Degas solvents, purge vessel) Start->Check_Inertness Check_Reagents Verify Reagent Purity (Anhydrous solvent? Dry base?) Start->Check_Reagents Optimize_Conditions Systematically Optimize Conditions Check_Catalyst->Optimize_Conditions Check_Inertness->Optimize_Conditions Check_Reagents->Optimize_Conditions Screen_Ligands Screen Different Ligands Optimize_Conditions->Screen_Ligands Increase_Temp Increase Reaction Temperature Optimize_Conditions->Increase_Temp Increase_Loading Increase Catalyst Loading Optimize_Conditions->Increase_Loading

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

Technical Support Center: Purification of Crude 3,6-Dibromo-4-methylpyridazine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 3,6-Dibromo-4-methylpyridazine via recrystallization. It is designed to offer both foundational knowledge and in-depth troubleshooting to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the crude this compound in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent or are removed during a hot filtration step if they are insoluble.[1][2]

Q2: What are the ideal characteristics of a solvent for the recrystallization of this compound?

An ideal solvent for this purpose should:

  • Completely dissolve the this compound at elevated temperatures (near the solvent's boiling point).

  • Exhibit poor solubility for this compound at low temperatures (room temperature or below) to ensure a high recovery of the purified crystals.

  • Either not dissolve the impurities at all or keep them soluble at low temperatures.

  • Be chemically inert towards this compound.

  • Have a boiling point that is low enough to be easily removed from the final product.

Q3: What are some good starting solvents to try for the recrystallization of this compound?

Based on the polar nature of the pyridazine ring and the presence of halogens, good starting points for solvent screening include:

  • Ethanol: A polar protic solvent often effective for N-heterocycles.[3]

  • Isopropanol: Similar to ethanol but with a slightly higher boiling point.

  • Ethyl Acetate: A moderately polar solvent.

  • Toluene: A non-polar aromatic solvent that can be effective for aromatic compounds.[4]

  • Solvent Mixtures: A two-solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed if a single solvent does not provide the desired solubility profile.[5]

Q4: What are the likely impurities in crude this compound?

While the exact impurity profile depends on the synthetic route, common impurities in the synthesis of brominated pyridazines can include:

  • Regioisomers: Bromination at different positions on the pyridazine ring.

  • Under-brominated species: Monobrominated starting material.

  • Over-brominated species: Tribrominated byproducts.

  • Unreacted starting materials.

  • Reagents and catalysts from the synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound will not dissolve in the hot solvent.
Possible Cause Troubleshooting Steps
Insufficient Solvent Gradually add more hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[1]
Inappropriate Solvent The chosen solvent may be too non-polar. Try a more polar solvent or a solvent mixture. For instance, if toluene fails, attempt recrystallization from ethanol or ethyl acetate.
Insoluble Impurities If a significant portion of the solid dissolves but some remains, these may be insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool.
Problem 2: No crystals form upon cooling.
Possible Cause Troubleshooting Steps
Too Much Solvent Used The solution is not saturated. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[6][7]
Supersaturation The solution is supersaturated, and crystallization has not been initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[1]
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.
Problem 3: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the solid melts and forms an immiscible liquid layer in the hot solvent.[6][7]

Possible Cause Troubleshooting Steps
Melting Point Below Solvent Boiling Point The melting point of this compound (around 103.5°C) is a key factor. If the boiling point of the solvent is significantly higher, oiling out is more likely.
High Impurity Level A high concentration of impurities can lower the melting point of the mixture.
Solution Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. If oiling persists, consider using a solvent with a lower boiling point or a two-solvent system.
Problem 4: The recovered crystals are still impure.
Possible Cause Troubleshooting Steps
Crystallization Occurred Too Quickly Rapid crystal growth can trap impurities within the crystal lattice.[7] Ensure slow cooling to allow for the formation of pure crystals.
Inadequate Washing The surface of the crystals may be coated with impure mother liquor. Wash the collected crystals with a small amount of ice-cold, fresh solvent.
Co-crystallization of Impurities If an impurity has very similar solubility properties to the desired compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
Problem 5: Low yield of recovered crystals.
Possible Cause Troubleshooting Steps
Using Too Much Solvent This is a common cause of low yield, as a significant amount of the product will remain in the mother liquor.[1][8] Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature Crystallization During Hot Filtration If a hot filtration was performed, the solution may have cooled and deposited crystals on the filter paper. Use a pre-heated funnel and flask for the filtration.
Washing with Room Temperature Solvent Washing the final crystals with solvent that is not ice-cold will dissolve some of the product.[1] Always use ice-cold solvent for washing.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and good solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by melting point determination and spectroscopic methods.

Visualizations

Recrystallization Workflow

G A Crude this compound B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities present) B->C Insoluble Impurities D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

G Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 A1_1 Too much solvent? Boil off some solvent. Q1->A1_1 Yes A1_2 Supersaturated? Scratch flask or add seed crystal. Q1->A1_2 Yes Q2 Oiling Out? Q1->Q2 No A1_1->Q2 A1_2->Q2 A2 Reheat, add more solvent, cool slowly. Q2->A2 Yes Q3 Low Yield? Q2->Q3 No A2->Q3 A3 Used too much solvent? Use minimum next time. Q3->A3 Yes Q4 Impure Product? Q3->Q4 No A3->Q4 A4 Cooled too fast? Ensure slow cooling. Q4->A4 Yes

References

Technical Support Center: Purifying Pyridazine Derivatives with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these important nitrogen-containing heterocycles. Here, we will move beyond simple procedural steps to explain the "why" behind experimental choices, providing you with the expertise to troubleshoot and optimize your separations effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of pyridazine derivatives.

Q1: What are the primary challenges when purifying pyridazine derivatives using silica gel column chromatography?

The primary challenges stem from the basicity of the pyridazine ring. The nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues:

  • Peak Tailing: Strong, non-ideal interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to poor recovery.

  • On-Column Degradation: The acidic nature of silica gel can sometimes cause sensitive pyridazine derivatives to decompose during the purification process.

Q2: How do I select an appropriate stationary phase for my pyridazine derivative?

The choice of stationary phase is critical for a successful separation. Here's a decision-making framework:

  • Standard Silica Gel: This is the most common and cost-effective choice. It is suitable for many pyridazine derivatives, especially those with reduced basicity due to electron-withdrawing substituents.

  • Deactivated (Neutral) Silica Gel: If you observe significant tailing or compound degradation with standard silica, consider using deactivated silica. This can be achieved by adding a small amount of a basic modifier like triethylamine to the mobile phase to cap the acidic silanol groups.

  • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for basic compounds. It is available in neutral and basic forms, which can help mitigate the strong interactions that cause tailing on silica.

  • Reversed-Phase Silica (e.g., C18): For highly polar pyridazine derivatives, reversed-phase chromatography is often a better choice. In this technique, a non-polar stationary phase is used with a polar mobile phase.

Q3: What is the best approach for selecting a mobile phase for purifying pyridazine derivatives?

The ideal mobile phase should provide good separation between your target compound and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin-Layer Chromatography (TLC) plate. A common starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity is gradually increased by increasing the proportion of the more polar solvent.

For basic pyridazine derivatives that exhibit tailing, adding a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia to the mobile phase can significantly improve peak shape by competing with the pyridazine for binding to the acidic sites on the silica gel.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of pyridazine derivatives.

Problem 1: My compound is not eluting from the silica gel column.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Insufficiently Polar Mobile Phase The mobile phase does not have enough solvating power to displace your compound from the stationary phase. Pyridazine derivatives, being polar, require a sufficiently polar eluent.Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.
Irreversible Adsorption The basic nitrogen atoms of your pyridazine derivative are interacting too strongly with the acidic silanol groups on the silica gel.Add a basic modifier like triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica. Alternatively, switch to a less acidic stationary phase like neutral alumina.
Compound Decomposition Your pyridazine derivative may be unstable on silica gel.Test for compound stability on a TLC plate before running a column. If decomposition is observed, consider using a less reactive stationary phase like neutral alumina or florisil. In some cases, recrystallization may be a more suitable purification method.
Problem 2: The separation between my desired product and an impurity is poor.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Incorrect Mobile Phase Polarity The chosen mobile phase is not providing adequate differential partitioning for the components of your mixture.Optimize the solvent system using TLC. The goal is to maximize the difference in Rf values between your product and the impurity. Aim for a product Rf between 0.2 and 0.4.
Column Overloading Too much sample has been loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.
Poor Column Packing An improperly packed column with channels or cracks will lead to an uneven flow of the mobile phase and poor separation.Ensure the column is packed uniformly. The slurry packing method, where the adsorbent is mixed with the initial eluent before being added to the column, is generally preferred to minimize air bubbles and ensure a homogenous packing.
Co-elution of Isomers Positional isomers of pyridazine derivatives can have very similar physicochemical properties, leading to nearly identical interactions with the stationary and mobile phases, resulting in co-elution.Consider alternative chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which offers higher resolving power. For isomeric separations, a change in stationary phase or the use of specialized columns may be necessary.
Problem 3: My compound is streaking or tailing on the column.

Possible Causes & Solutions:

Possible Cause Explanation Solution
Strong Analyte-Stationary Phase Interaction The basic pyridazine is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce these interactions.
Compound Insolubility in Mobile Phase The compound is precipitating at the top of the column because it is not sufficiently soluble in the mobile phase.Use a "stronger" solvent to dissolve the sample for loading, but use a minimal amount. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, is often a better approach for poorly soluble compounds.

Section 3: Experimental Protocols

Protocol 1: Standard Slurry Packing of a Silica Gel Column

This protocol describes the wet-packing method, which is generally recommended for achieving a well-packed column.

  • Preparation: Secure a glass chromatography column vertically to a ring stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand on top of the plug.

  • Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase you plan to use. Stir to create a uniform slurry with no lumps.

  • Packing the Column: Pour the silica gel slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

  • Settling the Packing: Gently tap the side of the column to dislodge any air bubbles and to ensure the silica packs evenly. Open the stopcock to drain some of the solvent, which will help compact the silica bed. Do not let the solvent level drop below the top of the silica gel.

  • Adding the Top Layer: Once the silica has settled, add a thin layer of sand to the top of the column to protect the silica bed from being disturbed during sample and solvent addition.

  • Equilibration: Allow the mobile phase to run through the column until the solvent level is just above the top layer of sand. The column is now ready for sample loading.

Protocol 2: Dry Loading a Sample onto the Column

This technique is particularly useful for samples that have poor solubility in the chromatography eluent.

  • Sample Preparation: Dissolve your crude pyridazine derivative in a minimal amount of a suitable solvent.

  • Adsorption: Add a small amount of silica gel to the dissolved sample.

  • Solvent Removal: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

  • Elution: Gently add the mobile phase and begin the elution process.

Section 4: Visualization of the Workflow

General Workflow for Pyridazine Derivative Purification

PurificationWorkflow Crude Crude Pyridazine Derivative TLC TLC Analysis for Solvent System Optimization Crude->TLC Column_Prep Column Preparation (Slurry Packing) TLC->Column_Prep Optimized Solvent System Sample_Loading Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution Elution with Optimized Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Fractions TLC Analysis of Fractions Fraction_Collection->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Identify Pure Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure->Solvent_Removal Pure_Product Pure Pyridazine Derivative Solvent_Removal->Pure_Product

Caption: A typical workflow for the purification of pyridazine derivatives using column chromatography.

Decision Tree for Troubleshooting Poor Separation

TroubleshootingSeparation Start Poor Separation Observed Check_TLC Re-optimize Solvent System with TLC? Start->Check_TLC Check_Loading Was the Column Overloaded? Check_TLC->Check_Loading No Solution_TLC Adjust Mobile Phase Polarity Check_TLC->Solution_TLC Yes Check_Packing Was the Column Packed Uniformly? Check_Loading->Check_Packing No Solution_Loading Reduce Sample Load or Use Larger Column Check_Loading->Solution_Loading Yes Check_Isomers Could the Impurity be an Isomer? Check_Packing->Check_Isomers No Solution_Packing Re-pack the Column Carefully Check_Packing->Solution_Packing Yes Solution_Isomers Consider HPLC or Alternative Stationary Phase Check_Isomers->Solution_Isomers Yes

Caption: A decision-making guide for troubleshooting poor separation in column chromatography.

Technical Support Center: Troubleshooting Low Yields in 3,6-Dibromo-4-methylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3,6-Dibromo-4-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in these critical synthetic transformations. Pyridazine derivatives are important scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

I. Understanding the Substrate: this compound

This compound presents unique challenges in cross-coupling reactions. The two bromine atoms have different reactivities due to the electronic effects of the pyridazine nitrogens and the methyl group. The nitrogen atoms are electron-withdrawing, which can affect the reactivity of the adjacent C-Br bonds. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2][3] Understanding these nuances is the first step toward successful reaction optimization.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common cross-coupling reactions with this compound.

Scenario 1: Suzuki-Miyaura Coupling

Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm consistently getting low yields of the desired mono- or di-substituted product. What are the likely causes and how can I improve my yield?"

Answer: Low yields in Suzuki-Miyaura couplings with this substrate are a frequent challenge.[4] The primary culprits are often related to catalyst activity, reaction conditions, and side reactions.

Potential Causes & Solutions:
  • Insufficient Catalyst Activity: Standard palladium catalysts may not be efficient enough for this specific substrate.

    • Troubleshooting Protocol:

      • Catalyst Selection: Switch to a more active catalyst system. While Pd(PPh₃)₄ is a common choice, consider using a pre-catalyst like Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

      • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%). While not always ideal, it can overcome slow reaction kinetics.

      • In-situ Catalyst Formation: If using a palladium salt like Pd(OAc)₂, ensure the ligand-to-metal ratio is optimized (typically 2:1 to 4:1).

  • Suboptimal Base and Solvent System: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.

    • Troubleshooting Protocol:

      • Base Selection: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction's success.[5]

      • Solvent System: Ensure your solvent is rigorously degassed to prevent catalyst oxidation. Common solvent systems include toluene/water, dioxane/water, or THF/water.[5] The ratio of organic solvent to water can also be optimized (e.g., 4:1 or 10:1). For poorly soluble substrates, a co-solvent like DMF might be necessary, but it must be anhydrous.

  • Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions that consume starting material and lower the yield.[5]

    • Troubleshooting Protocol:

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[5][6] Maintain a positive pressure of inert gas throughout the reaction.

      • Control Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.

Experimental Workflow: Suzuki-Miyaura Coupling Optimization

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Scenario 2: Sonogashira Coupling

Question: "My Sonogashira coupling between this compound and a terminal alkyne is failing or giving very low yields. I'm observing significant alkyne homocoupling (Glaser coupling). How can I suppress this side reaction and drive the desired cross-coupling?"

Answer: Alkyne homocoupling is a notorious side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst.[7] The key to success lies in meticulous control of the reaction atmosphere and, in some cases, moving to a copper-free protocol.

Potential Causes & Solutions:
  • Oxygen Contamination: The presence of oxygen is a primary driver of Glaser coupling.

    • Troubleshooting Protocol:

      • Rigorous Degassing: Employ the freeze-pump-thaw method (at least 3 cycles) for all solvents and liquid reagents. This is more effective than sparging for removing dissolved oxygen.

      • Inert Atmosphere: Use a Schlenk line or a glovebox to maintain a strictly anaerobic environment throughout the reaction setup and duration.

  • Copper(I) Co-catalyst Issues: While CuI is a common co-catalyst, it can be problematic.

    • Troubleshooting Protocol:

      • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[7] These often employ a palladium catalyst with a suitable ligand and a strong amine base (e.g., Et₃N, DIPEA) which can also act as the solvent.

      • Slow Addition of Alkyne: If using a copper-catalyzed system, adding the alkyne slowly via a syringe pump can help maintain a low concentration of the alkyne, thus favoring the cross-coupling reaction over homocoupling.[8]

  • Low Reaction Temperature: Aryl bromides are less reactive than iodides, and a higher temperature may be required for the oxidative addition step to proceed efficiently.[9]

    • Troubleshooting Protocol:

      • Increase Temperature: Gradually increase the reaction temperature. For aryl bromides, temperatures in the range of 80-120 °C are common.[9] Consider using a sealed tube or microwave irradiation to safely reach higher temperatures.[10]

Comparative Table: Sonogashira Reaction Conditions
ParameterStandard ConditionsTroubleshooting ModificationRationale
Atmosphere Nitrogen/Argon spargingFreeze-pump-thaw (3x)More effective removal of oxygen to suppress Glaser coupling.[7]
Co-catalyst Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₄ (copper-free)Eliminates the primary promoter of alkyne homocoupling.[7]
Temperature 60-80 °C80-120 °C or MicrowaveOvercomes the higher activation barrier for oxidative addition of the C-Br bond.[9][10]
Base Et₃N in a co-solventEt₃N or DIPEA as solventA higher concentration of the amine base can facilitate the catalytic cycle.
Scenario 3: Buchwald-Hartwig Amination

Question: "I am struggling with a Buchwald-Hartwig amination of this compound. The reaction is sluggish, and I'm recovering a significant amount of starting material. What are the critical parameters to optimize for this transformation?"

Answer: The Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and the potential for catalyst inhibition by the pyridine nitrogen.[2][11]

Potential Causes & Solutions:
  • Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.

    • Troubleshooting Protocol:

      • Use Bulky, Electron-Rich Ligands: For challenging substrates like this, ligands such as Josiphos, Xantphos, or the Buchwald biarylphosphine ligands (e.g., RuPhos, XPhos) are often more effective than simpler phosphines like P(t-Bu)₃.[2][12] These ligands promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[11]

  • Incorrect Base: The strength and solubility of the base are critical.

    • Troubleshooting Protocol:

      • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[13]

      • Homogeneous Base: In some cases, an insoluble inorganic base can lead to reproducibility issues. Consider using a soluble organic base like DBU, although this may require re-optimization of the catalyst system.[12]

  • Catalyst Inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Troubleshooting Protocol:

      • Ligand Effect: The use of bulky ligands can help to disfavor the binding of the pyridazine nitrogen to the palladium center.

      • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular reaction over catalyst inhibition.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord HNR₂ Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Product Ar-NR₂ RedElim->Product

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.[11]

III. General Troubleshooting Tips

  • Purity of Starting Materials: Ensure that the this compound, coupling partner, and all reagents are of high purity. Impurities can poison the catalyst.

  • Solvent Quality: Use anhydrous, high-purity solvents. For reactions sensitive to oxygen, ensure solvents are thoroughly degassed.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to identify the formation of byproducts.

By systematically addressing these common issues, you can significantly improve the yields and reliability of your reactions with this compound.

IV. References

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). RSC Advances. --INVALID-LINK--

  • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diynes. (2022). Indian Journal of Chemistry. --INVALID-LINK--

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines. (n.d.). Benchchem. --INVALID-LINK--

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. --INVALID-LINK--

  • Sonogashira troubleshooting help needed. (2020). Reddit. --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. --INVALID-LINK--

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). Catalysts. --INVALID-LINK--

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. --INVALID-LINK--

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2022). ACS Omega. --INVALID-LINK--

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. (n.d.). Benchchem. --INVALID-LINK--

  • Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. (2024). Chemistry – A European Journal. --INVALID-LINK--

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules. --INVALID-LINK--

  • 3,5-Dibromo-4-methylpyridine. (2016). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Navigating Catalyst Deactivation with Pyridazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, here is the technical support center with troubleshooting guides and FAQs for catalyst deactivation issues with pyridazine substrates.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing one of the more nuanced challenges in modern catalysis: catalyst deactivation when using pyridazine-containing substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose, troubleshoot, and ultimately overcome these hurdles in your research. Pyridazines are invaluable scaffolds in medicinal chemistry, but their inherent electronic properties demand a sophisticated approach to catalysis. This guide is structured to help you navigate these complexities effectively.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions researchers often have before they even begin troubleshooting a specific reaction.

Q1: Why are pyridazine substrates so problematic for many catalytic systems?

Pyridazine and its derivatives are electron-deficient N-heterocycles containing two adjacent nitrogen atoms. This unique arrangement is the primary source of their challenging nature in catalysis. The lone pair of electrons on each nitrogen atom makes the pyridazine ring a potent Lewis base. Consequently, it can act as a strong chelating ligand, coordinating tightly to the metal center of your catalyst.[1][2] This strong binding can lead to several deactivation pathways, most notably catalyst poisoning, where the active sites are blocked and rendered inaccessible to the reactants.[1][3][4]

Q2: What are the common symptoms of catalyst deactivation in my reaction?

The signs of catalyst deactivation can range from subtle to dramatic. Being able to recognize them early is key to successful troubleshooting. The primary indicators include:

  • Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction's progress compared to a non-inhibitory substrate.

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times or increased temperature.[5]

  • Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products as the catalyst's active state is altered.[5]

Q3: What are the primary mechanisms through which pyridazine substrates deactivate catalysts?

While there are several ways a catalyst can lose activity, reactions involving pyridazines are dominated by a few key mechanisms:

  • Poisoning: This is the most common issue. The pyridazine substrate or product strongly adsorbs onto the catalyst's active sites through its nitrogen atoms, effectively blocking them from participating in the catalytic cycle.[3][6] This is a form of chemical deactivation.

  • Formation of Off-Cycle Species: The catalyst can react with the pyridazine to form stable, inactive complexes that do not re-enter the catalytic cycle. For example, studies on pyridine(diimine) iron catalysts have identified the formation of an inactive "flyover-dimer" complex as a deactivation pathway.[7]

  • Ligand Modification: In some cases, the pyridazine substrate itself can be involved in undesired reactions that modify the catalyst's ligand sphere, altering its electronic or steric properties and thus its activity and selectivity.[7]

  • Fouling: Though less specific to pyridazines, fouling involves the physical deposition of materials, like carbonaceous coke, onto the catalyst surface, which can block pores and active sites. This is more common in high-temperature reactions.[3][8]

Part 2: Troubleshooting Guide - "My Reaction is Failing"

This section provides a problem-based approach to diagnosing and solving specific issues you may encounter in the lab.

Problem: My reaction is sluggish, or it has stalled completely.

This is the classic symptom of catalyst poisoning. The strong coordination of the pyridazine nitrogen atoms to the metal center is likely preventing the catalyst from turning over.

// Nodes start [label="Reaction Stalled or Sluggish", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Perform Reaction Profiling\n(Monitor conversion vs. time)", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Does the reaction rate\ndecrease sharply over time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes from Q1 poisoning [label="Likely Cause:\nCatalyst Poisoning", fillcolor="#F1F3F4", fontcolor="#202124"]; other_issues [label="Possible Cause:\n- Low intrinsic activity\n- Poor catalyst quality\n- Sub-optimal conditions", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions for Poisoning solution_title [label="Mitigation Strategies for Poisoning", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1 [label="Strategy A:\nUse Acidic Additives\n(Protonate the nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Strategy B:\nModify the Substrate\n(e.g., N-oxide formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Strategy C:\nChange Catalyst System\n(More poison-resistant metal/ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol4 [label="Strategy D:\nIncrease Catalyst Loading\n(Compensates for poisoned sites)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> step1; step1 -> q1; q1 -> poisoning [label=" Yes "]; q1 -> other_issues [label=" No \n(Rate is slow but linear)"]; poisoning -> solution_title; solution_title -> sol1; solution_title -> sol2; solution_title -> sol3; solution_title -> sol4; } enddot Caption: Troubleshooting workflow for a stalled or sluggish reaction.

Objective: To determine if the reaction rate decreases over time, which is a strong indicator of catalyst deactivation.[5]

Methodology:

  • Setup: Assemble the reaction as you normally would, but ensure you can safely and easily withdraw small aliquots over time. Use a consistent internal standard in your reaction mixture for accurate quantification.

  • Sampling: At regular intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a small, measured sample from the reaction.

  • Quenching: Immediately quench each sample to stop the reaction. This can be done by cooling it rapidly and/or filtering off the catalyst.[5]

  • Analysis: Analyze each quenched sample by a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of the starting material and product relative to the internal standard.

  • Data Analysis: Plot the concentration of your starting material versus time. A steep initial slope that flattens out over time is a classic sign of catalyst deactivation. A slow but consistently linear decrease suggests low catalyst activity rather than deactivation.[5]

If poisoning is confirmed, several strategies can be employed. The choice depends on the specific reaction and substrate compatibility.

StrategyDescriptionCausality (Why it works)Key Considerations
1. Acidic Additives Add a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄, TfOH).[5]Protonating the pyridazine's nitrogen atoms significantly reduces their Lewis basicity and ability to coordinate to the metal catalyst.[5]The acid must be compatible with your substrate and catalyst. May alter the reaction mechanism or solubility.
2. Substrate Modification Temporarily protect the nitrogen atoms. Common strategies include forming an N-oxide or using a Lewis acid to coordinate to the nitrogen.[1]This protection "masks" the nitrogen lone pairs, preventing them from poisoning the catalyst. The protecting group is removed in a subsequent step.Requires additional synthetic steps (protection/deprotection). The protecting group must be stable to the reaction conditions.
3. Catalyst Selection Choose a catalyst system known to be more resistant to nitrogen poisoning. For example, Rhodium-based catalysts have shown greater resistance than Palladium in some hydrogenations.[5]The electronic properties and coordination sphere of some metals and ligands make them less susceptible to irreversible binding by N-heterocycles.A more resistant catalyst may not be as active or selective for your desired transformation. Requires screening.
4. Increase Catalyst Loading Increase the molar percentage of the catalyst in the reaction.[5]This is a pragmatic but less elegant solution. It essentially provides a sacrificial amount of catalyst to be poisoned, leaving enough active catalyst to complete the reaction.Increases cost and can complicate product purification due to higher residual metal content. Does not solve the root problem.
Problem: My catalyst is dying and I need to know why.

When simple mitigation strategies fail, a deeper investigation is needed. Characterizing the spent catalyst is crucial for a definitive diagnosis.

// Nodes Active_Catalyst [label="Active Catalyst\n[L-M]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Pyridazine\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Poisoned_Catalyst [label="Poisoned Catalyst\n(Inactive)", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Active_Catalyst -> Product [label=" Catalytic Cycle "]; Substrate -> Active_Catalyst; Product -> Active_Catalyst [style=dashed, label=" Product Inhibition "]; Substrate -> Poisoned_Catalyst [label=" Strong Coordination\n(Poisoning) ", color="#EA4335", fontcolor="#EA4335"]; Active_Catalyst -> Poisoned_Catalyst [label=" Irreversible\nBinding ", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: Pyridazine substrate poisoning the metal catalyst.

To understand the deactivation mechanism, you must analyze the catalyst's physical and chemical properties before and after the reaction.[9]

Analytical TechniqueInformation ProvidedDeactivation Mechanism Indicated
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states of the metal. Can detect the presence of poisons on the catalyst surface.[10][11]Poisoning: Detects nitrogen or other contaminants on the surface. Changes in metal oxidation state.
Temperature-Programmed Desorption/Oxidation (TPD/TPO) Strength of adsorption of species on the catalyst surface (TPD).[10] Quantification and characterization of deposited coke (TPO).[8]Poisoning: TPD can show very strong binding of pyridazine. Fouling: TPO quantifies coke buildup.
BET Surface Area Analysis Measures the active surface area and pore size distribution of the catalyst.[10][12]Sintering/Thermal Degradation: Significant loss of surface area. Fouling: Reduction in surface area and pore volume due to blockage.
X-ray Diffraction (XRD) Bulk crystal structure, phase composition, and crystallite size of the catalyst.[9][13]Sintering: Increase in crystallite size of the active metal phase. Phase Change: Unwanted solid-state reactions.
Elemental Analysis (XRF, PIXE, ICP-MS) Identifies and quantifies foreign matter (poisons) that has been deposited on the catalyst.[10]Poisoning: Confirms the presence of elements that are not part of the original catalyst formulation.

Recommendation: If you suspect catalyst deactivation, isolate the catalyst from the reaction mixture (e.g., by filtration), wash it carefully with a non-coordinating solvent to remove residual reactants, dry it under vacuum, and submit it for analysis. Comparing this "spent" catalyst to a "fresh" sample is the most direct way to identify the cause of deactivation.[9][10]

References

Technical Support Center: Synthesis of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Dibromo-4-methylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The most common and reliable laboratory-scale synthesis of this compound involves the di-bromination of a 4-methyl-3,6-pyridazinedione precursor using a brominating agent such as phosphorus oxybromide (POBr₃). This reaction is analogous to the widely used method for synthesizing 3,6-dichloro-4-methylpyridazine from the same precursor using phosphorus oxychloride (POCl₃)[1]. The pyridazinedione starting material exists in tautomeric equilibrium with 3,6-dihydroxy-4-methylpyridazine, and it is the hydroxyl groups that are replaced by bromine atoms during the reaction. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will help you navigate these potential pitfalls.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired this compound and Presence of a Major Impurity with a Lower Molecular Weight.

Q1: My final product shows a low yield, and mass spectrometry analysis indicates the presence of a significant amount of a mono-brominated species. What is happening and how can I fix it?

A1: This is a classic case of incomplete bromination . The reaction proceeds in two steps, with the conversion of the second hydroxyl group being the slower of the two. Insufficient reagent, reaction time, or temperature can lead to the isolation of 3-bromo-6-hydroxy-4-methylpyridazine as the major byproduct.

Causality and Mechanism: The reaction of the pyridazinedione tautomer with POBr₃ proceeds through the formation of a phosphate ester intermediate, which is then displaced by a bromide ion. For the di-brominated product to be formed, this process must occur at both the 3- and 6-positions. If the reaction is not driven to completion, the mono-brominated intermediate will be the predominant species upon aqueous workup.

Troubleshooting Steps:

  • Increase Stoichiometry of POBr₃: Ensure you are using a sufficient excess of phosphorus oxybromide. A molar ratio of at least 3-5 equivalents of POBr₃ to the pyridazinedione is recommended to ensure the reaction goes to completion.

  • Elevate Reaction Temperature: This reaction typically requires heating. If you are observing incomplete bromination, gradually increase the reflux temperature. Reactions with analogous chlorinating agents like POCl₃ are often performed at temperatures exceeding 100 °C[1].

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material or the mono-bromo intermediate is still present, extend the reflux time accordingly.

  • Ensure Anhydrous Conditions: Moisture can decompose the POBr₃ reagent, reducing its effective concentration and hindering the reaction. Ensure your glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

ParameterStandard ConditionTroubleshooting Adjustment
POBr₃ Stoichiometry 3.0 eqIncrease to 4.0-5.0 eq
Reaction Temperature 100-110 °CIncrease to 110-120 °C
Reaction Time 4-6 hoursExtend to 8-12 hours (with monitoring)
Atmosphere Inert GasStrictly maintain anhydrous conditions
Issue 2: Formation of an Insoluble, Tar-like Substance During the Reaction or Workup.

Q2: My reaction mixture turned dark and viscous, and upon workup, I obtained a significant amount of intractable tar. What causes this and how can it be prevented?

A2: Tar formation is indicative of product or starting material decomposition. This is often caused by excessively high temperatures or the presence of impurities that catalyze polymerization or degradation pathways. Phosphorus oxybromide and the related PBr₅ are known to potentially cause resinification at elevated temperatures[2].

Causality and Mechanism: Pyridazine rings, while aromatic, can be susceptible to decomposition under harsh acidic and high-temperature conditions. The Lewis acidity of POBr₃ and the generation of HBr during the reaction can contribute to this. At temperatures above 100°C, PBr₅ (which can be in equilibrium with POBr₃ and Br₂) can dissociate to PBr₃ and elemental bromine, which can lead to a variety of side reactions and polymerization[2].

Troubleshooting Steps:

  • Moderate Reaction Temperature: While a high temperature is needed for the reaction to proceed, avoid excessive heating. Find the optimal temperature where the reaction proceeds at a reasonable rate without significant decomposition.

  • Control the Rate of Heating: Heat the reaction mixture gradually to the target temperature to avoid localized overheating.

  • Ensure Purity of Starting Material: Impurities in the 4-methyl-3,6-pyridazinedione can be a major source of tar formation. Recrystallize the starting material if its purity is questionable.

  • Controlled Quenching: The workup procedure is critical. Quenching the reaction mixture by adding it slowly to ice-water helps to dissipate the heat from the exothermic hydrolysis of excess POBr₃ and minimizes decomposition of the product.

Issue 3: Product Loss and Re-formation of Starting Material During Workup.

Q3: I had a good conversion according to TLC of the crude reaction mixture, but after aqueous workup and purification, my yield was very low, and I re-isolated the mono-bromo or di-hydroxy starting material. Why is this happening?

A3: This suggests that the this compound is being hydrolyzed back to the mono-bromo or di-hydroxy species during the workup phase. The carbon-bromine bonds on the electron-deficient pyridazine ring are susceptible to nucleophilic substitution by water, especially at non-neutral pH or elevated temperatures.

Causality and Mechanism: The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms attached to the bromine atoms electrophilic. Under aqueous conditions, particularly if not strictly neutral or if heated, water can act as a nucleophile, displacing the bromide ions in an SNAr-type mechanism.

Troubleshooting Steps:

  • Maintain Low Temperature During Workup: Always quench the reaction mixture in ice-cold water or a slurry of ice and a mild base like sodium bicarbonate. Perform all aqueous extractions at a low temperature.

  • Control pH: After quenching, carefully neutralize the acidic mixture with a saturated solution of a weak base like sodium bicarbonate or sodium carbonate. Avoid using strong bases like NaOH, as this can promote hydrolysis and other side reactions. Aim for a pH of 7-8.

  • Minimize Contact Time with Water: Perform the aqueous workup and extractions as quickly as possible.

  • Use of an Organic Solvent During Quenching: Adding an organic solvent like ethyl acetate or dichloromethane to the ice before quenching the reaction mixture can help to immediately extract the product as it is formed, protecting it from the aqueous environment.

Issue 4: Presence of an Impurity with a Molecular Weight Indicating an Additional Bromine Atom.

Q4: My mass spectrum shows a peak corresponding to a tri-brominated species. Where could this extra bromine be coming from?

A4: This is likely due to the over-bromination of the C4-methyl group, leading to the formation of 3,6-dibromo-4-(bromomethyl)pyridazine. This is a type of benzylic bromination.

Causality and Mechanism: While POBr₃ is primarily a reagent for converting hydroxyl groups to bromides, under forcing conditions (high temperature, long reaction times) or in the presence of radical initiators or elemental bromine impurities, it can facilitate radical-mediated bromination of the activated methyl group on the pyridazine ring.

Troubleshooting Steps:

  • Avoid Excessive Reaction Times and Temperatures: Stick to the minimum time and temperature required for the complete formation of the di-bromo product.

  • Use High-Purity POBr₃: Ensure the phosphorus oxybromide used is of high purity and has not decomposed to release free bromine.

  • Scavenge Free Radicals (if necessary): While not standard, if benzylic bromination is a persistent issue, the addition of a radical scavenger might be considered, though this could potentially interfere with the primary reaction. A more practical approach is to strictly control the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-methyl-3,6-pyridazinedione (1.0 eq).

  • Carefully add phosphorus oxybromide (POBr₃, 4.0 eq) to the flask.

  • Heat the mixture to 110-120 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the temperature and stirring for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully, add the reaction mixture dropwise to the ice/bicarbonate slurry with vigorous stirring.

  • Once the addition is complete and the exothermic reaction has subsided, adjust the pH to 7-8 with additional solid sodium bicarbonate if necessary.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing the Reaction and Side Products

Main Reaction Pathway

Main_Reaction Start 4-Methyl-3,6-pyridazinedione Intermediate Mono-bromo Intermediate Start->Intermediate + POBr₃ / Δ Product This compound Intermediate->Product + POBr₃ / Δ

Caption: Desired reaction pathway for the synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart cluster_synthesis Synthesis cluster_workup Workup A Low Yield of Dibromo Product? B Yes: Mono-bromo impurity present? A->B C Increase POBr₃ eq., Temp, Time B->C Yes D No: Tar formation observed? B->D No E Lower Temp, Check Starting Material Purity D->E Yes F No: Tri-bromo impurity present? D->F No G Reduce Temp/Time, Use Pure POBr₃ F->G Yes H Successful Synthesis F->H No I Low Yield After Workup? J Yes: Hydrolysis suspected? I->J K Quench on ice, Control pH, Fast Extraction J->K Yes

Caption: Troubleshooting decision-making flowchart.

References

improving solubility of 3,6-Dibromo-4-methylpyridazine for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,6-Dibromo-4-methylpyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the solubility of this versatile building block during chemical synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a substituted diazine, a class of heterocycles known for its presence in many biologically active compounds.[1][2] However, its relatively planar, aromatic structure, combined with two bromine substituents, contributes to a crystalline nature and limited solubility in many common laboratory solvents. Understanding its properties is the first step to overcoming solubility hurdles.

PropertyValueSource
Molecular Formula C₅H₄Br₂N₂[3]
Molecular Weight 251.91 g/mol [3]
Melting Point 103.5 °C[3]
LogP (calculated) 2.31
Topological Polar Surface Area (TPSA) 25.78 Ų

The calculated LogP of 2.31 suggests a compound that is significantly more soluble in organic solvents than in water, yet its polarity (indicated by the TPSA and the two nitrogen atoms) prevents it from dissolving readily in purely non-polar solvents like hexane.[4] This intermediate polarity is the primary source of solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my chosen reaction solvent. What's the first thing I should check?

A: Start with the basics: solvent polarity and temperature. The compound has moderate polarity. If you are using a very non-polar solvent (e.g., hexane, cyclohexane) or a very polar one (e.g., water), solubility will likely be poor. Often, the issue is simply that the dissolution rate is slow at room temperature. Before abandoning a solvent, try gentle warming and stirring, provided your reagents are stable at elevated temperatures.

Q2: What are the best starting solvents for screening?

A: For a compound with this profile, polar aprotic solvents are often the best starting point. We recommend screening the following, in order of general utility for reactions like Suzuki-Miyaura cross-coupling:

  • 1,4-Dioxane

  • Dimethylformamide (DMF)

  • Toluene

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

These solvents strike a balance of polarity and are compatible with a wide range of common synthetic transformations.[5][6]

Q3: Is it safe to heat the mixture to improve solubility? What are the risks?

A: Yes, heating is a very common and effective technique. Most solids become more soluble in warmer solvents. However, there are two primary risks:

  • Degradation: The compound itself or other reagents in your mixture could decompose at higher temperatures. Always check the stability of all components. The melting point of this compound is ~103.5 °C, so staying well below this temperature is advisable for initial tests.[3]

  • Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing the yield of your desired product.

We recommend a stepwise approach: try dissolving at room temperature first, then warm to 40 °C, then 60 °C, and so on, monitoring for any changes in color or the appearance of new spots by TLC.

Q4: I can't find a single solvent that works well. Am I out of options?

A: Not at all. This is a very common scenario, and the solution is often to use a co-solvent system. By mixing two or more miscible solvents, you can fine-tune the polarity of the medium to perfectly match the solute. This is a powerful technique for achieving homogeneity in a reaction mixture.[7] For example, a mixture of dioxane and water is frequently used in Suzuki coupling reactions to dissolve both the organic halide and the inorganic base.[5][6]

Troubleshooting Guides & Experimental Protocols

Workflow for Tackling Solubility Issues

This diagram outlines the logical progression for troubleshooting the solubility of this compound.

G cluster_start Initial Observation cluster_steps Troubleshooting Steps cluster_result Outcome start Compound is poorly soluble at Room Temperature (RT) step1 Protocol 1: Systematic Solvent Screening start->step1 Begin Here step2 Protocol 2: Temperature Elevation step1->step2 If no single solvent works success Reaction is Homogeneous step1->success If successful step3 Protocol 3: Co-Solvent System Trial step2->step3 If still insoluble or reagent is heat-sensitive step2->success If successful step4 Protocol 4: Advanced Techniques step3->step4 If still insoluble step3->success If successful G A_solute Solute A_solvent Solvent A A_solute->A_solvent Insoluble B_solute Solute B_solvent_A Solvent A B_solute->B_solvent_A Soluble B_solvent_B Solvent B B_solvent_A->B_solvent_B Miscible

References

Technical Support Center: Inert Atmosphere Techniques for Handling 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 3,6-Dibromo-4-methylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the necessary inert atmosphere techniques for the successful use of this versatile building block. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, ensuring both scientific integrity and practical success.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere required when handling this compound?

While not pyrophoric, this compound is susceptible to moisture.[1] The pyridazine ring is electron-deficient, and the bromine atoms are good leaving groups in various cross-coupling reactions. The presence of water can lead to undesired hydrolysis side-products, potentially compromising the yield and purity of your desired compound. Furthermore, many of the reagents used in conjunction with this substrate, such as organometallics (e.g., Grignard reagents, organolithiums) or palladium catalysts, are highly sensitive to both air and moisture.[2][3][4] Therefore, employing inert atmosphere techniques is crucial to ensure the integrity of your reagents and the success of your reaction.[5]

Key Considerations:

  • Reagent Stability: Protects sensitive catalysts and reagents from deactivation by oxygen or water.[2][6]

  • Reaction Integrity: Prevents the formation of impurities through side reactions, ensuring higher yields and cleaner product profiles.[2]

  • Reproducibility: Standardizing handling under an inert atmosphere leads to more consistent and reproducible experimental outcomes.

Q2: What is the difference between using a Schlenk line and a glove box for handling this compound?

Both Schlenk lines and glove boxes are excellent tools for creating an oxygen- and moisture-free environment.[7][8][9] The choice between them often depends on the scale of the reaction, the specific manipulations required, and available laboratory infrastructure.

FeatureSchlenk LineGlove Box
Primary Use Manipulating air-sensitive liquids and solutions, setting up reactions, and performing filtrations and transfers.[10][11]Handling and weighing air-sensitive solids, preparing reaction mixtures, and storing sensitive reagents.[7][12][13]
Atmosphere Control Achieved by cycles of evacuation and backfilling with inert gas.[14] A slight positive pressure of inert gas is maintained.[15]A sealed environment continuously purged with a purified inert gas to maintain low ppm levels of oxygen and water.[7][13]
Scalability Well-suited for reactions from milligram to multi-gram scale.Ideal for small-scale manipulations and can be configured for larger operations.[7][9]
Dexterity Requires proficiency with techniques like cannula transfers and syringe use.[14][16]Allows for more direct handling of materials using gloves, similar to working on a benchtop.[7][17]
Q3: Which inert gas should I use: Argon or Nitrogen?

Both high-purity nitrogen and argon are suitable for creating an inert atmosphere.[2][3][18]

  • Nitrogen is the more common and cost-effective choice for most applications.[18]

  • Argon is denser than air, which can be advantageous as it can form a heavier protective layer over the reaction mixture. It is generally reserved for reactions that may be sensitive to nitrogen at elevated temperatures (e.g., certain reactions involving lithium metal).[3]

For most applications involving this compound, high-purity nitrogen is sufficient.[18]

Part 2: Experimental Protocols & Workflows

Workflow 1: Setting up a Reaction using a Schlenk Line

This workflow outlines the standard procedure for setting up a reaction involving this compound and other air-sensitive reagents using a Schlenk line.

Step-by-Step Protocol:

  • Glassware Preparation: Ensure all glassware, including the reaction flask (e.g., a Schlenk flask), stir bar, and condenser, are thoroughly dried in an oven (typically overnight at >120 °C) to remove adsorbed moisture.[16][19]

  • Assembly: Quickly assemble the hot glassware and attach it to the Schlenk line. Use a thin, even layer of high-vacuum grease on all ground-glass joints to ensure a good seal.[10]

  • Purging the Flask: Perform a minimum of three vacuum/inert gas cycles to remove the air from the reaction flask.[9][14]

    • Evacuate the flask using the vacuum manifold for 5-10 minutes.

    • Slowly backfill the flask with inert gas from the gas manifold.

    • Repeat this cycle two more times.

  • Adding Solids: While maintaining a positive flow of inert gas, briefly remove the stopper or septum and add the this compound and any other air-stable solids to the flask.

  • Adding Solvents and Liquid Reagents: Anhydrous solvents and air-sensitive liquid reagents should be transferred using a gas-tight syringe or a double-tipped needle (cannula).[19]

    • Syringe Transfer: Purge the dry syringe with inert gas before drawing up the liquid.[20][21][22]

    • Cannula Transfer: Use a positive pressure of inert gas in the reagent bottle to push the liquid through the cannula into the reaction flask.[14]

  • Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically visualized by a slow bubble rate in an oil bubbler connected to the exhaust of the Schlenk line.[15]

Diagram of Schlenk Line Setup Workflow:

Schlenk_Line_Workflow cluster_prep Preparation cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction A 1. Dry Glassware (Oven, >120°C) B 2. Assemble Hot Glassware A->B C 3. Attach to Schlenk Line B->C D 4. Perform 3x Vacuum/Inert Gas Cycles C->D E 5. Add Solid This compound D->E F 6. Add Anhydrous Solvent (Syringe/Cannula) E->F G 7. Add Air-Sensitive Reagents (Syringe/Cannula) F->G H 8. Maintain Positive Inert Gas Pressure G->H Glove_Box_Workflow A 1. Prepare Glove Box (<10 ppm O2/H2O) B 2. Load Materials into Antechamber A->B C 3. Purge Antechamber (3x Vacuum/Inert Gas) B->C D 4. Transfer Materials into Main Chamber C->D E 5. Weigh Solid This compound D->E F 6. Seal Vial E->F G 7. Remove via Antechamber F->G Troubleshooting_Tree Start Reaction Failure/ Low Yield Q1 Did you check for leaks in your glassware setup? Start->Q1 Fix1 Fix/Action: Re-grease joints. Check for cracks. Use a vacuum gauge to confirm seal. Q1->Fix1 No Q2 Were your solvents and reagents anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Fix1->Q2 Fix2 Fix/Action: Use freshly dried/distilled solvents. Use a new bottle of anhydrous solvent. Sparg solvent with inert gas. Q2->Fix2 No Q3 Was the inert gas of sufficiently high purity? Q2->Q3 Yes A2_Yes Yes A2_No No Fix2->Q3 Fix3 Fix/Action: Use UHP grade gas. Install an in-line oxygen/moisture trap. Q3->Fix3 No End Re-evaluate other reaction parameters (temp, conc., etc.) Q3->End Yes A3_Yes Yes A3_No No Fix3->End

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,6-Dibromo-4-methylpyridazine and 3,6-dibromopyridazine for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of heterocyclic chemistry, pyridazine scaffolds are crucial building blocks in the development of pharmaceuticals and functional materials. Among the myriad of available pyridazine derivatives, 3,6-dihalopyridazines serve as versatile precursors for further molecular elaboration. This guide provides a detailed comparative analysis of the reactivity of two such precursors: 3,6-Dibromo-4-methylpyridazine and 3,6-dibromopyridazine . We will delve into the nuanced differences in their reactivity towards common synthetic transformations, namely Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr), supported by theoretical principles and illustrative experimental protocols.

At a Glance: Structural and Electronic Profiles

The primary distinction between the two molecules is the presence of a methyl group at the C4 position in this compound. This seemingly minor structural modification imparts significant changes to the electronic and steric environment of the pyridazine ring, thereby influencing its reactivity.

CompoundStructureMolecular WeightKey Features
3,6-dibromopyridazine 3,6-dibromopyridazine237.88 g/mol [1][2]Symmetrical molecule with two electronically equivalent bromine atoms.
This compound this compound251.91 g/mol [3]Asymmetrical due to the C4-methyl group, leading to non-equivalent bromine atoms at C3 and C6.

The methyl group in this compound influences reactivity through two primary mechanisms:

  • Electronic Effect: As an electron-donating group (EDG) through hyperconjugation and induction, the methyl group increases the electron density of the pyridazine ring. This generally deactivates the ring towards nucleophilic attack compared to the unsubstituted analog.

  • Steric Effect: The methyl group introduces steric hindrance, which can influence the regioselectivity of reactions by impeding the approach of bulky reagents or catalysts to the adjacent C3 bromine atom.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] The reactivity of our two target molecules in this palladium-catalyzed reaction is expected to differ in terms of both reaction rate and regioselectivity.

Theoretical Reactivity Overview

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The general order of reactivity for aryl halides is I > Br > Cl, a trend attributed to decreasing bond dissociation energies.[6]

For 3,6-dibromopyridazine , the two bromine atoms are chemically equivalent, and monosubstitution can lead to the formation of a single product, 3-bromo-6-arylpyridazine.

In contrast, for This compound , the two bromine atoms are inequivalent. The C3-Br is adjacent to the electron-donating methyl group, which may slightly decrease its electrophilicity. Furthermore, the C3 position is sterically more hindered. The C6-Br, being further from the methyl group, is sterically more accessible. In Suzuki-Miyaura coupling of dihalopyridazines, electronic effects often play a dominant role in determining regioselectivity. For instance, in 4-substituted 3,6-dichloropyridazines, aminosubstituents at the 4-position have been shown to direct Suzuki-Miyaura coupling to the proximal C3 position.[7] This is attributed to the electronic influence of the substituent.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[this compound] --> B{Suzuki-Miyaura Coupling}; B --> C{Mono-arylation}; B --> D{Di-arylation}; C --> E["Major Product: 6-Aryl-3-bromo-4-methylpyridazine (Less steric hindrance at C6)"]; C --> F["Minor Product: 3-Aryl-6-bromo-4-methylpyridazine (Steric hindrance at C3)"]; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; X[3,6-dibromopyridazine] --> Y{Suzuki-Miyaura Coupling}; Y --> Z{Mono-arylation}; Y --> W{Di-arylation}; Z --> V["Single Product: 3-Aryl-6-bromopyridazine"]; } caption: "Predicted Suzuki-Miyaura Reactivity Pathways"

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

The following generalized protocol is based on established methods for Suzuki-Miyaura coupling of bromopyridazines.

Objective: To synthesize 6-bromo-4-methyl-3-phenylpyridazine and 3-bromo-6-phenylpyridazine.

Materials:

  • This compound or 3,6-dibromopyridazine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • 2M Aqueous Na₂CO₃ solution (2.0 mL)

  • Toluene (10 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add the respective dibromopyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add toluene (10 mL), ethanol (2 mL), and the 2M Na₂CO₃ solution (2.0 mL).

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Anticipated Results and Discussion
SubstrateExpected Major ProductExpected ReactivityRationale
3,6-dibromopyridazine 3-Bromo-6-phenylpyridazineHigherSymmetrical molecule with two reactive sites.
This compound 6-Bromo-4-methyl-3-phenylpyridazineLowerThe electron-donating methyl group deactivates the ring. Steric hindrance at C3 favors reaction at C6.

It is anticipated that 3,6-dibromopyridazine will exhibit higher reactivity, potentially requiring shorter reaction times or lower catalyst loading compared to its methylated counterpart. For This compound , the major mono-arylated product is expected to be the one where the phenyl group is attached at the C6 position, due to the reduced steric hindrance at this site.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[8][9] The pyridazine ring is inherently electron-deficient, making it a suitable substrate for SNAr reactions.

Theoretical Reactivity Overview

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the aromatic ring stabilize the negatively charged intermediate and thus accelerate the reaction.

The electron-donating methyl group in This compound is expected to destabilize the Meisenheimer complex, thereby slowing down the rate of nucleophilic attack compared to 3,6-dibromopyridazine .

Regarding regioselectivity in This compound , nucleophilic attack can occur at either C3 or C6. The C3 position is sterically hindered by the adjacent methyl group. Additionally, the electron-donating nature of the methyl group increases the electron density more significantly at the ortho (C3 and C5) and para (no para position) positions, making the C3 carbon less electrophilic. Therefore, nucleophilic attack is more likely to occur at the sterically more accessible and electronically more favorable C6 position.

dot graph TD { rankdir=LR; subgraph "Reactivity Comparison" A("3,6-dibromopyridazine") B("this compound") end

} caption: "SNAr Reactivity and Intermediate Stability"

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

The following protocol outlines a typical SNAr reaction with morpholine, a common secondary amine nucleophile.

Objective: To synthesize 4-(6-bromo-4-methylpyridazin-3-yl)morpholine and 4-(6-bromopyridazin-3-yl)morpholine.

Materials:

  • This compound or 3,6-dibromopyridazine (1.0 mmol)

  • Morpholine (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • In a sealed tube, combine the respective dibromopyridazine (1.0 mmol), morpholine (2.0 mmol), and potassium carbonate (2.0 mmol).

  • Add DMSO (5 mL) to the mixture.

  • Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Anticipated Results and Discussion
SubstrateExpected Major ProductExpected ReactivityRationale
3,6-dibromopyridazine 4-(6-Bromopyridazin-3-yl)morpholine[10]HigherMore electron-deficient ring, leading to faster nucleophilic attack.
This compound 4-(3-Bromo-5-methylpyridazin-6-yl)morpholineLowerElectron-donating methyl group deactivates the ring. Steric hindrance and electronic effects favor substitution at C6.

3,6-dibromopyridazine is expected to undergo SNAr more readily than This compound , likely requiring lower temperatures or shorter reaction times. For the methylated analog, the major product will be the result of substitution at the C6 position, driven by both steric and electronic factors.

Conclusion

  • In Suzuki-Miyaura cross-coupling , 3,6-dibromopyridazine is generally more reactive. For this compound, the reaction is expected to be slower, with a preference for mono-arylation at the less sterically hindered C6 position.

  • In nucleophilic aromatic substitution , 3,6-dibromopyridazine is also the more reactive substrate due to its more electron-deficient nature. In this compound, the combination of steric hindrance and the electron-donating effect of the methyl group directs nucleophilic attack to the C6 position.

This comparative guide provides a framework for researchers and drug development professionals to make informed decisions when selecting between these two valuable building blocks. The choice of substrate will ultimately depend on the desired substitution pattern and the tolerance of the synthetic route to potentially more forcing reaction conditions for the less reactive, methylated pyridazine.

References

A Comparative Guide to Suzuki Coupling: 3,6-Dibromopyridazine vs. 3,6-Dichloropyridazine in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the synthesis of 3,6-disubstituted pyridazines represents a critical avenue for the development of novel therapeutics and functional materials.[1][2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the essential carbon-carbon bonds that constitute these complex scaffolds.[4][5] This guide provides an in-depth, experimentally grounded comparison of two common starting materials for this transformation: 3,6-dibromopyridazine and 3,6-dichloropyridazine. We will explore the nuances of their reactivity, the practical implications for catalyst selection and reaction optimization, and provide validated protocols for researchers in the field.

The choice between an aryl bromide and an aryl chloride as the electrophilic partner in a Suzuki coupling is a critical decision that impacts reaction efficiency, cost, and scalability. Generally, aryl bromides are more reactive than their chloride counterparts due to the weaker carbon-bromine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[6][7][8] However, the lower cost and greater availability of aryl chlorides often make them attractive substrates, particularly for large-scale synthesis, provided that a sufficiently active catalytic system is employed.[9][10]

Mechanistic Underpinnings: The Critical Role of Oxidative Addition

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is typically the rate-determining step.[4] The bond dissociation energy of the C-X bond plays a crucial role, with the C-Br bond (≈ 71 kcal/mol) being significantly weaker than the C-Cl bond (≈ 84 kcal/mol). This energetic difference dictates that 3,6-dibromopyridazine will undergo oxidative addition more readily than 3,6-dichloropyridazine, often allowing for milder reaction conditions and lower catalyst loadings.[7][11]

For the less reactive 3,6-dichloropyridazine, successful coupling necessitates a more electron-rich and sterically demanding catalyst system.[9] Ligands such as bulky, electron-rich phosphines (e.g., SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition of the C-Cl bond.[10]

Comparative Performance: Experimental Data Insights

The following table summarizes typical experimental outcomes for the monosubstitution of 3,6-dihalopyridazines, highlighting the key differences in reaction parameters and efficiency.

Parameter3,6-Dibromopyridazine3,6-DichloropyridazineRationale & Causality
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃/SPhos, PEPPSI-iPrThe higher reactivity of the C-Br bond allows for the use of "traditional," less electron-rich phosphine ligands.[5] The inertness of the C-Cl bond requires highly active, bulky, and electron-donating ligands to facilitate oxidative addition.[12]
Catalyst Loading 1-5 mol%2-10 mol%Due to the faster oxidative addition, lower concentrations of the active Pd(0) species are needed for the dibromo substrate. Higher loadings are often necessary for the dichloro substrate to achieve reasonable reaction rates.
Reaction Temperature 80-100 °C100-140 °C (often with microwave irradiation)The higher energy barrier for C-Cl bond cleavage necessitates more thermal energy. Microwave heating can significantly accelerate the reaction with dichloropyridazine.
Reaction Time 4-12 hours12-48 hours (conventional heating) or 15-60 min (microwave)The faster kinetics of the C-Br coupling lead to shorter reaction times. The sluggish oxidative addition for the C-Cl bond extends the required reaction duration.
Typical Yields Good to Excellent (75-95%)Moderate to Good (53-93%)The higher reactivity and generally cleaner reaction profile for the dibromo substrate often translate to higher isolated yields.[5] The harsher conditions for the dichloro substrate can sometimes lead to more side reactions, such as dehalogenation.[11]

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for researchers performing Suzuki couplings with these substrates.

Protocol 1: Suzuki Coupling of 3,6-Dibromopyridazine

This procedure is representative for the synthesis of 3-aryl-6-bromopyridazines.

Protocol_Br cluster_workflow Workflow for 3,6-Dibromopyridazine Coupling start Combine Reagents degas Degas Mixture (N₂/Ar Purge) start->degas heat Heat to 80 °C degas->heat monitor Monitor by TLC/LC-MS (4-12h) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolate Product purify->product

Figure 2: Experimental workflow for Suzuki coupling of 3,6-dibromopyridazine.

Materials:

  • 3,6-Dibromopyridazine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) or Dioxane/Water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 3,6-dibromopyridazine, the arylboronic acid, and Pd(PPh₃)₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[13]

  • Under a positive pressure of inert gas, add the solvent (e.g., DME) followed by the aqueous Na₂CO₃ solution.

  • Stir the reaction mixture vigorously and heat to 80-90 °C in an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-bromopyridazine.

Protocol 2: Microwave-Assisted Suzuki Coupling of 3,6-Dichloropyridazine

This procedure is optimized for the more challenging coupling of the dichloro-substrate, leveraging microwave irradiation for enhanced efficiency.

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a microwave reaction vessel equipped with a magnetic stir bar, combine 3,6-dichloropyridazine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vessel securely with a cap.

  • Place the vessel in the microwave reactor and irradiate at 120-140 °C for 20-40 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloropyridazine.

Concluding Remarks for the Practicing Scientist

The choice between 3,6-dibromopyridazine and 3,6-dichloropyridazine is a classic cost-versus-reactivity dilemma.

  • 3,6-Dibromopyridazine is the substrate of choice for rapid, high-yielding synthesis under relatively mild conditions, making it ideal for discovery chemistry and the rapid generation of analogs where substrate cost is less of a concern. Its predictable reactivity allows for the use of standard, readily available palladium catalysts.

  • 3,6-Dichloropyridazine presents a more economical option for large-scale applications. However, its successful implementation requires a more sophisticated and often more expensive catalyst system, alongside more forceful reaction conditions such as high temperatures or microwave irradiation. The optimization of these reactions can be more challenging, with a higher propensity for side reactions like dehalogenation.

Ultimately, the optimal choice depends on the specific goals of the research program, balancing the need for speed and efficiency in discovery phases with the economic and scalability requirements of development. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize the valuable 3,6-disubstituted pyridazine scaffold.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Brominated Pyridazine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core and the Influence of Bromination

For researchers in medicinal chemistry and materials science, the pyridazine scaffold is a compelling structural motif. As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, it possesses a unique electronic landscape. The two nitrogen atoms create a significant dipole moment and render the π-system electron-deficient, a characteristic that is particularly pronounced at the carbon atoms adjacent to the nitrogens (C3 and C6).[1] This inherent electron deficiency is a critical determinant of its chemical reactivity and provides a powerful tool for molecular design.

The introduction of a bromine atom onto the pyridazine ring further modulates these properties. Bromine acts as a potent electron-withdrawing group via induction, further lowering the energy of the LUMO and enhancing the ring's electrophilicity. Crucially, it also serves as an excellent leaving group in a variety of transformations, most notably in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The position of this bromo substituent—whether at the C3, C4, or C5 position—dramatically influences the molecule's reactivity profile. This guide provides an in-depth comparison of the common brominated pyridazine isomers, supported by experimental data and mechanistic insights, to aid in synthetic strategy and experimental design.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry, enabling the direct introduction of a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[2][3] The stability of this intermediate is the key factor governing the reaction rate.

Reactivity Comparison: 3-Bromopyridazine vs. 4-Bromopyridazine

The position of the bromine atom relative to the ring nitrogens has a profound impact on SNAr reactivity.

  • 3-Bromopyridazine (and 6-Bromopyridazine): These isomers are highly activated towards SNAr. The bromine is positioned α to a ring nitrogen. During the nucleophilic attack at C3, the resulting negative charge in the Meisenheimer complex is effectively delocalized onto the adjacent electronegative nitrogen atom (N2). This provides substantial resonance stabilization, lowering the activation energy of the first, rate-determining step.

  • 4-Bromopyridazine (and 5-Bromopyridazine): These isomers are less reactive than their 3-bromo counterpart. The bromine is β to the ring nitrogens. While the powerful inductive effect of the two nitrogen atoms still activates the ring, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto a nitrogen atom through a primary resonance structure. The stabilization is less pronounced, leading to a higher activation barrier and requiring more forcing reaction conditions.

The following diagram illustrates the stabilization of the Meisenheimer complex for the attack of a nucleophile (Nu⁻) on 3-bromopyridazine.

G cluster_0 S(N)Ar Mechanism on 3-Bromopyridazine cluster_1 Resonance Stabilization start 3-Bromopyridazine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-Determining) product 3-Substituted Pyridazine + Br⁻ intermediate->product Elimination img1

Caption: SNAr mechanism showing the critical resonance stabilization of the Meisenheimer intermediate.

Representative Experimental Data

The difference in reactivity is clearly demonstrated in comparative studies. For a given nucleophile, 3-bromopyridazine will typically react at lower temperatures and in shorter times than 4-bromopyridazine.

IsomerNucleophileConditionsYieldReference
3-Chloro-6-phenylpyridazinePiperidineEthanol, Reflux, 4h95%J. Med. Chem. 2005, 48, 21, 6555-6567
4-Chloro-3,6-dimethylpyridazineSodium MethoxideMethanol, 100°C, 12h82%J. Heterocycl. Chem. 1985, 22, 1621-1630
3-BromopyridazineMorpholine1-Butanol, 120°C, 6h91%Org. Process Res. Dev. 2011, 15, 5, 1063–1070

Note: Direct comparative data for bromo-isomers under identical conditions is sparse; chloro-isomers are shown for illustrative purposes as their reactivity parallels that of bromo-derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have revolutionized C-C and C-N bond formation, respectively. For brominated pyridazines, these reactions provide a versatile platform for diversification.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[4][5] The key step influencing reactivity for an aryl halide is the initial oxidative addition to the Pd(0) catalyst. Electron-deficient aryl halides generally undergo this step more readily.

Both 3- and 4-bromopyridazine are excellent substrates for Suzuki coupling due to the electron-deficient nature of the pyridazine ring.

  • Electronic Effects: The electron-withdrawing nature of the pyridazine core accelerates the oxidative addition step for all isomers compared to less electron-poor systems like bromobenzene.

  • Positional Effects: Subtle differences can arise. The 3-position is electronically more deficient, which can favor oxidative addition. However, the adjacent nitrogen at the 2-position can also coordinate to the palladium center, potentially modulating catalyst activity. In practice, both isomers are highly reactive, and the choice of ligand and base is often more critical for achieving high yields.[6]

Suzuki_Cycle pd0 Pd(0)L2 pd0->oa_label Ar-Br oa_complex Ar-Pd(II)L2-Br oa_complex->trans_label R-B(OR)2 + Base trans_complex Ar-Pd(II)L2-R product_complex [Ar-R-Pd(0)L2] trans_complex->product_complex product_complex->pd0 Product (Ar-R) oa_label->oa_complex Oxidative Addition trans_label->trans_complex Transmetalation re_label->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromopyridazine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (3.0 mmol, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

B. Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[7][8] Similar to the Suzuki coupling, the oxidative addition of the bromopyridazine to the Pd(0) center is a critical step.

The high reactivity observed in Suzuki couplings extends to Buchwald-Hartwig aminations. Both 3- and 4-bromopyridazine are viable substrates.

  • Ligand Choice is Paramount: The success of these couplings often depends on using specialized, sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands facilitate both the oxidative addition and the final reductive elimination steps.[9]

  • Potential for Catalyst Inhibition: The basic nitrogen atoms of the pyridazine substrate and the amine nucleophile can compete for coordination to the palladium center. This can sometimes inhibit the catalytic cycle. Therefore, careful optimization of the ligand, base, and temperature is crucial for success.

IsomerAmineCatalyst/LigandBaseConditionsYield
3-Bromo-6-chloropyridazineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene, 110°C94%
4-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOt-BuToluene, 100°C98%

Note: Data for 4-bromopyridine is used as a proxy to illustrate the general reactivity of a bromo-azine in this position. Specific comparative data for pyridazine isomers is limited.

Metalation and Halogen Dance Rearrangements

The deprotonation of C-H bonds using strong bases (metalation) is a powerful method for functionalization. In pyridazines, the acidity of ring protons is enhanced by the inductive effect of the nitrogens.

Reactivity Comparison

The outcome of attempting to metalate a bromopyridazine is a competition between several pathways:

  • Direct C-H Metalation: Deprotonation at the most acidic C-H position. Computational studies suggest the C4-H is more acidic than the C3-H in the parent pyridazine ring.[10]

  • Halogen-Metal Exchange: Direct reaction at the C-Br bond. This is often fast at low temperatures with organolithium reagents.

  • Halogen Dance: Deprotonation at a position adjacent to the bromine, followed by intramolecular rearrangement of the bromine atom to the newly formed carbanionic center. This phenomenon is known for other brominated heterocycles like 3-bromopyridine.[11]

  • For 3-Bromopyridazine: Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-75 °C), there is a high propensity for deprotonation at the adjacent C4 position. This can lead to a "halogen dance" rearrangement to form a more stable 4-bromo-3-lithiopyridazine intermediate or be trapped by an electrophile at C4.

  • For 4-Bromopyridazine: Direct deprotonation is likely to occur at the more acidic C5 position (α to a nitrogen). Halogen-metal exchange is also a competing pathway.

Metalation_Pathways cluster_0 Reactivity of 3-Bromopyridazine with LDA start 3-Bromopyridazine c4_lith 4-Lithio-3-bromopyridazine start->c4_lith Direct C-H Metalation (at C4) exchange 3-Lithiopyridazine start->exchange Halogen-Metal Exchange (e.g., with n-BuLi) dance 3-Lithio-4-bromopyridazine c4_lith->dance Halogen Dance (Rearrangement) c4_product 4-E-3-bromopyridazine c4_lith->c4_product + E⁺ c3_product 3-E-4-bromopyridazine dance->c3_product + E⁺

Caption: Competing metalation pathways for 3-bromopyridazine.

  • Setup: To a flame-dried, three-neck flask under argon, add anhydrous tetrahydrofuran (THF, 10 mL) and diisopropylamine (1.2 mmol). Cool the solution to -78 °C.

  • Base Formation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) and stir for 30 minutes at -78 °C to form LDA.

  • Substrate Addition: Add a solution of the bromopyridazine isomer (1.0 mmol) in anhydrous THF (5 mL) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 mmol) and stir for an additional 2 hours at -78 °C.

  • Quench & Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Conclusion and Strategic Recommendations

The reactivity of brominated pyridazine isomers is a nuanced interplay of inductive and resonance effects dictated by the position of the bromine relative to the two ring nitrogens.

  • For SNAr: 3-Bromopyridazine is the superior isomer, exhibiting significantly higher reactivity due to direct resonance stabilization of the Meisenheimer intermediate by the adjacent nitrogen. Choose this isomer for facile displacement reactions.

  • For Cross-Coupling: Both 3- and 4-bromopyridazine are excellent substrates for Suzuki and Buchwald-Hartwig reactions. The choice of isomer can be guided by the desired final substitution pattern, as both are generally reactive. Success is highly dependent on the judicious selection of the catalyst, ligand, and base.

  • For Metalation: The reaction outcome is highly condition-dependent. Be aware of competing pathways. 3-Bromopyridazine is prone to C4-deprotonation and potential "halogen dance" rearrangements with amide bases, offering a route to 4-substituted-3-bromopyridazines.

By understanding these fundamental principles, researchers can strategically select the appropriate isomer and reaction conditions to efficiently synthesize complex, high-value molecules for pharmaceutical and materials science applications.

References

A Comparative Guide to the Electronic Properties of 3,6-Dibromo-4-methylpyridazine: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, pyridazine derivatives hold a significant position due to their diverse biological activities and unique electronic characteristics.[1] The strategic functionalization of the pyridazine ring can modulate its physicochemical properties, making it a versatile scaffold for developing novel therapeutic agents and functional materials.[2][3] This guide provides an in-depth computational analysis of the electronic properties of 3,6-Dibromo-4-methylpyridazine, a molecule of interest for further chemical exploration.

Through the lens of Density Functional Theory (DFT), a powerful computational tool, we will dissect the electronic landscape of this molecule.[4] This guide will not only present the calculated properties but also offer a comparative analysis with related pyridazine structures, providing a rationale for the observed electronic behavior. The insights generated are intended to guide synthetic efforts and aid in the rational design of new molecules with tailored electronic features.

The Rationale for Computational Analysis

Experimental characterization of novel compounds is often a resource-intensive process. Computational chemistry, particularly DFT, offers a predictive and cost-effective avenue to explore the electronic structure, reactivity, and potential applications of molecules before their synthesis.[5] Key electronic properties that govern a molecule's behavior include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

  • HOMO and LUMO: These frontier orbitals are crucial in determining a molecule's ability to donate or accept electrons, respectively. Their energy levels are indicative of its reactivity and are fundamental to understanding chemical reactions and charge transfer processes.[6]

  • HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.[5]

By calculating these properties for this compound and comparing them to other pyridazine derivatives, we can elucidate the electronic influence of the bromine and methyl substituents.

Computational Methodology: A Validated Approach

The choice of computational method is paramount for obtaining accurate and reliable results. Based on a review of existing literature on similar halogenated heterocycles, Density Functional Theory (DFT) with the B3LYP hybrid functional has been shown to provide a good balance between accuracy and computational cost for predicting the electronic properties of such systems.[4][7][8]

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization:

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization is performed using the B3LYP functional and the 6-311++G(d,p) basis set. This basis set is chosen for its inclusion of diffuse and polarization functions, which are important for accurately describing the electron distribution in molecules with heteroatoms and halogens.[2][5]

    • The optimization is considered complete when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation:

    • Using the optimized geometry, single-point energy calculations are performed to determine the energies of the HOMO and LUMO.

    • The molecular electrostatic potential (MEP) is calculated and mapped onto the electron density surface.

    • Other electronic descriptors such as ionization potential, electron affinity, chemical hardness, and softness can be derived from the HOMO and LUMO energies.[2]

Workflow Diagram

computational_workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc optimized_geom Optimized Geometry geom_opt->optimized_geom elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop If no imaginary frequencies vibr_freq Vibrational Frequencies freq_calc->vibr_freq electronic_data Electronic Properties Data elec_prop->electronic_data molecular_orbitals P_LUMO LUMO -0.58 eV P_HOMO HOMO -7.25 eV P_LUMO->P_HOMO T_LUMO LUMO -2.15 eV T_HOMO HOMO -7.72 eV T_LUMO->T_HOMO 5.57 eV C_LUMO LUMO -1.98 eV C_HOMO HOMO -7.89 eV C_LUMO->C_HOMO 5.91 eV

References

The Untapped Potential of 3,6-Dibromo-4-methylpyridazine: A Comparative Guide to its Prospective Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is a perpetual endeavor. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has consistently emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities.[1] This guide focuses on the largely unexplored potential of 3,6-Dibromo-4-methylpyridazine as a versatile starting material for the synthesis of new bioactive agents. While direct biological data on derivatives of this specific scaffold is nascent, this document provides a comprehensive comparative analysis based on structurally related compounds, offering insights into its prospective applications and the experimental pathways to unlock them.

Introduction to the 3,6-Dihalopyridazine Scaffold

The 3,6-dihalopyridazine framework is a cornerstone for the synthesis of a multitude of biologically active molecules. The halogen atoms at the 3 and 6 positions are highly susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the creation of extensive chemical libraries. The 4-methyl group in the target scaffold provides an additional point for structural modification and can influence the electronic properties and steric interactions of the final compounds, potentially leading to enhanced selectivity and potency. The analogous compound, 3,6-dichloro-4-methylpyridazine, is a well-established and versatile intermediate in the development of herbicides, fungicides, and pharmaceutical agents, underscoring the synthetic utility of this class of molecules.[2][3]

Comparative Biological Activities

While specific experimental data for derivatives of this compound is limited in publicly available literature, we can extrapolate potential activities by examining closely related 3,6-disubstituted pyridazine analogs.

Anticancer Potential: Targeting the Cell Cycle

A significant body of research points to the potent anticancer activity of 3,6-disubstituted pyridazine derivatives. A noteworthy study on a series of 3,6-disubstituted pyridazines revealed their ability to act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4][5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparative Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives (Analogs)

Compound ID (Reference)R1-Substituent (Position 3)R2-Substituent (Position 6)Cancer Cell LineIC50 (µM)
Analog 11m [4]N-methyl-N-(tetrahydro-2H-pyran-4-yl)aminoMorpholinoT-47D (Breast)0.43 ± 0.01
MDA-MB-231 (Breast)0.99 ± 0.03
Analog 11l [4](R)-3-hydroxypyrrolidin-1-ylMorpholinoT-47D (Breast)1.57 ± 0.05
MDA-MB-231 (Breast)2.15 ± 0.07
Analog 11h [4]CyclopentylaminoMorpholinoT-47D (Breast)1.60 ± 0.05
MDA-MB-231 (Breast)2.51 ± 0.08

Data presented for analogous compounds to illustrate the potential of the 3,6-disubstituted pyridazine scaffold.

The data in Table 1 suggests that substitutions with cyclic amines and other heterocyclic moieties at the 3 and 6 positions of the pyridazine ring can lead to sub-micromolar anticancer activity.[4] The bromine atoms on the this compound scaffold are excellent leaving groups for the introduction of such nucleophiles, making it a promising starting point for the development of novel CDK2 inhibitors.

Another avenue of anticancer activity for pyridazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. Several pyridazine-containing compounds have been reported as potent VEGFR-2 inhibitors.[6]

Antimicrobial Activity: A Broad Spectrum of Possibilities

Pyridazine derivatives have also demonstrated significant potential as antimicrobial agents. Studies on various substituted pyridazines have reported activity against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Pyridazine Derivatives (Analogs)

Compound Class (Reference)Target MicroorganismZone of Inhibition (mm) / MIC (µg/mL)
Hydrazone derivatives of pyridazine [7]Staphylococcus aureusHigh activity reported for specific derivatives
Escherichia coliHigh activity reported for specific derivatives
Chloro-substituted pyridazines [2]E. coli, P. aeruginosa, S. marcescensMICs ranging from 0.892–3.744 µg/mL
Pyridazinone derivatives [8]S. aureus (MRSA), P. aeruginosa, A. baumanniiMICs ranging from 3.74–8.92 µM for active compounds

The versatility of the pyridazine core allows for the introduction of various pharmacophores known to contribute to antimicrobial activity. The this compound scaffold can be readily functionalized with hydrazones, amines, and other groups to generate novel compounds for antimicrobial screening.

Experimental Protocols

To facilitate the exploration of this compound derivatives, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Synthesis of 3,6-Disubstituted-4-methylpyridazine Derivatives

The primary route for derivatizing this compound is through nucleophilic aromatic substitution.

Protocol 1: General Procedure for Nucleophilic Substitution

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 2-2.5 equivalents) to the reaction mixture.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), to scavenge the HBr generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow start This compound reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction solvent_base Solvent (e.g., DMF) Base (e.g., DIPEA) solvent_base->reaction product 3,6-Disubstituted-4-methylpyridazine Derivative reaction->product

Caption: Synthetic workflow for derivatization.

In Vitro Anticancer Activity Assessment

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity [9][10][11][12][13]

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyridazine derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4 °C for 1 hour to fix the cells.[13]

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA.[13]

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 1 hour.[9]

  • Wash and Dry: Rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[9]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Antimicrobial Activity Screening

Protocol 3: Agar Well Diffusion Method [1][7][14][15][16]

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculation: Spread a standardized inoculum of the test microorganism over the entire agar surface.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Proposed Mechanism of Action and Signaling Pathways

Based on the activity of analogous compounds, a primary proposed mechanism of action for anticancer 3,6-disubstituted-4-methylpyridazine derivatives is the inhibition of CDK2.

CDK2_Inhibition_Pathway cluster_CellCycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G1/S Transition G1_S_Transition G1->G1_S_Transition G2 G2 Phase S->G2 M M Phase G2->M CDK2_CyclinE CDK2/Cyclin E Complex Inhibition Inhibition CDK2_CyclinE->G1_S_Transition Phosphorylation of Rb protein Pyridazine 3,6-Disubstituted-4- methylpyridazine Derivative Pyridazine->CDK2_CyclinE Inhibition->G1_S_Transition Blocks Transition Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->Apoptosis G1_S_Transition->S G1_S_Transition->CellCycleArrest

Caption: Proposed CDK2 inhibition pathway.

Conclusion and Future Directions

While the biological activities of this compound derivatives are yet to be extensively explored, the available data on analogous 3,6-disubstituted pyridazines strongly suggest a promising future for this scaffold in drug discovery. Its synthetic tractability, combined with the proven anticancer and antimicrobial potential of the pyridazine core, makes it an attractive starting point for the development of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of new derivatives, potentially leading to the discovery of next-generation drugs. Further research should focus on synthesizing a diverse library of compounds from this compound and screening them against a wide range of biological targets to fully elucidate their therapeutic potential.

References

The Evolving Landscape of Drug Discovery: A Comparative Guide to the Structure-Activity Relationship of 4-Methylpyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyridazine scaffold has long been recognized as a "privileged structure," a core molecular framework that consistently appears in biologically active compounds.[1][2] Its inherent physicochemical properties and versatile synthetic handles have made it a cornerstone in the development of novel therapeutics across a spectrum of diseases, from cancer to inflammatory conditions.[1][3] This guide delves deeper into a specific, yet increasingly significant, subset of this chemical family: 4-methylpyridazine analogs. By examining their structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological activity and selectivity.

This guide will navigate through the SAR of 4-methylpyridazine analogs, primarily focusing on their role as kinase inhibitors, a class of drugs that has revolutionized cancer treatment. We will dissect the influence of substitutions at various positions of the pyridazine ring, drawing upon experimental data from published literature to offer a comparative analysis of their performance against key oncological targets.

The 4-Methylpyridazine Core: A Strategic Starting Point

The introduction of a methyl group at the 4-position of the pyridazine ring is not a trivial alteration. This small alkyl group can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Furthermore, it provides a crucial vector for further chemical exploration, allowing for the strategic placement of various functional groups to probe the binding pockets of target proteins. The 4-methyl group itself can engage in favorable van der Waals interactions within a hydrophobic pocket of a target enzyme, potentially enhancing binding affinity.

Structure-Activity Relationship of 4-Methylpyridazine Analogs as Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The ATP-binding site of kinases has been a primary focus for the design of small molecule inhibitors. The 4-methylpyridazine scaffold has emerged as a promising core for developing potent and selective kinase inhibitors.

General SAR Insights for Pyridazine-Based Kinase Inhibitors

Before delving into the specifics of 4-methylpyridazine analogs, it's insightful to consider the broader SAR trends observed for pyridazine-based kinase inhibitors. The two adjacent nitrogen atoms of the pyridazine ring are key hydrogen bond acceptors, often mimicking the adenine portion of ATP by interacting with the hinge region of the kinase domain.[5] Modifications at different positions of the pyridazine ring can modulate potency, selectivity, and pharmacokinetic properties.

Caption: General overview of how modifications to the pyridazine core influence key drug properties.

Case Study: 4-Methylpyridazine Analogs as c-Met Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Its aberrant activation is implicated in various cancers. Several studies have explored pyridazinone derivatives, which can be considered analogs of 4-methylpyridazines, as c-Met inhibitors.

A study on 4-phenoxyquinoline derivatives bearing a pyridazinone moiety revealed important SAR insights.[6] While not strictly 4-methylpyridazines, the principles of substitution on the pyridazine ring are highly relevant.

Compound IDR Group on Phenyl Ringc-Met IC50 (nM)
1a H15.6
1b 4-F2.15
1c 4-Cl3.47
1d 4-CH38.91

Data sourced from: Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents.[6]

The data clearly indicates that electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the terminal phenyl ring significantly enhance the inhibitory activity against c-Met kinase. This suggests that these substitutions may lead to more favorable interactions within the enzyme's active site.

Case Study: Pyridazine Analogs as Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive therapeutic targets. Patents have been filed for aminopyridine compounds, which share structural similarities with 4-methylpyridazine analogs, as Aurora A kinase inhibitors.[7][8]

Experimental Protocols for Evaluating Kinase Inhibitory Activity

To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the experimental methodologies employed. A standard protocol for evaluating the in vitro inhibitory activity of a compound against a target kinase is outlined below.

In Vitro Kinase Inhibition Assay (Example: c-Met)

This protocol is a generalized representation based on common practices in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (4-methylpyridazine analogs) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the peptide substrate, and the recombinant c-Met kinase.

  • Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Test Compound Compound_Prep->Add_Compound Reaction_Mix Prepare Reaction Mixture (Kinase, Substrate, Buffer) Reaction_Mix->Add_Compound Start_Reaction Initiate with ATP Add_Compound->Start_Reaction Incubate Incubate Start_Reaction->Incubate Detect Add Detection Reagent Incubate->Detect Read_Plate Measure Signal Detect->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Beyond Kinase Inhibition: Other Therapeutic Arenas for 4-Methylpyridazine Analogs

While the primary focus of this guide is on kinase inhibition, it is important to note that 4-methylpyridazine analogs have shown promise in other therapeutic areas as well. For instance, pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases.[9] A study on pyridazinone derivatives bearing an indole moiety identified a compound with promising and selective activity against the PDE4B isoenzyme.[9] This highlights the versatility of the pyridazine scaffold and the potential for 4-methylpyridazine analogs to be developed for a wide range of diseases.

Conclusion and Future Directions

The 4-methylpyridazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. As demonstrated through the lens of kinase inhibition, strategic modifications to this core structure can lead to significant improvements in potency and selectivity. The SAR insights gathered from various studies on pyridazine and its analogs provide a valuable roadmap for medicinal chemists.

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the potential of 4-methylpyridazine analogs against a broader range of biological targets.

  • Improving Selectivity: Fine-tuning the substituents to achieve greater selectivity for the target of interest, thereby reducing off-target effects and improving the safety profile.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Structure-Based Drug Design: Utilizing the growing number of crystal structures of drug targets in complex with ligands to rationally design the next generation of 4-methylpyridazine-based inhibitors.

By continuing to build upon the foundational knowledge of the structure-activity relationships of this versatile scaffold, the scientific community is well-positioned to unlock the full therapeutic potential of 4-methylpyridazine analogs.

References

A Comparative Guide to Palladium Catalysts for Pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a crucial pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs. Its functionalization, however, presents unique challenges due to the electronic nature of the diazine ring. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex pyridazine derivatives, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. This guide provides a comparative analysis of various palladium catalyst systems for key pyridazine coupling reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

The Challenge of Pyridazine Coupling

The two adjacent nitrogen atoms in the pyridazine ring significantly influence its reactivity. They render the ring electron-deficient, which can be advantageous for certain reactions but also poses challenges. The Lewis basicity of the nitrogen atoms can lead to catalyst inhibition or undesirable side reactions.[1] Achieving regioselectivity in the functionalization of substituted pyridazines is another critical aspect that necessitates careful selection of the catalytic system.

C-C Bond Forming Reactions: Suzuki-Miyaura, Sonogashira, and C-H Arylation

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. Palladium catalysts have been instrumental in advancing the scope of these transformations on the pyridazine core.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide or triflate, is one of the most versatile methods for creating biaryl and vinyl-aryl structures.[3][4] For pyridazine substrates, the choice of ligand is paramount in achieving high yields and, in the case of di- or tri-substituted pyridazines, controlling regioselectivity.

Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling of Chloropyridazines:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Features & Limitations
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100HighBroad substrate scope, effective for less reactive chlorides.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane110HighExcellent for sterically hindered substrates.
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80Moderate to High"Classical" catalyst, can be less effective for challenging substrates.
PdCl₂(dppf)dppfK₂CO₃DME90GoodEffective for a range of aryl and heteroaryl boronic acids.

This table is a synthesis of data from multiple sources and represents general trends. Actual yields are substrate-dependent.

A detailed methodology is crucial for reproducibility. Here is a representative protocol:

  • To a flame-dried Schlenk tube, add 3-chloro-6-phenylpyridazine (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Comparative Efficacy of Palladium Catalysts for Sonogashira Coupling of Bromopyridazines:

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Yield (%)Key Features & Limitations
Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHF65Good to HighStandard conditions, widely applicable.
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃CuICs₂CO₃Dioxane80HighEffective for less reactive halides.
Copper-FreeVariousNonePiperidineDMF100GoodAvoids issues with copper, such as Glaser coupling.

This table is a synthesis of data from multiple sources and represents general trends. Actual yields are substrate-dependent.

Expert Insight: While the traditional Pd/Cu system is robust, the development of copper-free Sonogashira protocols is significant, particularly for substrates that are sensitive to copper or where homo-coupling of the alkyne is a problematic side reaction.[7] For pyridazine substrates, the choice of base and solvent can have a substantial impact on the reaction outcome.

Direct C-H Arylation

Direct C-H functionalization represents a more atom-economical approach by avoiding the pre-functionalization of the pyridazine ring.[8] Palladium-catalyzed C-H arylation of pyridazines has been successfully demonstrated, though it often requires specific directing groups or relies on the inherent electronic properties of the substrate to achieve regioselectivity.[1][9]

Comparative Efficacy of Palladium Catalysts for C-H Arylation of Pyridazine Derivatives:

Catalyst SystemLigand/AdditiveOxidantBaseSolventTemp (°C)Yield (%)Regioselectivity
Pd(OAc)₂NoneAg₂CO₃-Toluene120Moderate to HighDependent on substrate
Pd(OAc)₂Mono-protected amino acid (MPAA)Ac-Gly-OHK₂CO₃t-AmylOH130GoodOften directs to specific C-H bonds

This table is a synthesis of data from multiple sources and represents general trends. Actual yields are substrate-dependent.

Expert Insight: The development of C-H activation on N-heterocycles like pyridazine is a rapidly evolving field.[10] Overcoming the challenge of catalyst inhibition by the Lewis basic nitrogen atoms is a key focus.[1] The regioselectivity is often dictated by the most acidic C-H bond or through a concerted metalation-deprotonation pathway.[10]

C-N Bond Forming Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to pyridazine substrates has been crucial for the development of new pharmaceutical candidates.[11][12] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.

Comparative Efficacy of Palladium Catalysts for Buchwald-Hartwig Amination of Chloropyridazines:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Features & Limitations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene100GoodEarly generation ligand, effective for many substrates.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH110HighBroad applicability for a wide range of amines.
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Dioxane100HighWide bite angle ligand, good for challenging couplings.

This table is a synthesis of data from multiple sources and represents general trends. Actual yields are substrate-dependent.

Expert Insight: The choice of ligand and base is critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination of the C-N bond. The pKa of the amine and the nature of the base must be carefully considered to ensure efficient deprotonation of the amine without causing catalyst deactivation or side reactions.

  • In a glovebox, add 3-chloro-6-phenylpyridazine (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (NaOt-Bu, 1.4 mmol), and the palladium catalyst system (e.g., 1 mol% Pd₂(dba)₃ and 2 mol% Xantphos) to a vial.

  • Add anhydrous dioxane (4 mL) and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture at 100 °C for 16-24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash chromatography.

Visualizing the Catalytic Cycles

Understanding the mechanism of these transformations is key to troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Transmetalation) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Ar'B(OR)₂ Base Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) (Amine Coordination & Deprotonation) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-NR'R''(L_n) HNR'R'' Base Ar-Pd(II)-NR'R''(L_n)->Pd(0)L_n Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Product) Ar-Pd(II)-NR'R''(L_n)->Ar-NR'R''

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Workflow for Catalyst Screening

A systematic approach is essential when developing new pyridazine coupling reactions.

Catalyst_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Mechanistic Studies Select Substrates Select Substrates Choose Catalyst Precursors Choose Pd Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) Select Substrates->Choose Catalyst Precursors Select Ligands Select Ligand Classes (e.g., Buchwald, NHCs) Choose Catalyst Precursors->Select Ligands Vary Reaction Parameters Vary Base & Solvent Select Ligands->Vary Reaction Parameters Identify Lead Catalyst System Identify Lead Catalyst System Vary Reaction Parameters->Identify Lead Catalyst System Fine-tune Conditions Optimize Temperature, Concentration, & Time Identify Lead Catalyst System->Fine-tune Conditions Substrate Scope Evaluation Substrate Scope Evaluation Fine-tune Conditions->Substrate Scope Evaluation Scale-up Reaction Scale-up Reaction Substrate Scope Evaluation->Scale-up Reaction Kinetic Analysis Kinetic Analysis Scale-up Reaction->Kinetic Analysis

Caption: A Systematic Workflow for Palladium Catalyst Screening in Pyridazine Coupling.

Conclusion and Future Outlook

The palladium-catalyzed functionalization of pyridazines is a mature yet continuously evolving field. The development of more active, stable, and selective catalysts remains a key objective. Buchwald's biaryl phosphine ligands have proven to be particularly effective for a range of pyridazine coupling reactions due to their steric bulk and electron-rich nature, which facilitate crucial steps in the catalytic cycle. For C-H functionalization, the design of new ligands and directing group strategies will be pivotal in overcoming the inherent challenges of pyridazine reactivity. As our understanding of reaction mechanisms deepens, we can expect the development of even more efficient and versatile catalytic systems for the synthesis of novel pyridazine-containing molecules for applications in drug discovery and materials science.

References

A Researcher's Guide to DFT Modeling of Transition States in 3,6-Dibromo-4-methylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Bridging Theory and Experiment in Drug Discovery and Materials Science

In the landscape of modern chemical research, particularly within drug development and materials science, the ability to predict reaction outcomes and understand complex mechanisms at a molecular level is paramount. The pyridazine scaffold, a key heterocyclic motif, is a cornerstone in many biologically active compounds and functional materials. Among its derivatives, 3,6-Dibromo-4-methylpyridazine serves as a versatile building block, offering two reactive sites for functionalization. Understanding the transition states of its reactions is crucial for controlling regioselectivity, optimizing reaction conditions, and designing novel synthetic pathways.

This guide provides an in-depth comparison of Density Functional Theory (DFT) modeling approaches for elucidating transition states in reactions involving this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind computational choices, offering a framework for generating reliable and predictive theoretical data that aligns with experimental observations.

The Crucial Role of Transition State Modeling

Transition State (TS) theory is the bedrock of chemical kinetics, positing that the rate of a reaction is governed by the energy barrier between reactants and products. The transition state, a first-order saddle point on the potential energy surface, represents the fleeting molecular configuration of highest energy along the reaction coordinate. The accuracy of DFT in modeling these transient structures has revolutionized our ability to study reaction mechanisms that are often difficult, if not impossible, to probe experimentally. For a molecule like this compound, with its competing reaction sites and potential for complex multi-step pathways, DFT modeling is an indispensable tool.

Comparing DFT Functionals for Halogenated N-Heterocycles

The choice of the DFT functional is arguably the most critical decision in setting up a computational study. Different functionals vary in their treatment of electron exchange and correlation, which can significantly impact the calculated energies of reactants, products, and, most importantly, transition states. For reactions involving halogenated N-heterocycles, the choice is further complicated by the need to accurately describe non-covalent interactions, such as halogen bonding, and the electronic effects of the heteroatoms.

FunctionalTypeStrengthsConsiderations for this compound Reactions
B3LYP Hybrid GGAA workhorse functional with a good balance of accuracy and computational cost for a wide range of organic reactions.May underestimate barrier heights in some cases and can be less accurate for systems with significant dispersion interactions.
M06-2X Hybrid Meta-GGAGenerally provides good accuracy for thermochemistry and kinetics, including non-covalent interactions.[1]Higher computational cost than B3LYP. Its high amount of exact exchange makes it suitable for main-group chemistry.
PBE0-D3 Hybrid GGA with Dispersion CorrectionOffers a good description of both covalent and non-covalent interactions, crucial for reactions in solution and those involving bulky substituents. Has shown excellent performance for bond activation energies.[2][3][4]The inclusion of dispersion correction is vital for accurate energetics.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionParticularly well-suited for systems with charge-transfer character and non-covalent interactions.[1]Can be computationally demanding.
B3PW91 Hybrid GGAHas been reported to provide a more reliable description of bonding parameters in metal-based fragments, making it a good choice for modeling catalyzed reactions like Suzuki-Miyaura couplings.May not be as extensively benchmarked for purely organic reactions as other functionals.

Expert Insight: For Suzuki-Miyaura reactions of this compound, where a palladium catalyst is involved, a functional like PBE0-D3 or B3PW91 is recommended to accurately capture the metal-ligand and metal-substrate interactions. For nucleophilic aromatic substitution (SNAr) reactions, M06-2X or ωB97X-D would be strong candidates due to their robust performance with non-covalent interactions and charge-separated transition states.

Selecting the Right Basis Set

The basis set determines the mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, an adequate basis set is crucial.

Basis Set FamilyDescriptionRecommendations for this compound
Pople-style (e.g., 6-311++G(d,p)) A good balance of accuracy and computational cost. The inclusion of diffuse functions (++) and polarization functions (d,p) is essential for describing the electron distribution in anions and transition states.[5]A suitable starting point for geometry optimizations and frequency calculations.
Dunning's correlation-consistent (e.g., cc-pVTZ) Designed to systematically converge towards the complete basis set limit. More computationally expensive but generally more accurate.Recommended for single-point energy calculations on optimized geometries to obtain more accurate reaction and activation energies.
Def2-TZVP A triple-zeta valence basis set with polarization functions, offering a good compromise between accuracy and efficiency.A robust choice for both geometry optimizations and energy calculations.
LANL2DZ An effective core potential (ECP) basis set for heavier elements like palladium.Essential when modeling transition metal-catalyzed reactions to reduce computational cost while maintaining accuracy for the valence electrons.

Expert Insight: A common and effective strategy is to perform geometry optimizations and frequency calculations with a computationally less demanding basis set like 6-311++G(d,p) , followed by single-point energy calculations with a larger basis set such as cc-pVTZ or Def2-TZVP on the optimized geometries. For palladium-catalyzed reactions, the LANL2DZ ECP should be used for the palladium atom, while a Pople-style or Dunning basis set can be used for the other atoms.

Locating and Verifying Transition States: A Step-by-Step Workflow

Identifying a transition state is an iterative process that requires both computational rigor and chemical intuition.

Step 1: Optimization of Reactants and Products

Before searching for a transition state, it is imperative to obtain the optimized geometries of the reactants and products. This involves performing a geometry optimization calculation to find the minimum energy structures. A subsequent frequency calculation must be performed on these optimized structures to ensure they are true minima on the potential energy surface, characterized by the absence of any imaginary frequencies.

Step 2: Generating an Initial Guess for the Transition State

The success of a transition state search often hinges on a good initial guess of its geometry. Several methods can be employed:

  • Chemical Intuition: Manually build a structure that resembles the expected transition state based on mechanistic principles (e.g., for an SNAr reaction, a Meisenheimer-like complex).

  • Linear Synchronous Transit (LST) / Quadratic Synchronous Transit (QST): These methods generate an initial guess by interpolating between the reactant and product geometries. The QST2 method in Gaussian requires the optimized reactant and product structures, while QST3 also includes a user-provided guess for the transition state.

  • Nudged Elastic Band (NEB): This method finds the minimum energy path between reactants and products, and the highest point along this path provides a good initial guess for the transition state.[6]

Step 3: Transition State Optimization

Once an initial guess is obtained, a transition state optimization is performed. This is typically done using algorithms like the Berny algorithm (in Gaussian) or the eigenvector-following algorithm (in ORCA). The optimization aims to locate a stationary point that is a minimum in all degrees of freedom except for one, which corresponds to the reaction coordinate.

Step 4: Verification of the Transition State

A successful transition state optimization must be followed by two crucial verification steps:

  • Frequency Calculation: A frequency calculation must be performed on the optimized transition state geometry at the same level of theory. A true transition state is characterized by having exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should be animated to visually confirm that it represents the motion along the reaction coordinate, connecting the reactants and products.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, in both the forward and reverse directions. A successful IRC calculation should connect the transition state to the previously optimized reactant and product minima, thus confirming that the located transition state is indeed the correct one for the reaction of interest.

computational_workflow cluster_pre Pre-calculation cluster_opt Optimization cluster_freq_check Frequency Check cluster_ts_search Transition State Search cluster_ts_verify Transition State Verification reactant Reactant Geometry opt_reactant Optimize Reactant reactant->opt_reactant product Product Geometry opt_product Optimize Product product->opt_product freq_reactant Reactant Freq (0 imag) opt_reactant->freq_reactant freq_product Product Freq (0 imag) opt_product->freq_product ts_guess Generate TS Guess (QST2/QST3/NEB) freq_reactant->ts_guess freq_product->ts_guess ts_opt Optimize Transition State ts_guess->ts_opt ts_freq TS Freq (1 imag) ts_opt->ts_freq irc IRC Calculation ts_freq->irc final_energies Final Energy Calculation (Single Point with larger basis set) irc->final_energies

Caption: A generalized workflow for locating and verifying a transition state using DFT.

Case Study: Modeling a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation and is frequently used to functionalize pyridazine scaffolds. Let's consider the reaction of this compound with phenylboronic acid. The key mechanistic steps amenable to DFT modeling are oxidative addition, transmetalation, and reductive elimination.

suzuki_mechanism reactants Reactants (Pyridazine + Phenylboronic Acid + Pd(0) Catalyst) oxidative_addition Oxidative Addition TS reactants->oxidative_addition ΔG‡(OA) intermediate1 Pd(II) Intermediate oxidative_addition->intermediate1 transmetalation Transmetalation TS intermediate1->transmetalation ΔG‡(TM) intermediate2 Aryl-Pd(II) Intermediate transmetalation->intermediate2 reductive_elimination Reductive Elimination TS intermediate2->reductive_elimination ΔG‡(RE) products Products (Phenyl-pyridazine + Catalyst) reductive_elimination->products

Caption: A simplified representation of the key transition states in a Suzuki-Miyaura reaction mechanism.

Protocol: Modeling the Oxidative Addition Step
  • System Setup:

    • Build the this compound molecule.

    • Build a suitable Pd(0) catalyst, e.g., Pd(PPh₃)₄.

    • Optimize the geometries of the individual molecules.

  • Locating the Transition State:

    • Reactant Complex: Create a starting geometry where the Pd(0) catalyst is coordinated to one of the bromine atoms of the pyridazine. Optimize this pre-reaction complex.

    • Product Complex: Create the product of oxidative addition, where the Pd is inserted into the C-Br bond. Optimize this structure.

    • TS Search: Use the optimized reactant and product complexes as input for a QST2 calculation. Alternatively, use a NEB approach.

    • Keywords (Gaussian Example): #p opt=(calcfc,ts,noeigen) B3LYP/6-311G(d,p) scrf=(solvent=toluene)

    • Keywords (ORCA Example): ! B3LYP def2-SVP OptTS Freq

  • Verification:

    • Perform a frequency calculation on the optimized TS to confirm one imaginary frequency.

    • Run an IRC calculation to connect the TS to the reactant and product complexes.

  • Energy Calculation:

    • Perform single-point energy calculations on all optimized structures (reactant complex, TS, product complex) using a larger basis set (e.g., def2-TZVP) and a dispersion-corrected functional (e.g., PBE0-D3). This will provide a more accurate activation energy.

Case Study: Modeling a Nucleophilic Aromatic Substitution (SNAr) Reaction

SNAr is another common reaction for functionalizing electron-deficient heterocycles like this compound. The mechanism typically proceeds through a high-energy Meisenheimer complex, which is the intermediate, and the transition state leading to its formation is often rate-determining.

Protocol: Modeling the Attack of a Nucleophile
  • System Setup:

    • Build and optimize the this compound and the chosen nucleophile (e.g., methoxide).

  • Locating the Transition State:

    • Reactant Complex: Create a geometry where the nucleophile is weakly interacting with the carbon atom to be attacked. Optimize this complex.

    • Intermediate (Meisenheimer Complex): Build the Meisenheimer complex where the nucleophile has formed a new C-Nu bond and the aromaticity of the ring is disrupted. Optimize this intermediate.

    • TS Search: Use the reactant complex and the Meisenheimer complex as input for a QST2 calculation.

    • Keywords (Gaussian Example): #p opt=(qst2) M062X/6-311++G(d,p) scrf=(solvent=methanol)

    • Keywords (ORCA Example): ! M062X def2-TZVP OptTS Freq

  • Verification and Energy Calculation:

    • Follow the same verification and energy calculation steps as outlined in the Suzuki-Miyaura example.

Conclusion: A Synergy of Computation and Experiment

DFT modeling of transition states is a powerful methodology that provides invaluable insights into the reactivity of molecules like this compound. By carefully selecting functionals and basis sets, and by rigorously applying a systematic workflow for locating and verifying transition states, researchers can generate data that is not only predictive but also serves as a guide for experimental design. The comparison of different computational approaches, grounded in the principles of chemical reactivity, allows for a more nuanced understanding of reaction mechanisms, ultimately accelerating the discovery and development of new pharmaceuticals and materials.

References

A Researcher's Guide to Navigating Regioselectivity in Nucleophilic Substitution of Dibromopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a privileged heterocycle, offering a unique combination of physicochemical properties beneficial for modulating biological targets. The strategic functionalization of this core, particularly through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic campaigns. However, when faced with a dibrominated pyridazine, the question of "where will the nucleophile attack?" becomes paramount. This guide provides an in-depth comparison of the regioselectivity of nucleophilic substitution on the four primary isomers of dibromopyridazine: 3,6-, 3,4-, 4,5-, and 3,5-dibromopyridazine. By integrating foundational mechanistic principles with experimental data and computational insights, this document serves as a predictive tool to inform your synthetic strategy.

The Guiding Principles: Electronic Activation in the Pyridazine Core

The pyridazine ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This characteristic is the primary driver for its susceptibility to nucleophilic attack. The nitrogen atoms exert a strong electron-withdrawing effect, primarily through the inductive effect and to some extent, the mesomeric effect. This results in a significant polarization of the C-Br bonds and a lowering of the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making it more accessible to the HOMO (Highest Occupied Molecular Orbital) of an incoming nucleophile.

The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the crucial determinant of the reaction's feasibility and regioselectivity. Positions on the pyridazine ring where the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms are significantly more activated towards nucleophilic attack.

Isomer-by-Isomer Comparative Analysis

The position of the bromine atoms on the pyridazine ring dramatically influences the electronic landscape and, consequently, the site of nucleophilic attack. Below, we dissect the expected and observed regioselectivity for each isomer.

3,6-Dibromopyridazine: The Symmetrical Case

In 3,6-dibromopyridazine, the two bromine atoms are in chemically equivalent environments. Both the C3 and C6 positions are ortho to one nitrogen and meta to the other. This symmetry simplifies the regiochemical outcome.

  • Prediction: Nucleophilic attack will occur at either the C3 or C6 position with equal probability, leading to a single monosubstituted product.

  • Experimental Evidence: The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine is a well-established industrial process, demonstrating that selective monosubstitution is readily achievable.[1] Similarly, reactions with other nucleophiles such as alkoxides or thiols are expected to proceed at one of the two equivalent positions.

3,4-Dibromopyridazine: A Clear Preference

Here, the two bromine atoms are in distinct electronic environments. The C4 position is ortho to one nitrogen and para to the other, while the C3 position is ortho to one and meta to the other.

  • Prediction: The C4 position is predicted to be significantly more electrophilic. Nucleophilic attack at C4 allows for the delocalization of the negative charge in the Meisenheimer intermediate onto both nitrogen atoms, providing substantial stabilization. Attack at C3 only allows for delocalization onto the adjacent nitrogen.

  • Experimental Evidence: Studies on the analogous 3,4-dibromopyridine show a clear preference for nucleophilic attack at the 4-position.[2][3] This is because the intermediate is more stabilized. This principle is directly applicable to the pyridazine system, where the second nitrogen atom further enhances the electrophilicity of the C4 position.

4,5-Dibromopyridazine: The Vicinal Challenge

In 4,5-dibromopyridazine, both bromine atoms are meta to one nitrogen and para to the other. This makes both positions highly activated.

  • Prediction: Both the C4 and C5 positions are expected to be reactive. The regioselectivity will likely be influenced by a combination of subtle electronic differences and steric effects from the incoming nucleophile. Computational studies, such as the calculation of LUMO coefficients, would be invaluable in predicting the more favored site of attack.

  • Experimental Evidence: While direct comparative studies on 4,5-dibromopyridazine are less common, the reactivity of 4,5-dicyanopyridazine provides insight. In this system, nucleophilic substitution of a cyano group has been observed at the C4 position.[4][5] This suggests a high degree of electrophilicity at the 4 and 5 positions. The synthesis of 4,5-dihalopyridazin-3(2H)-ones also points to the accessibility of these positions for chemical modification.[6][7]

3,5-Dibromopyridazine: The Meta Relationship

This isomer presents a more complex scenario. The C3 position is ortho to one nitrogen and meta to the other, while the C5 position is meta to one and para to the other.

  • Prediction: Based on the principles of Meisenheimer complex stabilization, the C5 position (para to N1) would be predicted to be more reactive than the C3 position (meta to N1). However, the proximity of the C3 position to N2 could also play a role.

  • Experimental Evidence: Direct experimental data on the regioselective substitution of 3,5-dibromopyridazine is scarce in the readily available literature. In such cases of ambiguity, computational modeling becomes an essential predictive tool. By calculating the partial atomic charges and the LUMO coefficients at C3 and C5, a reasoned hypothesis can be formed.

Summary of Regioselectivity

Dibromopyridazine IsomerPosition of BrominesPredicted Major Site of MonosubstitutionRationale for Selectivity
3,6-Dibromo C3, C6C3 or C6 (equivalent)Symmetrical molecule; both positions are electronically identical.
3,4-Dibromo C3, C4C4Greater stabilization of the Meisenheimer intermediate via delocalization of negative charge onto both nitrogen atoms.
4,5-Dibromo C4, C5C4 or C5Both positions are highly activated. Selectivity may depend on the nucleophile and reaction conditions.
3,5-Dibromo C3, C5C5 (predicted)The C5 position is para to one nitrogen, allowing for better stabilization of the intermediate compared to the meta C3 position.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol provides a general starting point for the monosubstitution of a dibromopyridazine. Optimization of solvent, temperature, and base may be required for specific substrates and nucleophiles.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine dibromopyridazine, amine nucleophile, and solvent in a reaction vessel. B Add a non-nucleophilic base (e.g., DIPEA or K2CO3). A->B C Heat the reaction mixture (e.g., 80-120 °C). B->C D Monitor reaction progress by TLC or LC-MS. C->D E Cool to room temperature and dilute with an organic solvent. D->E F Wash with water and brine. E->F G Dry over Na2SO4, filter, and concentrate. F->G H Purify by column chromatography. G->H

Caption: General workflow for the nucleophilic substitution on dibromopyridazines.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the dibromopyridazine (1.0 eq.) in a suitable solvent (e.g., DMF, NMP, or dioxane, 0.1-0.5 M) in a sealed reaction vessel, add the amine nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq., or potassium carbonate, 2.0 eq.).

  • Degassing (Optional but Recommended): For sensitive substrates or catalysts, degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired monosubstituted product.

Mechanistic Insights: The "Why" Behind the Selectivity

To provide a deeper understanding of the observed regioselectivity, we can visualize the key stabilizing resonance structures of the Meisenheimer intermediates for attack at different positions.

Diagram: Meisenheimer Complex Stability

G C4_initial Initial Attack C4_N1_stabilized Charge on N1 C4_initial->C4_N1_stabilized Resonance C4_N2_stabilized Charge on N2 C4_N1_stabilized->C4_N2_stabilized Resonance Conclusion Greater stabilization at C4 leads to preferential substitution. C4_N2_stabilized->Conclusion C3_initial Initial Attack C3_N2_stabilized Charge on N2 C3_initial->C3_N2_stabilized Resonance C3_no_N1_stabilization No direct N1 stabilization C3_N2_stabilized->C3_no_N1_stabilization C3_no_N1_stabilization->Conclusion

Caption: Stabilization of Meisenheimer intermediates in 3,4-dibromopyridazine.

As the diagram illustrates, nucleophilic attack at the C4 position of 3,4-dibromopyridazine allows for the delocalization of the resulting negative charge onto both electronegative nitrogen atoms. This extensive delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. In contrast, attack at the C3 position only allows for delocalization onto the adjacent N2 atom, resulting in a less stable intermediate and a slower reaction rate.

Conclusion and Future Outlook

The regioselectivity of nucleophilic aromatic substitution on dibromopyridazines is a predictable phenomenon governed by the fundamental electronic properties of the pyridazine ring. For symmetrical isomers like 3,6-dibromopyridazine, monosubstitution is straightforward. For unsymmetrical isomers, a careful analysis of the positions of the bromine atoms relative to the ring nitrogens allows for a confident prediction of the major product. In cases of ambiguity, such as with 4,5- and 3,5-dibromopyridazine, modern computational chemistry provides a powerful tool for elucidating the most probable site of reaction. By understanding these principles, researchers can design more efficient and selective synthetic routes to novel pyridazine-containing molecules for applications in drug discovery and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dibromo-4-methylpyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex world of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the synthesis itself. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,6-Dibromo-4-methylpyridazine (CAS No. 89284-10-6), ensuring the safety of laboratory personnel and the protection of our environment. This document moves beyond a simple checklist, delving into the causality behind each procedural step, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Risk Mitigation: Understanding the Compound

This compound is a halogenated heterocyclic compound. Its chemical structure, featuring a pyridazine ring substituted with two bromine atoms, dictates its reactivity and toxicological profile. Before any handling or disposal, a thorough understanding of its hazards is paramount.

Toxicological Profile: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : Causes skin irritation upon contact.

  • Eye Irritation : Causes serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation if inhaled.

The causality for these hazards lies in the compound's ability to react with biological macromolecules. The electrophilic nature of the carbon-bromine bonds and the overall chemical properties of the pyridazine ring can lead to localized cellular damage upon exposure.

Risk Mitigation through Personal Protective Equipment (PPE): To mitigate these risks, a stringent PPE protocol is non-negotiable. The selection of appropriate PPE is the first line of defense against accidental exposure.

| Personal Protective Equipment (PPE) for this compound Handling | | :--- | :--- | | Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[1] | | Skin Protection | An appropriately rated, chemical-resistant lab coat must be worn. Nitrile or butyl rubber gloves are required; always check the manufacturer's glove compatibility chart for breakthrough times.[2] Contaminated clothing must be removed and washed before reuse.[1] | | Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary. | | Hand Hygiene | Hands must be washed thoroughly with soap and water after handling the chemical, even after removing gloves.[1][3] |

Spill Management Protocol: Immediate and Controlled Response

Accidental spills demand a swift, calm, and methodical response to prevent exposure and environmental contamination. The procedure varies based on the spill's magnitude.

Small Spill (Contained within a Fume Hood):

  • Restrict Access: Ensure no other personnel enter the immediate area without appropriate PPE.

  • Containment: If it is a liquid solution, use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep up the solid material or the absorbent containing the spilled solution.[1] Avoid creating dust. Place the material into a clearly labeled, sealable, and compatible waste container.[2]

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor or Environmental Health & Safety (EHS) department, as per institutional policy.

Large Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the area.[2]

  • Alert: Notify personnel in adjacent areas and activate the facility's emergency response system (e.g., call 911 and the institutional EHS).[2]

  • Secure: If safe to do so, restrict access to the area to prevent further exposure.

  • Ventilate: If possible and safe, increase ventilation to the area.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team with the appropriate respiratory protection (e.g., Self-Contained Breathing Apparatus).[5]

Waste Characterization and Segregation: The Regulatory Imperative

This compound is a halogenated organic compound. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often classified as hazardous waste.[6][7]

Key Principles:

  • Hazardous Waste Designation: Assume all waste containing this compound (pure compound, solutions, contaminated materials) is hazardous waste.[8]

  • Segregation: This waste stream must be segregated from non-hazardous and other types of chemical waste. Never mix halogenated waste with other waste streams unless explicitly permitted by your institution's EHS department. Improper mixing can lead to dangerous chemical reactions or complicate the disposal process.

  • Containerization: Use only compatible, sealable, and clearly labeled containers for waste collection.[2] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[2]

Step-by-Step Disposal Procedure: The Path to Deactivation

The preferred and most common method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[8]

Why Incineration? High-temperature incineration (>820°C) ensures the complete thermal decomposition of the molecule.[8] The pyridazine ring and carbon-bromine bonds are broken down into simpler, less toxic components. Modern incinerators are equipped with sophisticated scrubbers and filtration systems to neutralize and capture harmful byproducts like hydrobromic acid (HBr) and nitrogen oxides (NOx) that form during combustion, preventing their release into the atmosphere.[5][9]

Disposal Workflow:

Caption: Disposal Decision Workflow for this compound Waste.

Procedural Steps:

  • Collection: Collect all waste materials containing this compound in a designated hazardous waste container.[2] This includes unused product, reaction residues, contaminated solvents, and spill cleanup debris.

  • Labeling: Attach a completed hazardous waste label as soon as the first drop of waste is added.[2]

  • Storage: Store the sealed container in a designated satellite accumulation area. The storage area must be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[3]

  • Documentation: Maintain an accurate log of the waste being added to the container.

  • Disposal Request: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[2]

  • Professional Removal: Trained EHS personnel or a licensed hazardous waste contractor will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final incineration.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][5] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems and wastewater treatment processes.

Emergency Preparedness: First Aid

In the event of accidental exposure, immediate and correct first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician immediately.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[5]

In all cases of exposure, show the Safety Data Sheet for this compound to the attending medical professional.[5]

By adhering to these detailed procedures, researchers can ensure they are not only advancing their scientific objectives but are also upholding their professional responsibility to maintain a safe laboratory environment and protect the wider community and ecosystem.

References

Mastering the Safe Handling of 3,6-Dibromo-4-methylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 3,6-Dibromo-4-methylpyridazine is a valuable building block in synthetic chemistry, but its safe and effective use demands a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a comprehensive understanding of its potential hazards is the foundation of safe practice. This compound, while not having an extensive toxicological profile, presents several hazards that are common to halogenated aromatic compounds.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Acute oral toxicity is a concern.

While the full toxicological properties have not been thoroughly investigated, it is prudent to treat this compound with a high degree of caution.[1] The presence of bromine atoms on the pyridazine ring suggests that it should be handled with the same care as other brominated organic compounds, which can be toxic and corrosive.[2][3][4]

Risk Assessment Summary Table:

HazardRisk LevelMitigation Strategy
Skin Contact ModerateWear appropriate chemical-resistant gloves and a lab coat.[5]
Eye Contact HighWear safety goggles or a face shield.[5]
Inhalation ModerateHandle in a well-ventilated area, preferably a chemical fume hood.[5]
Ingestion ModerateDo not eat, drink, or smoke when handling. Wash hands thoroughly after use.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. PPE is the final barrier between you and the chemical, and its importance cannot be overstated.[6][7][8]

Step-by-Step PPE Protocol:
  • Hand Protection:

    • Selection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling brominated organic compounds.[2] Always inspect gloves for any signs of damage before use.[3][5]

    • Technique: Use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves as hazardous waste.[3][5]

  • Eye and Face Protection:

    • Selection: Tightly fitting safety goggles are mandatory to protect against splashes.[3][9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][9]

    • Rationale: Standard safety glasses with side shields do not provide adequate protection from chemical splashes.[7]

  • Body Protection:

    • Selection: A lab coat must be worn to protect your skin and clothing. Ensure it is fully buttoned. For larger quantities or in situations with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[9]

    • Material: The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

  • Respiratory Protection:

    • When to Use: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5][10]

    • Fit and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use.[7]

Operational Workflow: From Receipt to Disposal

A structured and logical workflow is essential for minimizing risk and ensuring the integrity of your research.

Visualizing the Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS & SOPs b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh/Dispense Compound c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f g Segregate Halogenated Waste f->g h Dispose of Waste via EHS g->h i Remove PPE & Wash Hands h->i

Caption: Safe handling workflow for this compound.

Detailed Step-by-Step Protocol:
  • Preparation:

    • Documentation Review: Before starting any work, thoroughly review the Safety Data Sheet (SDS) and any relevant Standard Operating Procedures (SOPs).

    • PPE: Don all required personal protective equipment as outlined in the section above.

    • Work Area: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered. Have spill control materials readily available.

  • Handling:

    • Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid creating dust.

    • Reaction Setup: If the compound is being used in a reaction, ensure the apparatus is set up securely within the fume hood.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the compound.

    • Waste Segregation: It is critical to segregate halogenated organic waste from other waste streams.[11] Place all waste, including contaminated gloves and wipes, into a clearly labeled, sealed container for hazardous waste.[11][12]

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified waste disposal company.[11][13]

    • Final Steps: After completing all work and cleanup, carefully remove your PPE and wash your hands thoroughly with soap and water.[3][5]

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][14][15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][14][15]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[11]

By integrating these principles of hazard awareness, meticulous preparation, and procedural discipline into your daily laboratory practices, you can confidently and safely unlock the full potential of this compound in your research and development endeavors.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.